Product packaging for 3,6,9-Trioxaundecanedioic acid(Cat. No.:CAS No. 13887-98-4)

3,6,9-Trioxaundecanedioic acid

カタログ番号: B1679198
CAS番号: 13887-98-4
分子量: 222.19 g/mol
InChIキー: HJZZQNLKBWJYPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

PEG3-(CH2CO2H)2 is a PEG derivative containing two terminal carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O7 B1679198 3,6,9-Trioxaundecanedioic acid CAS No. 13887-98-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O7/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZZQNLKBWJYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)OCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160823
Record name 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13887-98-4
Record name 3,6,9-Trioxaundecanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13887-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9-Trioxaundecanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013887984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[oxybis(2,1-ethanediyloxy)]bisacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,6,9-TRIOXAUNDECANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63VXM1976A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3,6,9-Trioxaundecanedioic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties, Experimental Protocols, and Applications of 3,6,9-Trioxaundecanedioic Acid

Introduction

This compound, also known as polyethylene (B3416737) glycol (PEG) diacid, is a homobifunctional crosslinking reagent of significant interest in the fields of medicinal chemistry, drug delivery, and materials science. Its structure, featuring a hydrophilic triethylene glycol spacer flanked by two terminal carboxylic acid groups, imparts unique properties that make it a versatile building block. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature, characterized by its high water solubility.[1][2] Its key properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₈H₁₄O₇[3]
Molecular Weight 222.19 g/mol [3]
Appearance Liquid[2]
Density 1.3 g/mL at 20 °C[2]
Boiling Point 443.7 ± 30.0 °C (Predicted)[4]
Refractive Index n20/D 1.470[2]
pKa₁ 3.09 ± 0.10 (Predicted)[4]
Table 2: Solubility Profile
SolventSolubilityReference(s)
Water Soluble[4]
Dimethyl Sulfoxide (DMSO) Soluble[4]
Dichloromethane (B109758) (DCM) Soluble[4]
Dimethylformamide (DMF) Soluble[4]

Spectral Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data
TechniqueKey Features and PeaksReference(s)
¹H NMR (400 MHz, CDCl₃) δ: 10.69 (s, 2H, -OH), 4.22 (s, 4H, -OCH₂O-), 3.78 (m, 8H, -OCH₂CH₂O-)[5]
¹³C NMR (100 MHz, CDCl₃) δ: 173.9 (2C, C=O), 71.2 (2C, -OCH₂CH₂O-), 70.6 (2C, -OCH₂CH₂O-), 68.7 (2C, -C(O)CH₂O-)[5]
Infrared (IR) Characteristic absorptions for O-H (broad), C=O (strong), and C-O stretching.[4][6]
Mass Spectrometry (MS) HRMS (ES+): calculated for C₈H₁₄O₇Na: 245.0637; found: 245.0645.[5]

Experimental Protocols

This section details key experimental procedures involving the synthesis and application of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the deprotection of a corresponding diester, such as the di-tert-butyl ester.

General Procedure for Deprotection of Di-tert-butyl 3,6,9-trioxaundecanedioate:

  • Dissolve the di-tert-butyl 3,6,9-trioxaundecanedioate precursor in a 3:1 mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA).[5]

  • Stir the reaction mixture at room temperature. The reaction is typically rapid.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[5]

  • The resulting product, this compound, is typically obtained as a colorless oil in quantitative yield and can be used without further purification for many applications.[5]

Amide Bond Formation using EDC/NHS Coupling

This compound is frequently used to link molecules containing primary amine groups through the formation of stable amide bonds. A widely used method for this is carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8][9]

Two-Step Protocol for Coupling to an Amine-Containing Molecule:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in an appropriate buffer, typically 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.5-5.[8]

    • Add EDC (1.5-2 equivalents) and NHS or Sulfo-NHS (1.5-2 equivalents) to the solution.[8]

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the stable NHS ester intermediate.[8][9]

  • Coupling to the Amine:

    • Add the amine-containing molecule (e.g., a protein of interest ligand or an E3 ligase ligand) to the activated linker solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a non-amine-containing buffer such as phosphate-buffered saline (PBS).[9]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding hydroxylamine (B1172632) or a similar quenching agent.[8]

    • Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography or preparative HPLC.

Applications in Drug Development: PROTACs

A primary application of this compound is as a hydrophilic linker in the synthesis of PROTACs.[10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The linker plays a crucial role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Logical Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using a dicarboxylic acid linker typically involves a stepwise approach to ensure the correct assembly of the final molecule.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Second Amide Coupling POI_Ligand Protein of Interest (POI) Ligand (with primary amine) Intermediate POI-Linker Intermediate (with free carboxylic acid) POI_Ligand->Intermediate Coupling Diacid_Linker This compound Diacid_Linker->Intermediate EDC_NHS_1 EDC/NHS EDC_NHS_1->Intermediate Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC E3_Ligase_Ligand E3 Ligase Ligand (with primary amine) E3_Ligase_Ligand->Final_PROTAC Coupling EDC_NHS_2 EDC/NHS EDC_NHS_2->Final_PROTAC

PROTAC Synthesis Workflow

Safety and Handling

This compound is classified as causing serious eye damage.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. It should be stored in a dry, well-ventilated area.

Conclusion

This compound is a valuable and versatile tool for researchers and professionals in drug development and related fields. Its well-defined chemical properties, coupled with straightforward experimental protocols for its use in bioconjugation, make it an ideal hydrophilic linker. Its successful application in the design of PROTACs highlights its potential to contribute to the development of novel therapeutics. This guide provides a solid foundation of technical information to facilitate its effective use in research and development endeavors.

References

An In-depth Technical Guide to 3,6,9-Trioxaundecanedioic Acid (CAS: 13887-98-4) for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3,6,9-Trioxaundecanedioic acid (CAS number 13887-98-4), a versatile homobifunctional crosslinker pivotal in modern drug development. With its hydrophilic polyethylene (B3416737) glycol (PEG) backbone and terminal carboxylic acid functionalities, this molecule has emerged as a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document consolidates its physicochemical properties, outlines detailed experimental protocols for its application in PROTAC synthesis, and presents its broader utility in bioconjugation and polymer science. The information is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this linker's unique attributes for targeted protein degradation and other advanced therapeutic strategies.

Introduction

This compound is a polyethylene glycol (PEG)-based linker molecule.[1] Characterized by a central chain of three ethylene (B1197577) glycol units flanked by two terminal carboxylic acid groups, it serves as a hydrophilic spacer in various bioconjugation applications.[2][3] Its significance in the pharmaceutical industry has grown substantially with the advent of PROTAC technology.[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7][8]

The linker component of a PROTAC is crucial, as its length, flexibility, and solubility profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[7][9] this compound offers a well-defined length and enhances the aqueous solubility of the resulting PROTAC, a common challenge in the development of these large molecules.[6][9]

Beyond PROTACs, this dicarboxylic acid is utilized in the synthesis of antibody-drug conjugates (ADCs), drug delivery systems, and advanced polymers, where its properties contribute to improved bioavailability and performance.[4][10]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below. This information has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties
PropertyValueReferences
CAS Number 13887-98-4[4][6][11]
Molecular Formula C₈H₁₄O₇[11][12]
Molecular Weight 222.19 g/mol [11][12]
IUPAC Name 2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid[4][12]
Synonyms O,O'-Oxydiethylene-diglycolic acid, PEG3-(CH2CO2H)2[2][3][4]
Appearance Off-white to yellow solid-liquid mixture or liquid[4][6]
Density 1.3 g/mL at 20 °C[4][13]
Refractive Index (n20/D) 1.470[4][13]
Boiling Point 443.7 ± 30.0 °C at 760 mmHg[3][4]
Flash Point 178.3 °C[3][4]
pKa (Predicted) 3.09 ± 0.10[3]
Table 2: Solubility Data
SolventSolubilityReferences
Water ≥ 100 mg/mL (450.07 mM)[6]
DMSO 12.5 mg/mL (56.26 mM) with ultrasonic and warming to 60°C[6]
44 mg/mL (198.02 mM) - use fresh DMSO[14][15]
Ethanol 44 mg/mL[14]
DCM, DMF Soluble[3][4]
Table 3: Safety and Handling Information
AspectDetailsReferences
GHS Pictogram GHS05 (Corrosion)[13]
Signal Word Danger[13]
Hazard Statements H318: Causes serious eye damage.[13]
Precautionary Statements P280, P305 + P351 + P338[13]
Storage (Pure Form) -20°C for 3 years, 4°C for 2 years[6]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[6]
Personal Protective Equipment Eyeshields, gloves, N95 dust mask[13]

Role in PROTAC Synthesis and Mechanism of Action

This compound is a homobifunctional linker, meaning it has identical reactive groups at both ends.[16] The two terminal carboxylic acids allow for the sequential or convergent attachment of two different molecules, typically a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

The synthesis of a PROTAC using this linker generally involves two successive amide bond formation reactions.[3] Each carboxylic acid group is activated and then reacted with a primary or secondary amine on the respective ligands.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps POI POI Ligand (with -NH2 group) Step1 Step 1: First Amide Coupling (e.g., with POI Ligand) POI->Step1 Linker This compound (HOOC-PEG3-COOH) Linker->Step1 E3_Ligase E3 Ligase Ligand (with -NH2 group) Step2 Step 2: Second Amide Coupling (with E3 Ligase Ligand) E3_Ligase->Step2 Intermediate Intermediate (POI-Linker-COOH) Step1->Intermediate Activation (HATU/EDC) Amide Bond Formation Intermediate->Step2 Final_PROTAC Final PROTAC Molecule (POI-Linker-E3 Ligase) Step2->Final_PROTAC Activation (HATU/EDC) Amide Bond Formation

Figure 1: General workflow for the synthesis of a PROTAC molecule.

Once synthesized, the PROTAC molecule can permeate the cell membrane and simultaneously bind to the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.

PROTAC_MoA cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI Protein of Interest (POI) POI_bound POI POI->POI_bound E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase E3_Ligase->E3_Ligase_bound PROTAC_bound->E3_Ligase_bound Recycling PROTAC Recycling PROTAC_bound->Recycling POI_bound->PROTAC_bound Ubiquitination Poly-Ubiquitination E3_Ligase_bound->Ubiquitination Catalyzes Transfer of Ubiquitin (Ub) Ub_POI Ub-Ub-Ub-POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Amino Acid Fragments Degradation->Peptides Recycling->PROTAC Catalytic Cycle

References

In-Depth Technical Guide: 3,6,9-Trioxaundecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to 3,6,9-Trioxaundecanedioic acid, a key bifunctional linker in modern chemical and pharmaceutical research.

Core Physicochemical Data

This compound, a polyethylene (B3416737) glycol (PEG)-based derivative, is recognized for its utility as a hydrophilic linker, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).[][2][3] Its structure incorporates two terminal carboxylic acid groups, rendering it suitable for various conjugation chemistries.[2]

The fundamental quantitative data for this compound are summarized below for ease of reference and comparison.

PropertyValueSource
Molecular Weight 222.19 g/mol [][4][5][6]
Molecular Formula C₈H₁₄O₇[][4][5][6]
Exact Mass 222.07395278 Da[5]
CAS Number 13887-98-4[][4][5][6]
Density 1.3 g/mL at 20 °C[]
Boiling Point 443.7 ± 30.0 °C at 760 mmHg[][4]
Refractive Index n20/D 1.470[]
pKa₁ 3.09 ± 0.10[4]
Solubility in DMSO 44 mg/mL (198.02 mM)[3]
Water Solubility > 100 mg/mL[4]

Experimental Protocols

The determination of the molecular weight of this compound is a critical step in its characterization. Mass spectrometry is the primary technique employed for this purpose.

Methodology: Mass Spectrometry for Molecular Weight Determination

Objective: To accurately determine the molecular mass of this compound.

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Procedure:

1. Sample Preparation:

  • Dissolve a known concentration of this compound in a suitable solvent. Given its solubility, Dimethyl Sulfoxide (DMSO) or water are appropriate choices.[3][4]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Injection: Introduce the sample into the GC inlet. The instrument settings (e.g., injector temperature, split ratio) should be optimized for the compound.
  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The temperature of the column is gradually increased to separate the analyte from any impurities.
  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically through electron impact (EI).
  • Detection: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The molecular ion peak will correspond to the molecular weight of the compound.

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Chromatography: The sample is injected into a liquid chromatograph, typically a reverse-phase column such as a C18.[5] A gradient of solvents (e.g., water and acetonitrile (B52724) with a small amount of formic acid) is used to elute the compound.
  • Ionization: The eluent from the LC is introduced into the ESI source of the mass spectrometer. A high voltage is applied to the liquid to create a fine spray of charged droplets. The solvent evaporates, leaving the charged analyte molecules. For this compound, analysis in positive ion mode would detect the protonated molecule [M+H]⁺.[5]
  • Mass Analysis: The mass-to-charge ratio of the ions is determined. For the [M+H]⁺ ion of this compound, the expected m/z would be approximately 223.0812.[5]

Data Analysis:

  • The mass spectrum will show a peak corresponding to the molecular ion (in GC-MS) or the protonated molecule (in LC-MS). The m/z value of this peak provides the molecular weight.

  • The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the molecule.

Logical Relationships and Workflows

The following diagrams illustrate the conceptual flow from compound identification to experimental verification of its molecular weight.

Compound This compound Structure Molecular Formula: C₈H₁₄O₇ Compound->Structure is defined by MW Molecular Weight: 222.19 g/mol Compound->MW has a Properties Physicochemical Properties Structure->Properties determines Properties->MW includes

Caption: Relationship between compound identity and its molecular properties.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_result Data Interpretation Dissolution Dissolve in appropriate solvent Ionization Ionization (e.g., ESI, EI) Dissolution->Ionization Separation Mass Separation (m/z ratio) Ionization->Separation Detection Detection Separation->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum MolecularWeight Molecular Weight Determination MassSpectrum->MolecularWeight

Caption: Workflow for molecular weight determination via mass spectrometry.

References

An In-depth Technical Guide to the Solubility of 3,6,9-Trioxaundecanedioic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,6,9-trioxaundecanedioic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized.

Core Properties of this compound

This compound, also known as PEG3-(CH2CO2H)2, is a hydrophilic bifunctional crosslinker.[1][2] Its structure, featuring two terminal carboxylic acid groups and a flexible polyethylene (B3416737) glycol (PEG) spacer, imparts unique solubility characteristics that are critical for its applications in areas such as proteomics, drug delivery, and materials science.[1][3] The presence of ether linkages and carboxylic acid moieties allows for significant hydrogen bonding, dictating its behavior in different solvent systems.[3]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

SolventAbbreviationTypeSolubilityMolar Concentration (mM)Temperature (°C)Notes
WaterH₂OPolar Protic≥ 100 mg/mL[4]450.07Not SpecifiedDescribed as having unlimited solubility at 20°C.[3]
Dimethyl SulfoxideDMSOPolar Aprotic12.5 mg/mL[4]56.26Not SpecifiedRequires ultrasonic treatment and heating to 60°C for optimal dissolution.[3]
Dimethyl SulfoxideDMSOPolar Aprotic44 mg/mL[5]198.02Not SpecifiedIt is noted that moisture-absorbing DMSO reduces solubility.[5]
EthanolEtOHPolar Protic44 mg/mL[3][5]198.02Not Specified
MethanolMeOHPolar ProticCompletely Miscible[3]Not ApplicableNot Specified
DichloromethaneDCMHalogenatedSoluble[1][3]Not QuantifiedNot Specified
DimethylformamideDMFPolar AproticSoluble[1][3]Not QuantifiedNot Specified
Physiological Saline (0.9% NaCl)-Aqueous44 mg/mL[3]Not ApplicableNot SpecifiedHighlights biocompatibility for pharmaceutical applications.[3]
Phosphate Buffer Saline (PBS)PBSAqueous BufferSoluble[3]Not QuantifiedNot SpecifiedWhen formulated with 1% DMSO.[3]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a general methodology based on standard practices for dicarboxylic acids can be employed. The following is a synthesized protocol based on common laboratory techniques.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a pH meter for titration.

Procedure: Isothermal Shake-Flask Method

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of acid should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE or other solvent-compatible membrane) into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered aliquot under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid residue. The solubility can then be calculated as the mass of the dissolved acid per volume or mass of the solvent.

    • Chromatographic Method (HPLC): Dilute the filtered aliquot with a suitable mobile phase and analyze it using a calibrated HPLC method. The concentration of this compound in the saturated solution is determined by comparing the peak area to a standard curve.

    • Titration Method: For protic solvents, the concentration of the acid in the saturated solution can be determined by titration with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator or a pH meter to determine the endpoint.

Data Analysis: The solubility is typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Quantify concentration (HPLC, Titration, Gravimetric) F->G H Calculate Solubility G->H

Caption: Workflow for determining the solubility of this compound.

References

synonyms for 3,6,9-Trioxaundecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,6,9-Trioxaundecanedioic Acid and Its Synonyms

Introduction

This compound is a chemical compound with a linear formula of C8H14O7 and a molecular weight of 222.19 g/mol .[1][2] It is characterized by a flexible polyether backbone containing three ether linkages, terminated by two carboxylic acid functional groups.[1][3] This unique structure imparts a combination of hydrophilicity, biocompatibility, and reactivity, making it a versatile building block in various scientific and industrial applications.[3][] Notably, it serves as a common polyethylene (B3416737) glycol (PEG)-based linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality aimed at targeted protein degradation.[1][][5] Its utility also extends to polymer synthesis, where it is used to create biodegradable polyesters and polyamides, and in the formulation of specialty coatings and adhesives.[3][]

Synonyms and Identifiers

This compound is known by a variety of synonyms and is cataloged under several chemical identifiers. These are crucial for researchers to accurately identify the compound across different databases, publications, and commercial suppliers.

Identifier Type Identifier Source
IUPAC Name 2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid[1][][6]
CAS Number 13887-98-4[1][2][][6][7][8][9]
EC Number 237-655-9[2][6][7][10]
UNII 63VXM1976A[1][6][10][11]
PubChem CID 83793[1][6]
Beilstein/REAXYS 1962084[2][7]
MDL Number MFCD00044099[2][7][12]
Synonym (2-(2-(CARBOXYMETHOXY)ETHOXY)ETHOXY)ACETIC ACID[6][11]
Synonym 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))diacetic acid[][6]
Synonym 2,2'-[oxybis(2,1-ethanediyloxy)]bisacetic acid[][6]
Synonym Acetic acid, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-[][6]
Synonym BIS(2-(CARBOXYMETHOXY)ETHYL) ETHER[6][11]
Synonym COOH-CH2-PEG3-CH2-COOH[]
Synonym DIETHYLENE GLYCOL BIS(CARBOXYMETHYL ETHER)[6][11]
Synonym O,O′-Oxydiethylene-diglycolic acid[7][9]
Synonym PEG3-(CH2CO2H)2[1][5][6]
Synonym TETRAGLYCOLIC ACID[6][11]
Synonym trioxaundecanedioic acid[6]

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its application in research and development. Its high water solubility and dual reactive ends are particularly noteworthy.[1][]

Property Value Source
Molecular Formula C8H14O7[1][][6][8][12]
Molecular Weight 222.19 g/mol [1][2][][6][7][8][12]
Appearance Liquid, Solid powder[1][2][][7]
Density 1.3 g/mL at 20 °C[2][][5][7]
Boiling Point 443.7 ± 30.0 °C at 760 mmHg[1][][10]
Flash Point 178.3 °C[][10]
Refractive Index n20/D 1.470 (lit.)[2][][5][7][10]
Water Solubility >100 mg/mL; Unlimited at 20°C[1]
DMSO Solubility 44 mg/mL (198.02 mM)[13]
pKa₁ (predicted) 3.09 ± 0.10[1]
SMILES C(COCC(=O)O)OCCOCC(=O)O[1][6]
InChI Key HJZZQNLKBWJYPD-UHFFFAOYSA-N[1][2][][6][7]

Experimental Protocols

Amide Bond Formation for PROTAC Synthesis

This protocol describes the general procedure for conjugating this compound with amine-containing molecules, a key step in the synthesis of PROTACs. The terminal carboxylic acids are activated to facilitate the formation of stable amide bonds.

Methodology:

  • Dissolution: Dissolve this compound and the primary amine-containing substrate in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) to the solution. The presence of an activating agent is necessary to convert the carboxylic acid groups into a more reactive form.[5]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the coupling agents and other water-soluble byproducts. The final product is then purified using column chromatography or preparative HPLC to yield the desired amide-linked conjugate.

Deprotection of tert-Butyl Esters

In multi-step syntheses, the carboxylic acid groups of this compound are often protected as tert-butyl esters. This protocol outlines a common method for their removal.[1][8]

Methodology:

  • Dissolution: Dissolve the di-tert-butyl ester derivative of the acid in a solvent mixture of Dichloromethane (CH₂Cl₂) and Trifluoroacetic acid (TFA). A typical ratio is 3:1 (v/v).[8]

  • Reaction: Stir the solution at room temperature. The strong acidic conditions provided by TFA will cleave the tert-butyl groups, releasing isobutylene (B52900) gas and regenerating the carboxylic acids.

  • Solvent Removal: After the reaction is complete (typically monitored by TLC or LC-MS), remove the solvent and excess TFA under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or chromatography to yield the final this compound.[1]

Applications in Drug Development: PROTAC Workflow

A primary application of this compound is as a flexible, hydrophilic linker in the design of PROTACs.[1][][13] A PROTAC is a bifunctional molecule that simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[1][5] The linker's role is critical, as its length and composition determine the spatial orientation of the POI and E3 ligase, which is essential for efficient ternary complex formation and subsequent protein degradation.

PROTAC_Workflow POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Linker (e.g., 3,6,9-Trioxaundecanedioic acid derivative) E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Workflow of targeted protein degradation by a PROTAC molecule.

References

3,6,9-Trioxaundecanedioic Acid: A Comprehensive Safety and Handling Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9-Trioxaundecanedioic acid (CAS: 13887-98-4), also known as tetraglycolic acid, is a hydrophilic, bifunctional crosslinking agent increasingly utilized in various research and development applications. Its polyethylene (B3416737) glycol (PEG)-based structure imparts unique solubility and functional characteristics, making it a valuable component in the synthesis of biodegradable polymers and as a linker in Proteolysis-Targeting Chimeras (PROTACs).[1][2] As its use in laboratory and pharmaceutical development settings becomes more prevalent, a thorough understanding of its safety profile and proper handling procedures is critical to ensure the well-being of research personnel and to maintain experimental integrity.

This technical guide provides a comprehensive overview of the safety data for this compound, compiled from available safety data sheets (SDS), chemical databases, and supplier information. It is intended to serve as a primary reference for researchers, laboratory managers, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling protocols.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₇[1][3]
Molecular Weight 222.19 g/mol [1][3]
Appearance Colorless to grayish-green, viscous liquid or solid-liquid mixture[1][4]
Density 1.3 g/mL at 20 °C[5][6]
Refractive Index n20/D 1.470[5][6]
Boiling Point 443.7 ± 30.0 °C (Predicted)[7][8]
Flash Point Not available / Not applicable[1][5]
Solubility Soluble in water, DMSO, DMF, and DCM[4][7]
pKa 3.09 ± 0.10 (Predicted for first dissociation)[7][8]
Vapor Pressure 0 Pa at 20°C[7]

Toxicological Data and Hazard Identification

The primary health hazard associated with this compound is its potential to cause serious eye damage.[3][8] It is classified under the Globally Harmonized System (GHS) as Eye Damage Category 1.[5][8]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
alt text
Danger

Source:[5][8]

  • Eye Contact: Causes severe eye irritation and is classified as causing serious eye damage.[1][3] There is a risk of serious injury to the eyes.[1]

  • Skin Contact: May cause skin irritation.[1]

  • Ingestion: May cause digestive tract irritation.[1]

  • Inhalation: Not considered a primary route of exposure under normal handling conditions with adequate ventilation.[1]

  • Sensitization: No information is available regarding its potential as a skin sensitizer.[9]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Not considered carcinogenic, and no specific data on mutagenicity or reproductive toxicity is currently available.[9]

Experimental Protocols for Hazard Assessment

While specific experimental reports on the toxicology of this compound are not publicly available, the classification of "Causes serious eye damage" (H318) is typically determined through standardized testing protocols. The following is a generalized description of the types of experiments used to assess skin and eye irritation.

In Vivo Eye Irritation Testing (Draize Rabbit Eye Test - OECD TG 405)

The Draize eye test, though subject to ethical concerns and increasingly being replaced by alternative methods, has historically been the standard for assessing eye irritation.

Methodology:

  • Test Animals: Albino rabbits are typically used due to their large, easily observable eyes.

  • Substance Application: A small, measured amount (e.g., 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as an untreated control.

  • Observation: The eyes are examined for signs of irritation at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The degree of irritation to the cornea (opacity), iris, and conjunctiva (redness and swelling) is scored according to a standardized system.

  • Classification: The scores are used to determine the overall irritation potential and GHS classification. A substance causing irreversible eye damage or significant irritation that persists for a specified period is classified as causing serious eye damage.

In Vitro and Ex Vivo Alternatives to Animal Testing

Several in vitro and ex vivo methods are now recognized by regulatory bodies to reduce or replace animal testing for eye irritation. These methods often use reconstructed human corneal epithelium models or isolated animal corneas.

  • Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492): This method uses a three-dimensional model of the human corneal epithelium. The test substance is applied to the tissue surface, and cell viability is measured (e.g., via MTT assay) to predict irritation potential.

  • Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437): This ex vivo method uses corneas isolated from cattle. The test substance is applied to the cornea, and changes in opacity and permeability to fluorescein (B123965) are measured to assess irritation.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risk of exposure to this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this chemical to determine the appropriate level of PPE. The following diagram outlines a general workflow for PPE selection.

PPE_Selection cluster_eye Eye Protection start Start: Procedure involving This compound risk_assessment Conduct Risk Assessment: - Quantity used - Potential for splash/aerosol - Ventilation start->risk_assessment eye_protection Eye/Face Protection risk_assessment->eye_protection hand_protection Hand Protection body_protection Body Protection respiratory_protection Respiratory Protection goggles Chemical safety goggles (Minimum Requirement) eye_protection->goggles face_shield Face shield (in addition to goggles) for splash risk goggles->face_shield High splash risk? goggles->hand_protection end End: Proceed with work end_connector goggles->end_connector gloves Chemically resistant gloves (e.g., Nitrile) hand_protection->gloves gloves->body_protection gloves->end_connector lab_coat Standard laboratory coat body_protection->lab_coat lab_coat->respiratory_protection lab_coat->end_connector no_respirator Not typically required with good local exhaust ventilation respiratory_protection->no_respirator respirator Use approved respirator if mists/aerosols are generated and ventilation is inadequate respiratory_protection->respirator High aerosol risk? no_respirator->end_connector respirator->end_connector end_connector->end

Figure 1. General workflow for Personal Protective Equipment (PPE) selection.
Engineering Controls

  • Work should be conducted in a well-ventilated area.[1]

  • Use of a chemical fume hood is recommended, especially if there is a potential for generating mists or aerosols.[1]

  • An eyewash station and safety shower must be readily accessible in the work area.

Storage Conditions
  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Store at room temperature in the original container.[1] For long-term storage, some suppliers recommend colder temperatures (e.g., -20°C).[4][8]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

First Aid Measures

The following diagram illustrates the recommended first aid procedures for different routes of exposure.

First_Aid exposure Exposure to this compound eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact ingestion Ingestion exposure->ingestion inhalation Inhalation exposure->inhalation eye_action1 Immediately flush with plenty of water for at least 15 minutes. eye_contact->eye_action1 skin_action1 Wash off immediately with plenty of water and soap. skin_contact->skin_action1 ingestion_action1 Do NOT induce vomiting. ingestion->ingestion_action1 inhalation_action1 Move person to fresh air. inhalation->inhalation_action1 eye_action2 Remove contact lenses, if present and easy to do. Continue rinsing. eye_action1->eye_action2 eye_action3 Get immediate medical attention. eye_action2->eye_action3 skin_action2 Remove contaminated clothing and shoes. skin_action1->skin_action2 skin_action3 Get medical attention if irritation develops and persists. skin_action2->skin_action3 ingestion_action2 Rinse mouth with water. ingestion_action1->ingestion_action2 ingestion_action3 Get medical attention if you feel unwell. ingestion_action2->ingestion_action3 inhalation_action2 If not breathing, give artificial respiration. inhalation_action1->inhalation_action2 inhalation_action3 Get medical attention if symptoms occur. inhalation_action2->inhalation_action3

Figure 2. First aid procedures for exposure to this compound.
Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Absorb: Use an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) to soak up the spill.

  • Collect: Place the absorbed material into a suitable, labeled container for chemical waste disposal.

  • Clean: Clean the contaminated surface thoroughly with a suitable solvent and then with soap and water.

  • PPE: Wear appropriate personal protective equipment during the entire cleanup process.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Conditions to Avoid: Excess heat and exposure to light.[1]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Hazardous decomposition products are not expected under normal use. In a fire, carbon monoxide and carbon dioxide may be formed.[1]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Environmental Information

Specific data on the ecotoxicity, biodegradability, and bioaccumulation potential of this compound are limited. However, given its high water solubility, it is important to prevent its release into drains and waterways. Spills should be contained and disposed of as chemical waste to avoid environmental contamination. The German Water Hazard Class (WGK) for this substance is 1, indicating it is slightly hazardous to water.[5]

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, should be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or sewer systems.

Conclusion

This compound is a valuable research chemical with a well-defined primary hazard of causing serious eye damage. By understanding its properties and adhering to the safety protocols outlined in this guide, researchers and drug development professionals can handle this compound safely and effectively. The implementation of appropriate engineering controls, the consistent use of personal protective equipment, and a clear understanding of emergency procedures are essential for maintaining a safe laboratory environment. As with all chemicals, a thorough risk assessment should be conducted before beginning any new experimental procedure.

References

An In-depth Technical Guide on 3,6,9-Trioxaundecanedioic Acid: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6,9-Trioxaundecanedioic acid, a bifunctional oligoethylene glycol derivative, has emerged from relative obscurity to become a critical component in modern drug development, most notably as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the compound, from its early 20th-century discovery to its current pivotal role in targeted protein degradation. This document details its physicochemical properties, historical and modern synthesis methodologies, and its mechanism of action in PROTACs, providing researchers and drug development professionals with a thorough understanding of this versatile molecule.

Introduction

This compound, also known by its CAS Number 13887-98-4, is a dicarboxylic acid featuring a flexible triethylene glycol backbone. Its structure imparts unique properties, including high water solubility and a defined length, making it an ideal building block in various chemical and biomedical applications.[1] Initially explored in the early 20th century as part of a broader investigation into ether-acids, its true potential was not fully realized until the advent of sophisticated drug delivery systems and, more recently, the revolutionary field of targeted protein degradation.

In contemporary research, this compound is most recognized for its use as a linker molecule in the synthesis of PROTACs.[1] These heterobifunctional molecules are at the forefront of therapeutic innovation, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker, for which this compound is a prime example, plays a crucial role in the efficacy of a PROTAC, dictating the spatial orientation of the two active ends of the molecule and influencing its pharmacokinetic properties. Beyond PROTACs, this acid finds utility in the formulation of biodegradable polymers, specialized coatings, and as a precursor in various chemical syntheses.[]

Physicochemical Properties

The utility of this compound in diverse applications is a direct result of its distinct chemical and physical characteristics. A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₄O₇[3][4]
Molecular Weight 222.19 g/mol [3][4]
CAS Number 13887-98-4[5][6]
Beilstein Registry No. 1962084[7]
Appearance Liquid[]
Density 1.3 g/mL at 20 °C[]
Refractive Index (n20/D) 1.470[]
Boiling Point 443.7 ± 30.0 °C at 760 mmHg[]
Water Solubility High[1]
pKa₁ 3.09 ± 0.10 (Predicted)
LogP -1.33[8]

Discovery and History

The first documented synthesis of this compound can be traced back to the work of the Finnish chemists M. H. Palomaa and A. Kenetti, published in 1931 in the German journal Berichte der deutschen chemischen Gesellschaft. Their research focused on the preparation and properties of various ether-acids. The synthesis was achieved through a Williamson ether synthesis, reacting the disodium (B8443419) salt of triethylene glycol with sodium chloroacetate (B1199739). This foundational work laid the groundwork for future investigations into oligoethylene glycol derivatives, although the compound remained a relatively niche chemical for several decades. Its resurgence in recent years is a testament to the enduring value of fundamental chemical synthesis in enabling cutting-edge biomedical technologies.

Experimental Protocols

Historical Synthesis: The Palomaa and Kenetti Method (1931)

The original synthesis of this compound, as described by Palomaa and Kenetti, is a classic example of the Williamson ether synthesis. This method, while foundational, may not be the most efficient by modern standards but is presented here for its historical significance.

Materials:

  • Triethylene glycol

  • Sodium metal

  • Sodium chloroacetate

  • Ethanol (B145695) (absolute)

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Preparation of the Disodium Salt of Triethylene Glycol: In a flask equipped with a reflux condenser, dissolve a known quantity of triethylene glycol in absolute ethanol. Carefully add stoichiometric equivalents of sodium metal in small portions. The reaction is exothermic and produces hydrogen gas. The mixture is heated to ensure complete reaction, resulting in a solution of the disodium salt of triethylene glycol.

  • Williamson Ether Synthesis: To the solution of the disodium salt, add a solution of sodium chloroacetate in absolute ethanol. The reaction mixture is refluxed for several hours to facilitate the nucleophilic substitution. Sodium chloride will precipitate during the reaction.

  • Workup and Isolation: After cooling, the precipitated sodium chloride is removed by filtration. The ethanol is then removed from the filtrate by distillation. The remaining residue is dissolved in water and acidified with hydrochloric acid.

  • Purification: The acidified aqueous solution is then extracted with diethyl ether. The ether extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the ether is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or crystallization.

Modern Synthesis: Oxidation of Triethylene Glycol

A more contemporary and efficient method for the synthesis of this compound involves the direct oxidation of triethylene glycol. This method often employs a platinum-based catalyst.

Materials:

  • Triethylene glycol

  • Platinum on carbon catalyst (e.g., 5% Pt/C)

  • Oxygen gas

  • Water

  • Sodium hydroxide (B78521) (for pH adjustment)

Procedure:

  • Reaction Setup: A pressure reactor is charged with triethylene glycol and water. The platinum on carbon catalyst is then added to the mixture.

  • Oxidation: The reactor is sealed and pressurized with oxygen. The reaction mixture is heated to a specified temperature (e.g., 70-90°C) and stirred vigorously to ensure efficient mixing of the reactants and catalyst. The pH of the reaction mixture may be maintained at a slightly alkaline level by the addition of a base like sodium hydroxide.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Workup and Isolation: Upon completion of the reaction, the reactor is cooled, and the catalyst is removed by filtration. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid).

  • Purification: The water is removed under reduced pressure to yield the crude dicarboxylic acid. The product can be further purified by recrystallization or chromatography.

Role in PROTAC Technology

The most significant contemporary application of this compound is as a linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The function of the PROTAC is to bring the POI into close proximity with the E3 ligase, thereby inducing the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's natural protein degradation machinery. This process effectively eliminates the target protein from the cell.

The linker, often derived from this compound, is not merely a passive spacer. Its length, flexibility, and chemical composition are critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, for the efficiency of protein degradation. The triethylene glycol unit in this compound provides a desirable balance of hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the PROTAC molecule.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule in targeted protein degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Catalytic Cycle for Targeted Protein Degradation

Logical Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC is a multi-step process that involves the strategic connection of the POI ligand and the E3 ligase ligand via the linker. This compound is a versatile starting material for creating the linker component.

PROTAC_Synthesis_Workflow start Start linker_synthesis Linker Synthesis from This compound start->linker_synthesis coupling1 Couple Linker to POI Ligand linker_synthesis->coupling1 poi_ligand POI Ligand with Reactive Handle poi_ligand->coupling1 e3_ligand E3 Ligase Ligand with Reactive Handle coupling2 Couple Linker-POI to E3 Ligase Ligand e3_ligand->coupling2 intermediate Linker-POI Conjugate coupling1->intermediate intermediate->coupling2 protac Final PROTAC Molecule coupling2->protac purification Purification and Characterization protac->purification end End purification->end

Logical Workflow for PROTAC Synthesis

Conclusion

This compound has traversed a remarkable journey from a subject of early 20th-century academic curiosity to a cornerstone of modern, cutting-edge pharmaceutical research. Its inherent properties of hydrophilicity, flexibility, and bifunctionality make it an exceptionally valuable tool for drug development professionals. The rise of PROTAC technology has cast a spotlight on the critical role of linkers, and this compound has proven to be a versatile and effective building block in this context. A thorough understanding of its history, synthesis, and application is essential for researchers aiming to design the next generation of targeted therapeutics. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and adaptable linker technologies will undoubtedly grow, ensuring that this compound and its derivatives will remain central to the advancement of medicine for the foreseeable future.

References

Theoretical Properties of PEG3 Dicarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of PEG3 dicarboxylic acid, a homobifunctional crosslinker pivotal in bioconjugation and drug delivery systems. This document outlines its physicochemical characteristics, relevant experimental protocols, and the fundamental principles of its application in modifying therapeutic molecules.

Core Physicochemical Properties

PEG3 dicarboxylic acid is a hydrophilic linker molecule characterized by a short polyethylene (B3416737) glycol (PEG) chain flanked by two carboxylic acid groups.[1] This structure imparts desirable properties for crosslinking and conjugation, particularly in aqueous environments. The terminal carboxylic acids can be activated to react with primary amine groups, forming stable amide bonds.[2][3]

Quantitative Data Summary

A summary of the key physicochemical properties of PEG3 dicarboxylic acid is presented in Table 1. These values are essential for understanding the molecule's behavior in experimental settings.

PropertyValueSource
Molecular Weight 294.3 g/mol [1]
Molecular Formula C12H22O8[1]
IUPAC Name 3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid[1]
CAS Number 31127-85-2[1]
Solubility Good in water and polar organic solvents[1][4]
Predicted pKa 4.28 ± 0.10 (for the similar m-PEG3-acid)[5]

Applications in Bioconjugation and Drug Development

The primary application of PEG3 dicarboxylic acid is as a linker molecule in bioconjugation. The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[6]

The Impact of PEGylation

PEGylation can confer several advantages to a therapeutic molecule:

  • Increased Circulation Time: The hydrodynamic size of the PEGylated molecule is increased, which reduces renal clearance and prolongs its presence in the bloodstream.[6][7]

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drugs in aqueous media.[6][8][9]

  • Reduced Immunogenicity: The PEG chain can mask the therapeutic molecule from the host's immune system, reducing its immunogenic and antigenic effects.[6][10]

  • Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation.[6][8]

  • Altered Tissue Distribution: The physicochemical changes induced by PEGylation can modify the biodistribution of a drug.[11][12]

These benefits are particularly valuable in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[][14] In ADCs, the PEG linker connects the antibody to the cytotoxic payload, influencing the stability, solubility, and overall efficacy of the conjugate.[]

Experimental Protocols

The following sections detail representative experimental protocols for the activation of carboxylic acid groups and a general bioconjugation procedure.

Activation of Carboxylic Acid Groups with EDC/NHS Chemistry

To react with primary amines, the carboxylic acid groups of PEG3 dicarboxylic acid must first be activated. A common method is the use of a water-soluble carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

Materials:

  • PEG3 dicarboxylic acid

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Molecule containing a primary amine (e.g., protein, peptide)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve PEG3 dicarboxylic acid in the activation buffer.

  • Add a molar excess of EDC and NHS to the solution. The reaction mixture is typically stirred for 15-30 minutes at room temperature to form the NHS ester.

  • Introduce the amine-containing molecule to the activated PEG3 dicarboxylic acid solution. The pH of the reaction mixture should be adjusted to 7.2-8.5 to facilitate the reaction with the primary amine.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

  • Purify the resulting conjugate to remove unreacted reagents and byproducts.

Characterization of the Conjugate

The successful conjugation and the purity of the final product can be confirmed using various analytical techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and confirm the number of attached PEG linkers.

  • HPLC (Size-Exclusion or Reversed-Phase): To assess the purity of the conjugate and separate it from unconjugated materials.

  • NMR Spectroscopy: To provide detailed structural information of the linker and the conjugate.

Visualizing Key Processes

The following diagrams illustrate the conceptual workflows and relationships central to the application of PEG3 dicarboxylic acid.

Bioconjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis PEG_Acid PEG3 Dicarboxylic Acid Activated_PEG Activated NHS Ester PEG_Acid->Activated_PEG Activation Buffer EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate PEGylated Conjugate Activated_PEG->Conjugate Amine_Molecule Amine-containing Molecule (e.g., Protein) Amine_Molecule->Conjugate Reaction Buffer (pH 7.2-8.5) Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Analysis Characterization (e.g., MS, HPLC, SDS-PAGE) Purified_Conjugate->Analysis

Caption: A typical workflow for bioconjugation using PEG3 dicarboxylic acid.

PEGylation_Effects cluster_pegylation PEGylation Process cluster_benefits Pharmacokinetic & Pharmacodynamic Benefits Therapeutic_Molecule Therapeutic Molecule (e.g., Protein, Peptide, Small Molecule) PEGylated_Molecule PEGylated Therapeutic Molecule Therapeutic_Molecule->PEGylated_Molecule PEG_Linker PEG3 Dicarboxylic Acid PEG_Linker->PEGylated_Molecule Increased_HalfLife Increased Circulatory Half-life PEGylated_Molecule->Increased_HalfLife Improved_Solubility Improved Aqueous Solubility PEGylated_Molecule->Improved_Solubility Reduced_Immunogenicity Reduced Immunogenicity & Antigenicity PEGylated_Molecule->Reduced_Immunogenicity Enhanced_Stability Enhanced Stability (Proteolytic Resistance) PEGylated_Molecule->Enhanced_Stability Altered_Distribution Altered Biodistribution PEGylated_Molecule->Altered_Distribution

Caption: The consequential benefits of PEGylation on a therapeutic molecule.

References

Spectroscopic Profile of 3,6,9-Trioxaundecanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3,6,9-trioxaundecanedioic acid (CAS No. 13887-98-4), a molecule of significant interest in drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

This compound, also known as tetraglycolic acid, is a dicarboxylic acid featuring a polyether backbone. Its structure lends itself to applications as a hydrophilic linker in proteomics, a cross-linking agent, and a building block in the synthesis of novel polymers and hydrogels. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in these applications. This guide presents available experimental mass spectrometry data and computationally predicted NMR and IR spectral data, alongside generalized experimental protocols.

Spectroscopic Data

The following sections summarize the key spectral data for this compound. Due to the limited availability of public experimental NMR and IR spectra, predicted data is provided for these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityAssignment
~12.5Singlet (broad)2H, -COOH
~4.05Singlet4H, -O-CH₂-COOH
~3.60Triplet4H, -O-CH₂-CH₂-O-
~3.50Triplet4H, -O-CH₂-CH₂-O-

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~171.5-COOH
~70.0-O-CH₂-COOH
~69.5-O-CH₂-CH₂-O-
~68.0-O-CH₂-CH₂-O-
Infrared (IR) Spectroscopy

Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
1710-1760StrongC=O stretch (Carboxylic Acid)
1050-1150StrongC-O stretch (Ether)
1210-1320MediumC-O stretch (Carboxylic Acid)
910-950Medium, BroadO-H bend (Carboxylic Acid)
Mass Spectrometry (MS)

Experimental data obtained from LC-ESI-QTOF mass spectrometry.

Table 3: Mass Spectrometry Data [1]

ParameterValue
Molecular FormulaC₈H₁₄O₇
Molecular Weight222.19 g/mol
Ionization ModeESI Positive
Precursor m/z223.0812
Precursor Adduct[M+H]⁺

Table 4: Major Fragmentation Peaks (MS²) [1]

m/zRelative Intensity
177.0751999
103.0386621
121.0488123
119.068110

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of polyether dicarboxylic acids like this compound. Instrument parameters and sample preparation may require optimization for specific applications.

NMR Spectroscopy
  • Sample Preparation : Dissolve an appropriate amount of the sample (typically 5-25 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) is a suitable technique that requires minimal sample preparation.

  • Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal or salt plates should be acquired and subtracted from the sample spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation : Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile).

  • Chromatography : Employ a reverse-phase C18 column with a gradient elution profile. A typical mobile phase system consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

  • Mass Spectrometry : Utilize an electrospray ionization (ESI) source, typically in positive ion mode for this compound. Acquire full scan mass spectra to identify the precursor ion and tandem mass spectra (MS/MS) for structural elucidation through fragmentation analysis.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a dicarboxylic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ThinFilm Thin Film Preparation or ATR Sample->ThinFilm LC_Prep Dilution for LC-MS Sample->LC_Prep NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy ThinFilm->FTIR LCMS LC-MS Analysis LC_Prep->LCMS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern LCMS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

Unlocking the Potential of 3,6,9-Trioxaundecanedioic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Promising Research Frontiers for a Versatile Polyether Dicarboxylic Acid

For Immediate Release

Shanghai, China – December 12, 2025 – 3,6,9-Trioxaundecanedioic acid, a bifunctional molecule featuring a flexible polyethylene (B3416737) glycol (PEG) backbone and terminal carboxylic acid groups, is poised to enable significant advancements across multiple scientific disciplines. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties and explores key potential research areas, complete with experimental considerations and illustrative pathways for its application.

Core Properties and Characteristics

This compound (CAS RN: 13887-98-4) is a viscous, water-soluble liquid with a molecular formula of C8H14O7 and a molecular weight of 222.19 g/mol .[][2] Its structure, characterized by a flexible three-unit PEG chain terminating in two carboxylic acid moieties, imparts a unique combination of hydrophilicity, biocompatibility, and chemical reactivity. These properties make it an attractive building block for the synthesis of novel materials and therapeutics.

PropertyValueReferences
Molecular Formula C8H14O7[]
Molecular Weight 222.19 g/mol []
CAS Number 13887-98-4[2]
Appearance Viscous Liquid[]
Solubility Soluble in water, DMSO, DMF
Density ~1.3 g/mL at 20°C[]
Refractive Index n20/D ~1.470[]

Potential Research Area: Proteolysis-Targeting Chimeras (PROTACs)

The most prominent application of this compound is as a flexible linker in the development of Proteolysis-Targeting Chimeras (PROTACs).[3][4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

The hydrophilic and flexible nature of the this compound linker can enhance the solubility and cell permeability of the resulting PROTAC, crucial parameters for its biological activity.[6] The dicarboxylic acid functionality allows for straightforward amide bond formation with amine-containing ligands for the target protein and the E3 ligase.

Experimental Workflow for PROTAC Synthesis:

The synthesis of a PROTAC using this compound as a linker typically involves a stepwise approach:

  • Activation of Carboxylic Acid: One of the carboxylic acid groups of this compound is activated, often using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

  • Coupling to the First Ligand: The activated acid is then reacted with the amine group of the first ligand (either the target protein ligand or the E3 ligase ligand) to form an amide bond.

  • Purification: The mono-functionalized linker-ligand conjugate is purified to remove unreacted starting materials.

  • Activation of the Second Carboxylic Acid: The remaining carboxylic acid on the linker is then activated using the same or a different coupling method.

  • Coupling to the Second Ligand: The activated linker-ligand conjugate is reacted with the amine group of the second ligand to form the final PROTAC molecule.

  • Final Purification: The PROTAC is purified to a high degree using techniques such as preparative HPLC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Activation & Coupling 1 cluster_step2 Step 2: Activation & Coupling 2 Linker 3,6,9-Trioxaundecanedioic Acid Activation_1 Activation (e.g., HATU, DIPEA) Linker->Activation_1 Ligand_1 Ligand 1 (Target or E3) Coupling_1 Amide Bond Formation Ligand_1->Coupling_1 Activation_1->Coupling_1 Intermediate Linker-Ligand 1 Conjugate Coupling_1->Intermediate Activation_2 Activation (e.g., HATU, DIPEA) Intermediate->Activation_2 Ligand_2 Ligand 2 (E3 or Target) Coupling_2 Amide Bond Formation Ligand_2->Coupling_2 Activation_2->Coupling_2 PROTAC Final PROTAC Molecule Coupling_2->PROTAC

General workflow for PROTAC synthesis using a dicarboxylic acid linker.

Potential Research Area: Biodegradable Polymers and Hydrogels

The presence of ester-like ether linkages and terminal carboxylic acids makes this compound a promising monomer for the synthesis of biodegradable polymers, such as polyesters and polyamides.[] These polymers could find applications in drug delivery, tissue engineering, and as environmentally friendly plastics.[]

Polymer Synthesis:

Polycondensation of this compound with a diol would yield a polyester (B1180765). The properties of the resulting polymer, such as its flexibility, degradation rate, and mechanical strength, could be tuned by the choice of the diol co-monomer.

Hydrogel Formation:

The dicarboxylic acid functionality allows for cross-linking with multi-armed PEG amines or other suitable cross-linkers to form hydrogels.[4] These hydrogels could be designed to be biodegradable and stimuli-responsive, making them excellent candidates for controlled drug release systems. The flexible PEG backbone of the diacid would contribute to the elasticity and water-retention capacity of the hydrogel network.

Experimental Protocol for Polyester Synthesis:

A representative protocol for the synthesis of a polyester from this compound and a diol (e.g., 1,4-butanediol) would involve:

  • Monomer Stoichiometry: Equimolar amounts of this compound and the diol are combined in a reaction vessel.

  • Catalyst Addition: A suitable polycondensation catalyst, such as tin(II) 2-ethylhexanoate, is added.

  • Polycondensation Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen) with continuous stirring. The reaction temperature is gradually increased, and a vacuum is applied to remove the water byproduct and drive the reaction to completion.

  • Polymer Isolation and Characterization: The resulting polyester is cooled, dissolved in a suitable solvent, and precipitated in a non-solvent to purify it. The polymer is then dried under vacuum. Characterization would involve techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) to confirm the structure, and Differential Scanning Calorimetry (DSC) to determine thermal properties like the glass transition temperature and melting point.

Polyester_Synthesis Diacid 3,6,9-Trioxaundecanedioic Acid Polycondensation Polycondensation (Heat, Vacuum) Diacid->Polycondensation Diol Diol (e.g., 1,4-Butanediol) Diol->Polycondensation Catalyst Catalyst (e.g., Tin(II) 2-ethylhexanoate) Catalyst->Polycondensation Polyester Biodegradable Polyester Polycondensation->Polyester

Schematic of polyester synthesis via polycondensation.

Potential Research Area: Metal-Organic Frameworks (MOFs) and Coordination Polymers

The dicarboxylic acid functionality of this compound makes it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[7][8] The flexibility of its backbone could lead to the formation of novel network topologies with interesting properties for gas storage, catalysis, or sensing applications.[7][8]

Research in this area would involve reacting this compound with various metal salts under different solvothermal conditions to explore the resulting crystal structures. The flexibility of the linker may allow for the formation of dynamic frameworks that can respond to external stimuli.

MOF_Assembly Linker 3,6,9-Trioxaundecanedioic Acid Solvothermal Solvothermal Synthesis Linker->Solvothermal Metal_Ion Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal_Ion->Solvothermal MOF Metal-Organic Framework Solvothermal->MOF

Conceptual diagram of MOF self-assembly.

Conclusion

This compound presents a versatile platform for innovation in drug discovery, materials science, and nanotechnology. Its unique combination of a flexible, hydrophilic PEG core and reactive terminal carboxylic acids opens up a wide array of research possibilities. This guide has outlined several key areas of investigation, providing a foundation for researchers to explore and unlock the full potential of this promising molecule. The detailed experimental considerations and illustrative workflows are intended to serve as a starting point for the design and execution of novel research projects in these exciting fields.

References

A Technical Guide to 3,6,9-Trioxaundecanedioic Acid: A Versatile Linker in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9-Trioxaundecanedioic acid (TODA) is a homobifunctional crosslinker characterized by a hydrophilic polyethylene (B3416737) glycol (PEG) backbone terminated by two carboxylic acid groups.[1][2] Its structure imparts a unique combination of properties, including high water solubility and flexible, defined-length spacing, making it a valuable building block in several scientific domains.[3][] In the pharmaceutical industry, TODA and its derivatives are increasingly employed as linkers in the design of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3][5][6] The PEG spacer enhances the solubility and pharmacokinetic profiles of conjugated molecules, while the terminal carboxylic acid groups allow for straightforward covalent attachment to amine-containing molecules via stable amide bonds.[1][2] This guide provides a comprehensive overview of TODA's properties, its applications in drug development, relevant experimental protocols, and the logical frameworks governing its use.

Physicochemical and Biological Properties

This compound is a PEG-based linker precursor widely used in the synthesis of PROTACs and other drug conjugates.[5][6] Its key function is to connect a molecule targeting a protein of interest to another functional molecule, such as an E3 ubiquitin ligase ligand.[3] The hydrophilic nature of the PEG chain is critical for improving the solubility and cell permeability of the resulting conjugate.[][8]

Table 1: Physicochemical Properties of this compound

Property Value References
Molecular Formula C₈H₁₄O₇ [9][10]
Molecular Weight 222.19 g/mol [9][10]
CAS Number 13887-98-4 [9][10][11]
Appearance Liquid / Solid-Liquid Mixture [][9][12]
Density 1.3 g/mL at 20 °C [1][12][13]
Boiling Point 443.7 ± 30.0 °C at 760 mmHg [1][3][]
Refractive Index n20/D 1.470 [1][][12]
pKa₁ (Predicted) 3.09 ± 0.10 [1][3]
Topological Polar Surface Area 102 Ų [10][14]
Hydrogen Bond Donors 2 [14]
Hydrogen Bond Acceptors 7 (Computed) / 5 (ChemScene) [10][14]

| Rotatable Bonds | 10 |[14] |

Table 2: Solubility Profile of this compound

Solvent Solubility References
Water ≥ 100 mg/mL (450.07 mM) [3][9][11]
DMSO 12.5 mg/mL to 44 mg/mL [9][11]
Ethanol 44 mg/mL [11]

| DCM, DMF | Soluble |[1][] |

Applications in Drug Development

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9][15] The linker is a critical component, and TODA is frequently used to construct the PEG-based linkers in PROTAC design.[5][13] The length and hydrophilicity of the TODA-derived linker can significantly influence the formation efficiency of the ternary complex (Target Protein-PROTAC-E3 Ligase) and the overall efficacy of the degrader.[][15]

Antibody-Drug Conjugates (ADCs)

In ADCs, linkers connect a potent cytotoxic payload to a monoclonal antibody. The inclusion of hydrophilic linkers derived from TODA can improve the solubility and stability of the ADC.[8][16] This is particularly important for ADCs carrying hydrophobic payloads, as aggregation can be a significant issue. Longer PEG chains can also influence cellular uptake and payload release mechanisms.[16]

Drug Delivery and Polymer Science

TODA serves as a monomer for creating biodegradable and biocompatible polymers, such as polyesters and polyamides.[][6] These polymers can be used in drug delivery systems to form carriers like nanoparticles or hydrogels, which enhance drug solubility, control release, and improve bioavailability.[1][][6]

Core Mechanisms and Workflows

Signaling Pathway: PROTAC-Mediated Protein Degradation

The primary mechanism of action for TODA-containing PROTACs involves hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds the target protein and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 ligase (associated with the E3) to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) TC Ternary Complex (POI-PROTAC-E3) PROTAC PROTAC (TODA Linker) E3 E3 Ubiquitin Ligase POI_Ub Polyubiquitinated Target Protein TC->POI_Ub Ub Ubiquitin (from E2) Ub->POI_Ub Proteasome 26S Proteasome POI_Ub->Proteasome Fragments Degraded Protein Fragments Proteasome->Fragments

Figure 1: PROTAC mechanism of action facilitated by a TODA-based linker.
Experimental Workflow: Synthesis of a TODA-Linked Conjugate

Derivatives of TODA are typically synthesized through standard amide bond formation. The carboxylic acid groups are activated, commonly with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to react with primary or secondary amines on the ligands to be conjugated.[1][2]

Synthesis_Workflow cluster_materials Starting Materials cluster_reaction Reaction Steps cluster_final Finalization TODA 3,6,9-Trioxaundecanedioic Acid (TODA) Activation1 Step 1: Activate one carboxyl group (e.g., with HATU/EDC) TODA->Activation1 Ligand1 Amine-Containing Ligand 1 Coupling1 Step 2: Couple with Ligand 1 Ligand1->Coupling1 Ligand2 Amine-Containing Ligand 2 Coupling2 Step 4: Couple with Ligand 2 Ligand2->Coupling2 Activation1->Coupling1 Intermediate TODA-Ligand 1 Intermediate Coupling1->Intermediate Activation2 Step 3: Activate second carboxyl group Intermediate->Activation2 Activation2->Coupling2 Purification Step 5: Purification (e.g., HPLC) Coupling2->Purification Final_Product Final Bifunctional Conjugate Purification->Final_Product

Figure 2: General workflow for synthesizing a bifunctional conjugate using TODA.

Key Experimental Protocols

Protocol 1: General Amide Coupling for TODA Derivatization

This protocol describes a general method for conjugating an amine-containing molecule to one of the carboxylic acid groups of TODA.

  • Reagent Preparation : Dissolve this compound (1.0 eq) and the amine-containing ligand (1.1 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Activation : Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (N,N-Diisopropylethylamine, 2.0 eq) to the solution.

  • Reaction : Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress using an appropriate technique (e.g., LC-MS or TLC).

  • Work-up : Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography or preparative HPLC to obtain the desired TODA-monoconjugate.

  • Second Coupling (if required) : Repeat steps 1-5 using the purified mono-conjugate and the second amine-containing ligand to synthesize the final heterobifunctional molecule.

Protocol 2: In Vitro Cellular Uptake Assay for Conjugates

This protocol is adapted for comparing the cellular uptake of fluorescently labeled drug conjugates containing different length PEG linkers, such as those derived from TODA.[16]

  • Cell Seeding : Seed target cells in appropriate culture plates (e.g., 96-well plates or plates with coverslips) and allow them to adhere overnight in a CO₂ incubator.

  • Treatment : Prepare solutions of the fluorescently labeled conjugates (e.g., TODA-linked vs. longer PEG-linked) in cell culture medium at a defined concentration. Remove the old medium from the cells and add the treatment solutions. Incubate for a specific period (e.g., 4 hours).

  • Washing : After incubation, aspirate the treatment solutions and wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound conjugate.

  • Analysis (Qualitative) : For cells grown on coverslips, fix the cells (e.g., with 4% paraformaldehyde), mount them onto microscope slides, and visualize cellular uptake using a fluorescence microscope.

  • Analysis (Quantitative) : For cells in 96-well plates, lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, detach the cells and analyze the cellular fluorescence by flow cytometry.

Structure-Activity Relationships and Logical Design

The choice of linker is not trivial and can dramatically impact the properties of a TODA-derived molecule. Key relationships have been empirically observed, particularly in the context of PROTACs and ADCs.

  • Linker Length & Potency : Linker length affects the ability of the molecule to induce a productive ternary complex. A linker that is too short may cause steric clash, while one that is too long may lead to unfavorable binding entropy. Potency often shows a "hook effect" with respect to linker length, where an optimal length exists.[15]

  • Solubility : The PEG nature of TODA inherently increases the aqueous solubility of the conjugate, which is a critical parameter for drug-like properties.[][8]

  • Permeability : While increasing hydrophilicity, very long PEG linkers can sometimes reduce passive cell permeability, creating a trade-off that must be optimized.[16]

SAR_Logic cluster_input Design Input (Linker Properties) cluster_physchem Physicochemical Outputs cluster_bio Biological Outputs Linker_Length Linker Length (e.g., TODA vs. longer PEG) Solubility Solubility Linker_Length->Solubility + (generally) Permeability Cell Permeability Linker_Length->Permeability - (if too long) Ternary_Complex Ternary Complex Stability (PROTACs) Linker_Length->Ternary_Complex Optimal length needed Linker_Comp Linker Composition (e.g., PEG, Alkyl) Linker_Comp->Solubility PK Pharmacokinetics (PK) Linker_Comp->PK Solubility->PK Potency Biological Potency (e.g., DC₅₀, IC₅₀) Permeability->Potency PK->Potency Optimization Rational Design Cycle: Optimize for Potency & PK PK->Optimization Ternary_Complex->Potency Potency->Optimization

Figure 3: Logical relationships in the design of TODA-derived conjugates.

Conclusion

This compound is a foundational building block for medicinal chemists and drug development professionals. Its well-defined structure, hydrophilicity, and bifunctional nature provide a versatile platform for creating sophisticated molecules with improved pharmaceutical properties. From enhancing the solubility of PROTACs to tuning the pharmacokinetic profiles of ADCs, TODA-derived linkers are integral to the advancement of next-generation therapeutics. A thorough understanding of its properties and the logical principles of its application is essential for the rational design and optimization of novel drug candidates.

References

Commercial Suppliers and Technical Guide for 3,6,9-Trioxaundecanedioic Acid in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3,6,9-Trioxaundecanedioic acid, a versatile polyethylene (B3416737) glycol (PEG)-based linker crucial in the development of advanced therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, identifies key commercial suppliers, and presents a detailed, representative experimental protocol for its application in PROTAC synthesis.

Overview of this compound

This compound, also known as tetraglycolic acid, is a hydrophilic cross-linking reagent.[1] Its structure features a flexible triethylene glycol spacer flanked by two terminal carboxylic acid groups.[2] This bifunctionality allows for its use in conjugating two different molecules, making it an invaluable tool in drug development. The hydrophilic nature of the PEG chain can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[2]

Its primary application in modern drug discovery is as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker plays a critical role in the efficacy of a PROTAC, as its length and composition determine the spatial orientation of the two ligands and the stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

Commercial Suppliers

A number of chemical suppliers provide this compound for research and development purposes. The following table summarizes some of the key suppliers and their product offerings.

SupplierProduct NameCAS NumberPurity/Grade
Sigma-Aldrich (MilliporeSigma) This compound13887-98-4technical, ≥70% (T)[1][4]
Spectrum Chemical This compound13887-98-4Not specified[5]
MedChemExpress This compound13887-98-498.76%[6]
Oakwood Chemical This compound13887-98-4Not specified[7]
Alkali Scientific This compound13887-98-4Not specified[8]
GTI Laboratory Supplies This compound13887-98-485.9%, Certified® for synthesis

Technical Data

The following tables summarize the key chemical and physical properties of this compound.

Chemical Identifiers
PropertyValue
CAS Number 13887-98-4[4][9]
Molecular Formula C8H14O7[9]
Molecular Weight 222.19 g/mol [9]
Synonyms trioxaundecanedioic acid, TETRAGLYCOLIC ACID, 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid[9]
Physical Properties
PropertyValue
Appearance Viscous liquid[10]
Color Colorless to Grayish-green[10]
Density 1.3 g/mL at 20 °C (lit.)[4]
Refractive Index n20/D 1.470 (lit.)[4]
Solubility Soluble in DMSO (44 mg/mL), Water (44 mg/mL), and Ethanol (44 mg/mL)[11]

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of a PROTAC using a PEG-based dicarboxylic acid linker like this compound. This protocol is adapted from a standard procedure for the synthesis of a BRD4-targeting PROTAC and illustrates the key steps of amide bond formation.

Synthesis of a BRD4-Targeting PROTAC via Amide Coupling

This protocol describes the coupling of an E3 ligase ligand (e.g., a thalidomide (B1683933) derivative with a free amine) to a target protein ligand (e.g., a JQ1 derivative with a free amine) using this compound as the linker. The synthesis involves a two-step process where the linker is first activated and coupled to one ligand, followed by purification and subsequent coupling to the second ligand.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (Ligand A-NH2)

  • Amine-functionalized target protein ligand (Ligand B-NH2)

  • N,N'-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Step 1: Mono-amide Coupling of this compound with Ligand A-NH2

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid groups.

  • In a separate flask, dissolve Ligand A-NH2 (0.9 eq) in anhydrous DMF.

  • Slowly add the solution of Ligand A-NH2 to the activated linker solution.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mono-functionalized linker by silica gel column chromatography to obtain the intermediate product (Ligand A-linker-COOH).

Step 2: Coupling of Ligand A-linker-COOH with Ligand B-NH2

  • Dissolve the purified Ligand A-linker-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.2 eq) and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve Ligand B-NH2 (1.0 eq) in anhydrous DMF.

  • Slowly add the solution of Ligand B-NH2 to the activated intermediate.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Step 1 (points 6-9).

  • Purify the final PROTAC product by silica gel column chromatography or preparative HPLC.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, showcasing how it induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound POI Target Protein (POI) POI->POI_bound E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ubiquitinated_POI Ubiquitinated POI E3_bound->Ubiquitinated_POI Ub Transfer Ub Ubiquitin Ub->Ubiquitinated_POI Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines the key steps in the synthesis of a PROTAC using a dicarboxylic acid linker.

PROTAC_Synthesis_Workflow Linker 3,6,9-Trioxaundecanedioic Acid Step1 Step 1: Mono-amide Coupling Linker->Step1 Ligand_A Ligand A-NH2 (E3 Ligase Binder) Ligand_A->Step1 Ligand_B Ligand B-NH2 (Target Protein Binder) Step2 Step 2: Second Amide Coupling Ligand_B->Step2 Reagents1 HATU, DIPEA, DMF Reagents1->Step1 Reagents2 HATU, DIPEA, DMF Reagents2->Step2 Intermediate Intermediate: Ligand A-linker-COOH Step1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Purification1->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification2 Final Purification (Chromatography/HPLC) Final_PROTAC->Purification2 Characterization Characterization (NMR, MS) Purification2->Characterization

Caption: Experimental workflow for the two-step synthesis of a PROTAC.

References

Navigating the Nuances of Purity in Commercially Available 3,6,9-Trioxaundecanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This in-depth technical guide provides a comprehensive overview of the purity levels of commercially available 3,6,9-Trioxaundecanedioic acid, a versatile bifunctional crosslinker and hydrophilic spacer. This document outlines the common analytical methods for purity determination and offers detailed experimental protocols to empower researchers in their quality assessment of this critical reagent.

Commercial Purity Landscape

The purity of this compound (CAS No. 13887-98-4) from commercial suppliers can vary significantly, ranging from technical grade to high-purity materials suitable for sensitive applications. A summary of stated purity levels from various suppliers is presented below, highlighting the importance of selecting a grade appropriate for the intended research or development purpose.

SupplierProduct GradeStated PurityMethod of AnalysisPotential Impurities Noted
Sigma-AldrichTechnical≥70%Titration (T)~10% water
ChemSceneResearch Grade≥97.0%¹H NMR-

It is crucial to note that the stated purity on a supplier's product page may not always be accompanied by a detailed Certificate of Analysis (CoA) with the specific batch data and analytical methods used. Researchers are strongly encouraged to request batch-specific CoAs for critical applications.

Key Analytical Methodologies for Purity Determination

A multi-faceted approach is often necessary for a comprehensive assessment of the purity of this compound. The following sections detail the principles and provide exemplary experimental protocols for the most common analytical techniques employed.

Acid-Base Titration for Assay Determination

Titration is a classic and reliable method for determining the overall acidic content of a sample. For a dicarboxylic acid like this compound, a potentiometric or colorimetric titration with a standardized strong base can provide a quantitative measure of the diacid content.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh approximately 200-300 mg of the this compound sample into a clean 100 mL beaker. Dissolve the sample in 50 mL of deionized water.

  • Titrant: Use a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution as the titrant.

  • Instrumentation: Employ a calibrated pH meter with a glass electrode.

  • Procedure:

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the sample solution.

    • Begin stirring at a moderate speed.

    • Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL) from a calibrated burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration past the second equivalence point, which is typically observed as a sharp inflection in the pH curve.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The two equivalence points correspond to the neutralization of the two carboxylic acid groups. The volume of titrant at the second equivalence point is used to calculate the purity of the diacid.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR is a powerful technique for determining the purity of a substance by comparing the integral of a characteristic signal from the analyte to that of a known amount of a certified internal standard. This method is highly specific and can often identify and quantify impurities simultaneously.

Experimental Protocol: ¹H qNMR for Purity Assessment

  • Internal Standard Selection: A suitable internal standard should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals. Maleic acid is a good candidate for this analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the maleic acid internal standard into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Key Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30').

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration. A delay of 30 seconds is generally sufficient.

      • Number of Scans (ns): Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the singlet from the two -OCH₂COOH protons) and a signal from the internal standard (e.g., the singlet from the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a highly sensitive and versatile technique for separating, identifying, and quantifying the main component and any impurities in a sample. For a polar, non-chromophoric compound like this compound, reverse-phase HPLC with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)) is often employed.

Experimental Protocol: Reverse-Phase HPLC with UV Detection (after derivatization) or CAD

As this compound lacks a strong UV chromophore, direct UV detection is challenging. A more direct approach would be to use a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a CAD or MS detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic acid) at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analyte

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert the polar carboxylic acid groups into more volatile esters or silyl (B83357) ethers. Silylation is a common and effective derivatization method.

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • Accurately weigh approximately 1-2 mg of the this compound sample into a reaction vial.

    • Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Instrumentation:

    • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Data Analysis: Identify the peak corresponding to the di-silylated derivative of this compound based on its mass spectrum. Purity is typically assessed by the area percentage of the main peak. Impurities can be identified by their mass spectra and comparison to spectral libraries.

Visualizing the Analytical Workflow

A comprehensive purity assessment of a commercial sample of this compound involves a logical progression of analytical techniques. The following diagram illustrates a typical workflow.

Purity_Analysis_Workflow Sample Commercial Sample of This compound Initial_Assessment Initial Assessment Sample->Initial_Assessment Chromatographic_Analysis Chromatographic Analysis Sample->Chromatographic_Analysis Titration Acid-Base Titration Initial_Assessment->Titration Overall Acid Content qNMR Quantitative NMR (qNMR) Initial_Assessment->qNMR Specific Purity & Structure Purity_Assay Purity Assay (%) Titration->Purity_Assay qNMR->Purity_Assay HPLC HPLC-CAD/MS Chromatographic_Analysis->HPLC Non-volatile Impurities GCMS GC-MS (with Derivatization) Chromatographic_Analysis->GCMS Volatile & Derivatizable Impurities Impurity_Profile Impurity Profile (Identification & Quantification) HPLC->Impurity_Profile GCMS->Impurity_Profile Final_Report Comprehensive Purity Report Purity_Assay->Final_Report Impurity_Profile->Final_Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Conclusion

The purity of this compound is a critical parameter that can influence the outcome of research and development activities. This guide provides a framework for understanding the purity levels of commercially available material and outlines detailed protocols for its comprehensive analysis. By employing a combination of titration, qNMR, HPLC, and GC-MS, researchers can confidently assess the quality of this important reagent, ensuring the integrity and reliability of their scientific work. It is always recommended to consult batch-specific Certificates of Analysis and, when necessary, perform in-house quality control to validate the suitability of the material for its intended application.

3,6,9-Trioxaundecanedioic acid thermal stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Degradation of 3,6,9-Trioxaundecanedioic Acid

Introduction

This compound (TUDS), with the chemical formula C8H14O7, is a dicarboxylic acid featuring a flexible poly(ethylene glycol) (PEG)-like backbone.[1] Its structure, containing both hydrophilic ether linkages and reactive carboxylic acid end-groups, imparts a unique combination of properties, including high water solubility and complexing abilities.[2][3][4] These characteristics make it a valuable component in various high-tech fields, including pharmaceuticals as a PROTAC linker, in cosmetics, and for the synthesis of advanced polymers.[1][5][] For drug development professionals and material scientists, understanding the thermal stability and degradation profile of this compound is critical for determining its processing parameters, storage conditions, and performance limits in final applications. This guide provides a comprehensive overview of its thermal behavior, including available data, potential degradation pathways, and standard experimental protocols for its assessment.

Thermal and Physical Properties

While specific experimental data on the decomposition temperature of this compound is limited in publicly available literature, several sources describe it as having "excellent heat stability" for its intended applications.[3][7] However, it is also noted that the compound cannot be distilled without undergoing decomposition, which indicates that thermal degradation occurs at or below its theoretical boiling point.[1] The following table summarizes key physical and thermal properties from various sources.

PropertyValueSource(s)
Molecular Formula C8H14O7[1][8]
Molecular Weight 222.19 g/mol [8][9]
Physical State Viscous Liquid[8]
Boiling Point (Predicted) 443.7 ± 30.0 °C at 760 mmHg[4][]
Flash Point (Predicted) 178.3 °C[1][]
Decomposition Temperature No data available[8]
Vapor Pressure 0 Pa at 20 °C[1][4]
Density ~1.3 g/mL at 20 °C[4][]

Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through mechanisms common to polyethers and carboxylic acids. The presence of both ether linkages and carboxylic acid functional groups dictates the likely points of bond cleavage at elevated temperatures.

Key potential degradation mechanisms include:

  • Ether Bond Cleavage : The C-O ether bonds in the polyether backbone are susceptible to thermal scission.[10] Studies on similar ether-containing carboxylic acids suggest that cleavage often occurs at the C-O bond adjacent to a carboxyl group.[10] This would lead to the fragmentation of the main chain.

  • Decarboxylation : Carboxylic acids can decompose at high temperatures to release carbon dioxide (CO2).[11] This process would result in the loss of the acidic functional groups.

  • Oxidative Degradation : In the presence of oxygen, thermo-oxidative degradation can occur, which typically involves the formation of hydroperoxides followed by chain scission, leading to the generation of various carbonyl-containing compounds like aldehydes and ketones.[12]

Potential degradation products could include smaller, more volatile molecules such as:

  • Diglycolic acid

  • Acetic acid

  • Formaldehyde

  • Carbon dioxide (CO2)

  • Carbon monoxide (CO)

The following diagram illustrates a simplified, hypothetical degradation pathway.

cluster_main Thermal Degradation of this compound cluster_pathways Primary Degradation Events cluster_products Potential Degradation Products Start This compound (C8H14O7) Ether_Cleavage Ether Bond Cleavage Start->Ether_Cleavage Heat Decarboxylation Decarboxylation Start->Decarboxylation Heat Fragments Smaller Ether and Carboxylic Acid Fragments Ether_Cleavage->Fragments CO2 Carbon Dioxide (CO2) Decarboxylation->CO2 Volatiles Other Volatiles (e.g., CO, Aldehydes) Fragments->Volatiles Further Decomposition

Caption: Hypothetical thermal degradation pathways for this compound.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability and degradation profile of this compound, a series of analytical techniques should be employed. The following sections detail the methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. A standard material with a known decomposition profile, such as calcium oxalate, is typically used.

  • Sample Preparation: Place 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina (B75360) or platinum).

  • Experimental Conditions:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • The temperature at which 5% mass loss occurs (T5%) is also a common metric for the start of significant degradation.

Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with thermal transitions in the material as a function of temperature, identifying melting, crystallization, or decomposition events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard reference material, such as indium.

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Execute a heat-cool-heat cycle to observe thermal transitions and erase any prior thermal history. A typical program would be:

      • Heat from 25 °C to 200 °C at 10 °C/min.

      • Hold for 2 minutes.

      • Cool from 200 °C to -50 °C at 10 °C/min.

      • Hold for 2 minutes.

      • Heat from -50 °C to 300 °C (or until decomposition is observed in TGA) at 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).

    • Determine the peak temperatures and the enthalpy (area under the peak) for any observed transitions.

Analysis of Degradation Products

Objective: To identify the chemical compounds produced during the thermal decomposition of the material.

Methodology:

  • Evolved Gas Analysis (EGA): A common approach is to couple the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

    • As the sample is heated in the TGA according to the protocol in Section 4.1, the evolved gases (degradation products) are transferred via a heated line directly into the MS or FTIR.

    • The MS or FTIR will provide real-time data on the identity of the volatile products being released at specific temperatures.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

    • Sample Preparation: Place a small, accurately weighed amount of the sample (typically <1 mg) into a pyrolysis tube.

    • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

    • Separation and Identification: The degradation products are immediately swept into a GC column, where they are separated based on their boiling points and affinity for the column's stationary phase. The separated components then enter the MS for identification based on their mass fragmentation patterns.

The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment.

cluster_workflow Experimental Workflow for Thermal Stability Analysis Start Sample Preparation (this compound) TGA Thermogravimetric Analysis (TGA) - Determine mass loss vs. temp - Identify Tonset Start->TGA DSC Differential Scanning Calorimetry (DSC) - Identify thermal transitions - Measure enthalpy changes Start->DSC EGA Evolved Gas Analysis (TGA-MS or TGA-FTIR) - Identify volatile products TGA->EGA Run in parallel or sequentially PyGCMS Pyrolysis-GC-MS - Separate and identify all degradation products TGA->PyGCMS Provides target temp. Analysis Data Interpretation and Reporting - Compile stability data - Propose degradation mechanism TGA->Analysis DSC->Analysis EGA->Analysis PyGCMS->Analysis

Caption: Workflow for the comprehensive thermal analysis of a chemical compound.

Conclusion

This compound is a versatile molecule with applications that benefit from its reported good thermal stability. While quantitative data on its decomposition temperature remains sparse, its physical properties and the known behavior of similar polyether and dicarboxylic acid structures provide a solid basis for understanding its thermal profile. The degradation is likely initiated by ether bond cleavage and decarboxylation at elevated temperatures. For researchers and drug development professionals, a rigorous experimental assessment using the TGA, DSC, and EGA/Py-GC-MS protocols detailed in this guide is essential to precisely define its operational limits and ensure its safe and effective use in thermally sensitive applications.

References

Methodological & Application

Synthesis of 3,6,9-Trioxaundecanedioic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, 3,6,9-trioxaundecanedioic acid is a valuable bifunctional linker, frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its hydrophilic polyethylene (B3416737) glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecules. This document provides detailed protocols for the synthesis of this compound from triethylene glycol via two common oxidative methods: catalytic oxidation with oxygen and Jones oxidation.

Data Presentation

The following table summarizes quantitative data from established synthesis protocols for polyethylene glycol-derived dicarboxylic acids, providing a benchmark for expected yields.

MethodStarting MaterialCatalyst/ReagentTemperature (°C)PressureReaction Time (h)Yield (%)Reference
Catalytic OxidationTriethylene Glycol5% Platinum on Carbon50AtmosphericNot Specified79.2US3929873A[1]
Catalytic OxidationTriethylene Glycol4% Platinum on Carbon70100 psig O₂876.4US4256916A[4]

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The first is a catalytic oxidation adapted from established industrial processes for a laboratory scale. The second is a proposed laboratory synthesis using the well-established Jones oxidation.

Method 1: Catalytic Oxidation of Triethylene Glycol

This method utilizes a platinum-on-carbon catalyst and oxygen to oxidize triethylene glycol to the desired dicarboxylic acid. This procedure is adapted from a patented industrial process for laboratory-scale synthesis.[1][4]

Materials:

  • Triethylene glycol (99%)

  • 5% Platinum on powdered carbon

  • Deionized water

  • Oxygen gas (high purity)

  • Pressurized reaction vessel (e.g., Parr hydrogenator) equipped with a gas inlet, pressure gauge, and stirrer

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressurized reaction vessel, combine 28.3 g of triethylene glycol with 255 mL of deionized water.

  • Catalyst Addition: Carefully add 7.4 g of 5% platinum on powdered carbon catalyst to the solution.

  • Pressurization: Seal the reaction vessel and purge with oxygen gas. Pressurize the vessel to 100 psig with oxygen.[4]

  • Reaction: Heat the mixture to 70°C while stirring vigorously. Maintain the temperature and pressure for 8 hours.[4]

  • Cooling and Depressurization: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess oxygen in a well-ventilated fume hood.

  • Catalyst Removal: Filter the reaction mixture through a Büchner funnel to remove the platinum catalyst. Wash the catalyst residue with a small amount of warm deionized water and combine the filtrates.

  • Product Isolation: Concentrate the combined filtrate and washings under reduced pressure using a rotary evaporator. This will yield the crude this compound, which may also contain minor amounts of diglycolic acid and glycolic acid as byproducts.[1]

  • Purification (Optional): The resulting acid mixture can often be used without further purification for applications like polyester (B1180765) and surfactant preparation.[1] If higher purity is required, techniques such as column chromatography on silica (B1680970) gel may be employed.

Method 2: Jones Oxidation of Triethylene Glycol (Proposed)

This protocol outlines a general procedure for the oxidation of triethylene glycol using Jones reagent, a common and potent oxidizing agent for converting primary alcohols to carboxylic acids.[5][6][7]

Materials:

  • Triethylene glycol (99%)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone (B3395972)

  • Isopropyl alcohol (for quenching)

  • Deionized water

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation of Jones Reagent: In a flask, carefully dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid. Cautiously add this mixture to 70 mL of deionized water while cooling in an ice bath.

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 15.0 g of triethylene glycol in 100 mL of acetone. Cool the solution in an ice bath to 0-5°C.

  • Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred triethylene glycol solution. Monitor the temperature closely and maintain it below 20°C throughout the addition. The color of the reaction mixture will change from orange-red to a bluish-green precipitate.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

  • Quenching: Quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange color disappears and a stable green color persists.

  • Workup:

    • Remove the acetone from the reaction mixture using a rotary evaporator.

    • Transfer the remaining aqueous solution to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 100 mL).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if a suitable solvent system is identified.

Experimental Workflow and Logic Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_method1 Method 1: Catalytic Oxidation cluster_method2 Method 2: Jones Oxidation M1_Start Start: Triethylene Glycol M1_Dissolve Dissolve in Water & Add Pt/C Catalyst M1_Start->M1_Dissolve M1_React Pressurize with O₂ Heat to 70°C for 8h M1_Dissolve->M1_React M1_Filter Cool, Depressurize & Filter Catalyst M1_React->M1_Filter M1_Concentrate Concentrate Filtrate M1_Filter->M1_Concentrate M1_End Product: this compound M1_Concentrate->M1_End M2_Start Start: Triethylene Glycol M2_Dissolve Dissolve in Acetone M2_Start->M2_Dissolve M2_React Add Jones Reagent at 0-20°C M2_Dissolve->M2_React M2_Quench Quench with Isopropyl Alcohol M2_React->M2_Quench M2_Workup Aqueous Workup & Extraction M2_Quench->M2_Workup M2_Concentrate Dry & Concentrate Organic Phase M2_Workup->M2_Concentrate M2_End Product: this compound M2_Concentrate->M2_End

Caption: Experimental workflows for the synthesis of this compound.

Jones_Oxidation_Pathway Jones Oxidation Signaling Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products TEG Triethylene Glycol (Primary Alcohol) Chromate_Ester Chromate Ester TEG->Chromate_Ester Forms Jones_Reagent Jones Reagent (CrO₃ in H₂SO₄/Acetone) Jones_Reagent->Chromate_Ester Aldehyde Dialdehyde Intermediate Chromate_Ester->Aldehyde Oxidizes to Cr_III Cr(III) Species (Green Precipitate) Chromate_Ester->Cr_III Reduces to Hydrate Hydrated Aldehyde Aldehyde->Hydrate Hydrates in Water Product This compound (Dicarboxylic Acid) Hydrate->Product Further Oxidizes to Hydrate->Cr_III Reduces to

References

Application Notes and Protocols for 3,6,9-Trioxaundecanedioic Acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,6,9-trioxaundecanedioic acid as a versatile linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document includes its physicochemical properties, detailed synthesis protocols for constructing PROTACs, and methodologies for their biological evaluation.

Introduction to this compound in PROTACs

This compound is a polyethylene (B3416737) glycol (PEG)-based linker, a class of linkers widely employed in PROTAC development.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[5][6]

The key features of this compound as a PROTAC linker include:

  • Hydrophilicity: The ether oxygens in the PEG chain impart hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2]

  • Flexibility: The flexible nature of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.[1]

  • Bifunctionality: The presence of two carboxylic acid groups allows for the sequential and controlled conjugation of a POI ligand and an E3 ligase ligand.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic routes and for predicting the overall characteristics of the resulting PROTAC.

PropertyValueReference
Molecular Formula C₈H₁₄O₇[7]
Molecular Weight 222.19 g/mol [7]
CAS Number 13887-98-4[7]
Appearance Off-white to yellow solid-liquid mixture[7]
Solubility Soluble in Water, DMSO, and Ethanol[7][8]

PROTAC Synthesis Protocol using this compound

This section outlines a general, two-step protocol for the synthesis of a PROTAC using this compound as the linker. This protocol involves the sequential amide coupling of an amine-containing POI ligand and an amine-containing E3 ligase ligand.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Mono-conjugation cluster_1 Step 2: Di-conjugation POI_NH2 POI Ligand (with amine) Coupling1 Amide Coupling (e.g., HATU, DIPEA) POI_NH2->Coupling1 Linker This compound Linker->Coupling1 Intermediate POI-Linker Intermediate (Mono-amide) Coupling1->Intermediate Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling2 E3_NH2 E3 Ligase Ligand (with amine) E3_NH2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: A two-step synthetic workflow for PROTAC synthesis.

Step 1: Synthesis of the POI-Linker Intermediate (Mono-amide Formation)

This initial step involves the coupling of the POI ligand to one of the carboxylic acid groups of the linker.

Materials:

  • Amine-functionalized POI ligand (POI-NH₂)

  • This compound

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Tertiary amine base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Protocol:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add the amide coupling reagent (1.2 equivalents) and the tertiary amine base (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acids.

  • Slowly add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-Linker intermediate.

Step 2: Synthesis of the Final PROTAC (Di-amide Formation)

The second step involves coupling the E3 ligase ligand to the remaining free carboxylic acid group of the POI-Linker intermediate.

Materials:

  • POI-Linker intermediate from Step 1

  • Amine-functionalized E3 ligase ligand (E3-NH₂)

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Tertiary amine base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Protocol:

  • Dissolve the POI-Linker intermediate (1.0 equivalent) in anhydrous DMF.

  • Add the amide coupling reagent (1.2 equivalents) and the tertiary amine base (2.0 equivalents) and stir for 15 minutes at room temperature.

  • Add the amine-functionalized E3 ligase ligand (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the final product by LC-MS, ¹H NMR, and HRMS to confirm its identity and purity.

Biological Evaluation of PROTACs

The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters to determine are the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).

Diagram of the PROTAC Mechanism of Action:

G POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: The mechanism of PROTAC-induced protein degradation.

Western Blotting Protocol for Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Appropriate cell line expressing the POI

  • Synthesized PROTAC

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with PBS and then lyse them with cell lysis buffer. Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control.

Data Presentation

While specific quantitative data for PROTACs utilizing this compound is not extensively available in the public domain, the following table provides a template for how such data should be presented. Researchers should aim to populate a similar table with their experimental results for clear comparison and analysis.

PROTAC IDPOI LigandE3 Ligase LigandLinkerDC₅₀ (nM)Dₘₐₓ (%)Cell Line
Example 1[Specify][Specify]This compound[Value][Value][Specify]
Example 2[Specify][Specify]This compound[Value][Value][Specify]

Conclusion

This compound is a valuable and readily available linker for the synthesis of PROTACs. Its PEG-based structure offers favorable physicochemical properties that can enhance the solubility and permeability of the final PROTAC molecule. The bifunctional nature of this linker allows for a straightforward and modular synthetic approach. The provided protocols offer a solid foundation for researchers to synthesize and evaluate their own PROTACs using this versatile linker. Further optimization of the linker length and attachment points will be crucial for developing highly potent and selective protein degraders.

References

Application Notes and Protocols: 3,6,9-Trioxaundecanedioic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9-Trioxaundecanedioic acid, also known as polyethylene (B3416737) glycol (PEG) diacid or PEG3 dicarboxylic acid, is a versatile homobifunctional crosslinker integral to modern bioconjugation techniques. Its structure, featuring a hydrophilic three-unit polyethylene glycol chain flanked by terminal carboxylic acid groups, imparts desirable properties to bioconjugates, including enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[1][] These characteristics make it a valuable tool in the development of advanced therapeutics and diagnostics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][][3][4]

These application notes provide detailed protocols and technical information for the use of this compound in bioconjugation, with a focus on protein modification and its application as a linker in PROTAC synthesis.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in bioconjugation.

PropertyValueReference
Synonyms PEG3-dicarboxylic acid, 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))diacetic acid[]
CAS Number 13887-98-4[5]
Molecular Formula C8H14O7[5]
Molecular Weight 222.19 g/mol [5]
Appearance Colorless to light yellow liquid[3]
Solubility Soluble in water, DMSO, DMF[6]
Purity >95%[]
Storage Store at 2-8°C for short term, -20°C for long term[]

Key Applications in Bioconjugation

The bifunctional nature of this compound allows for its use in a variety of bioconjugation applications:

  • Protein and Peptide Modification: The carboxylic acid groups can be activated to react with primary amines (e.g., lysine (B10760008) residues) on proteins and peptides, enabling the attachment of various molecules such as labels, drugs, or other proteins.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The hydrophilic PEG spacer can help to improve the solubility and stability of the ADC.

  • PROTAC Synthesis: this compound is a commonly used linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1][][3][4] The linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.[7]

  • Surface Modification: The linker can be used to modify the surface of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and targeting capabilities.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in bioconjugation.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid groups of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is a common first step for conjugating the linker to proteins or other amine-containing molecules.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

    • Prepare fresh solutions of EDC (e.g., 200 mM) and NHS (e.g., 500 mM) in anhydrous DMF or DMSO immediately before use.

  • Activation Reaction:

    • In a reaction vial, add the this compound solution.

    • Add 2 molar equivalents of EDC and 5 molar equivalents of NHS for each mole of carboxylic acid groups on the linker. For this homobifunctional linker, this translates to 4 molar equivalents of EDC and 10 molar equivalents of NHS per mole of linker.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation (Proceed immediately to Protocol 2):

    • The resulting activated NHS-ester of this compound is now ready for conjugation to an amine-containing biomolecule. It is recommended to use the activated linker immediately as the NHS ester is susceptible to hydrolysis.

G cluster_0 Activation Step Linker 3,6,9-Trioxaundecanedioic Acid (HOOC-PEG3-COOH) EDC_NHS EDC / NHS Activated_Linker NHS-ester Activated Linker

Caption: General workflow for protein conjugation.

Protocol 3: Characterization of the Protein Conjugate

After purification, it is essential to characterize the protein conjugate to determine the degree of labeling and confirm its integrity.

1. SDS-PAGE Analysis:

  • Purpose: To visualize the increase in molecular weight of the protein after conjugation.

  • Procedure:

    • Run the purified protein conjugate and the unmodified protein on an SDS-PAGE gel.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • A shift to a higher apparent molecular weight for the conjugate compared to the unmodified protein indicates successful conjugation. [1] 2. Mass Spectrometry (MS) Analysis:

  • Purpose: To determine the precise molecular weight of the conjugate and calculate the average number of linkers attached per protein molecule (Degree of Labeling - DOL).

  • Procedure:

    • Analyze the purified conjugate and the unmodified protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • The mass difference between the conjugate and the unmodified protein will correspond to the mass of the attached linkers.

    • The DOL can be calculated from the mass spectrometry data.

3. HPLC Analysis:

  • Purpose: To assess the purity of the conjugate and separate different species (e.g., unconjugated protein, protein with one linker, protein with two linkers, etc.).

  • Procedure:

    • Analyze the purified conjugate by size-exclusion chromatography (SEC-HPLC) or reversed-phase HPLC (RP-HPLC).

    • SEC-HPLC can separate based on size, allowing for the removal of aggregates and unconjugated small molecules.

    • RP-HPLC can often separate species with different degrees of labeling due to changes in hydrophobicity.

4. Drug-to-Antibody Ratio (DAR) Calculation (for ADCs):

  • Purpose: To determine the average number of drug molecules conjugated to each antibody.

  • Method: The DAR can be determined using various techniques, including:

    • UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (one for the antibody and one for the drug), the concentrations of both can be determined, and the DAR calculated. [] * Mass Spectrometry: As described above, the mass difference between the ADC and the unconjugated antibody can be used to calculate the DAR. [9] * Hydrophobic Interaction Chromatography (HIC): This technique can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR and the distribution of drug-loaded species. [] The weighted average DAR can be calculated from the peak areas of the different species in the chromatogram or mass spectrum. []

Application in PROTAC Technology

This compound is a valuable linker for the synthesis of PROTACs. Its flexibility and hydrophilicity can aid in the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for inducing protein degradation. [7] Diagram: PROTAC Mechanism of Action

G cluster_2 PROTAC-mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with PEG3 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-induced protein degradation.

The synthesis of a PROTAC using this compound typically involves a stepwise approach where one carboxylic acid group is first coupled to the E3 ligase ligand, and the other is then coupled to the target protein ligand (or vice versa). This requires orthogonal protection strategies for the two carboxylic acid groups or careful control of reaction conditions.

Note: The protocols provided are intended as a general guide. Optimization of reaction conditions, such as reagent concentrations, reaction times, and temperature, may be necessary for specific applications.

References

Application Notes and Protocols for the Esterification of 3,6,9-Trioxaundecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9-Trioxaundecanedioic acid is a hydrophilic, bifunctional crosslinking reagent frequently utilized in bioconjugation, PEGylation, and as a linker in the development of sophisticated drug delivery systems and Proteolysis Targeting Chimeras (PROTACs).[1] Its ether linkages impart aqueous solubility, a desirable characteristic for biological applications. The terminal carboxylic acid groups allow for covalent attachment to amine-containing molecules, often through amide bond formation.[1] Esterification of these carboxylic acid groups is a fundamental chemical modification that can be employed to protect the acidic functionality during a synthetic sequence or to modulate the physicochemical properties of the molecule.

This document provides a detailed experimental protocol for the synthesis of the diethyl and dimethyl esters of this compound via Fischer esterification. This acid-catalyzed reaction is a well-established and cost-effective method for producing esters from carboxylic acids and alcohols.

Physicochemical Data

A summary of the physical and chemical properties of the starting material and its corresponding diethyl and dimethyl esters is provided below.

PropertyThis compoundDiethyl 3,6,9-trioxaundecanedioateDimethyl 3,6,9-trioxaundecanedioate
CAS Number 13887-98-4[2][3][]53129-29-6[5]Not available
Molecular Formula C₈H₁₄O₇[2][]C₁₂H₂₂O₇[5]C₁₀H₁₈O₇
Molecular Weight 222.19 g/mol [2][]278.30 g/mol [5]250.25 g/mol
Appearance Liquid[]Colorless oil (predicted)Colorless oil (predicted)
Density 1.3 g/mL at 20 °C[]Not availableNot available
Boiling Point 443.7 ± 30.0 °C at 760 mmHg[]Not availableNot available
Refractive Index (n20/D) 1.470 (lit.)[]Not availableNot available
Solubility Soluble in water, DCM, DMF, DMSO[]Soluble in common organic solvents (predicted)Soluble in common organic solvents (predicted)

Experimental Protocol: Fischer Esterification of this compound

This protocol details the synthesis of diethyl 3,6,9-trioxaundecanedioate. A similar procedure can be followed for the synthesis of the dimethyl ester by substituting ethanol (B145695) with methanol (B129727).

Materials
  • This compound (≥95% purity)

  • Anhydrous ethanol (or methanol for dimethyl ester synthesis)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent like ethyl acetate)

  • Deionized water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., 20-50 equivalents). The alcohol serves as both a reactant and the solvent, driving the equilibrium towards the product.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture. The addition is exothermic and should be done in a fume hood.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by analyzing small aliquots with techniques like GC-MS or LC-MS if available.

  • Work-up - Quenching and Neutralization: After the reaction is complete (as determined by monitoring or after the set time), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold deionized water. This will quench the reaction and dissolve the excess alcohol and sulfuric acid.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture to neutralize the acidic catalyst. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times. Combine the organic extracts.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure diethyl 3,6,9-trioxaundecanedioate as a colorless oil.

Characterization

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a triplet corresponding to the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl ester groups. The protons of the polyether backbone will appear as a series of multiplets.

    • ¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl groups, and the carbons of the polyether chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band characteristic of the ester carbonyl group (C=O) around 1735 cm⁻¹, and the disappearance of the broad O-H stretch from the carboxylic acid starting material.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final product.

Diagrams

Signaling Pathway of Fischer Esterification

The following diagram illustrates the general mechanism of the acid-catalyzed Fischer esterification.

Fischer_Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl [R-C(OH)₂]⁺ Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O H2O Water (H₂O) Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ H_plus H⁺ (catalyst) Ester->H_plus H_plus->Carboxylic_Acid H3O_plus H₃O⁺ Esterification_Workflow Start Start: this compound + Anhydrous Alcohol Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Start->Reaction Workup Work-up: Quenching and Neutralization Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Vacuum Distillation or Chromatography) Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Final Product: Pure Diester Characterization->End

References

Application Notes and Protocols for 3,6,9-Trioxaundecanedioic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9-Trioxaundecanedioic acid is a versatile hydrophilic, bifunctional cross-linking reagent widely employed in polymer synthesis. Its structure, featuring a flexible polyethylene (B3416737) glycol (PEG) backbone terminated by two carboxylic acid groups, imparts unique properties to the resulting polymers. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biodegradable polyesters and polyamides, materials with significant potential in biomedical applications such as drug delivery, tissue engineering, and the development of PROTAC (Proteolysis Targeting Chimeras) linkers.[1][2]

The incorporation of the flexible ether linkages from this compound into polymer chains can enhance properties such as flexibility, biocompatibility, and biodegradability.[1][2] These characteristics make the resulting polymers highly attractive for creating medical devices and environmentally friendly plastics.[1] In the pharmaceutical industry, this diacid serves as a key building block for synthesizing polymer-based drug delivery systems, improving the solubility and bioavailability of therapeutic agents.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for designing and executing polymerization reactions.

PropertyValueReference
CAS Number13887-98-4[3]
Molecular FormulaC₈H₁₄O₇[3]
Molecular Weight222.19 g/mol [3]
AppearanceLiquid
Density1.3 g/mL at 20 °C
Refractive Indexn20/D 1.470
SolubilitySoluble in water, DMSO[4]

Application 1: Synthesis of Biodegradable Polyesters

Biodegradable polyesters are a class of polymers that can be broken down by microorganisms. The inclusion of this compound in the polymer backbone introduces flexible ether linkages and ester bonds that are susceptible to hydrolysis, enhancing the biodegradability of the material. These polyesters are promising candidates for applications in drug delivery, medical implants, and environmentally friendly packaging.

Experimental Protocol: Melt Polycondensation of this compound with an Aliphatic Diol

This protocol describes a general procedure for the synthesis of a polyester (B1180765) from this compound and an aliphatic diol (e.g., 1,8-octanediol) via melt polycondensation. This method avoids the use of solvents and is commonly employed for the synthesis of high-molecular-weight polyesters.[5]

Materials:

  • This compound

  • 1,8-Octanediol (or other suitable diol)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide, or p-toluenesulfonic acid)[6]

  • Nitrogen gas (high purity)

  • Methanol (B129727) (for cleaning)

  • Chloroform (B151607) or Dichloromethane (for polymer dissolution and precipitation)

  • Methanol or Ethanol (for polymer precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Nitrogen inlet

Procedure:

  • Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add equimolar amounts of this compound and the chosen diol (e.g., 1,8-octanediol).

  • Catalyst Addition: Add the catalyst to the monomer mixture. The catalyst concentration is typically in the range of 0.01-0.1 mol% relative to the diacid.

  • First Stage (Esterification):

    • Heat the reaction mixture under a slow stream of nitrogen to a temperature of 150-180°C.

    • Maintain this temperature with constant stirring for 2-4 hours to facilitate the initial esterification reaction and the removal of water as a byproduct. Water will be collected in the receiving flask.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 190-220°C.

    • Simultaneously, gradually reduce the pressure to below 1 mmHg using a vacuum pump.

    • Continue the reaction under these conditions for another 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.

  • Polymer Isolation:

    • Cool the reactor to room temperature and remove the polymer. The polyester can be dissolved in a suitable solvent like chloroform or dichloromethane.

    • Precipitate the polymer by slowly adding the polymer solution to a non-solvent such as cold methanol or ethanol.

    • Filter the precipitated polymer and wash it with fresh non-solvent.

    • Dry the final polyester product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Quantitative Data:

The properties of the resulting polyesters are highly dependent on the specific diol used and the reaction conditions. The following table provides a hypothetical example of expected properties for a polyester synthesized from this compound and 1,8-octanediol.

PropertyExpected Value
Number Average Molecular Weight (Mₙ)10,000 - 30,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (T₉)-20 to 10 °C
Melting Temperature (Tₘ)40 - 70 °C

Note: These values are illustrative and would need to be confirmed by experimental characterization techniques such as Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Experimental Workflow:

Polyester_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization Monomers Charge Monomers (Diacid & Diol) Catalyst Add Catalyst Monomers->Catalyst Esterification Esterification (150-180°C, N₂) 2-4 hours Catalyst->Esterification Polycondensation Polycondensation (190-220°C, Vacuum) 4-8 hours Esterification->Polycondensation Increase Temp Apply Vacuum Dissolution Dissolve in Solvent Polycondensation->Dissolution Precipitation Precipitate in Non-solvent Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying GPC GPC (Mn, PDI) Drying->GPC DSC DSC (Tg, Tm) Drying->DSC TGA TGA (Thermal Stability) Drying->TGA

Caption: Workflow for polyester synthesis via melt polycondensation.

Application 2: Synthesis of Flexible Polyamides

The reaction of this compound with diamines leads to the formation of polyamides. The PEG-like structure of the diacid imparts flexibility and hydrophilicity to the resulting polyamide, making them suitable for applications where these properties are desired, such as in the development of flexible fibers, films, and biomaterials.

Experimental Protocol: Solution Polycondensation of this compound with a Diamine

This protocol outlines a general method for synthesizing polyamides in solution, which is often preferred for reactions involving heat-sensitive monomers or when a more controlled reaction environment is needed.

Materials:

  • This compound

  • Diamine (e.g., 1,6-hexanediamine)

  • Thionyl chloride or Oxalyl chloride (for diacid chloride formation)

  • Anhydrous aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))

  • Anhydrous pyridine (B92270) or triethylamine (B128534) (as an acid scavenger)

  • Methanol or Ethanol (for polymer precipitation)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a drying tube

  • Ice bath

  • Nitrogen inlet

Procedure:

  • Diacid Chloride Formation (optional but recommended for higher molecular weight):

    • In a fume hood, react this compound with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent at room temperature or gentle heating until the evolution of gas ceases.

    • Remove the excess reagent by distillation under reduced pressure to obtain the diacid chloride.

  • Polymerization:

    • Dissolve the diamine in an anhydrous aprotic solvent in a three-neck round-bottom flask under a nitrogen atmosphere.

    • Add an acid scavenger, such as pyridine or triethylamine, to the diamine solution.

    • Cool the flask in an ice bath.

    • Slowly add a solution of the diacid chloride (or the diacid itself if using a direct polycondensation method with coupling agents) in the same solvent to the stirred diamine solution via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Polymer Isolation:

    • Precipitate the polyamide by pouring the reaction mixture into a vigorously stirred non-solvent like methanol or water.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and salts.

    • Dry the polyamide in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Quantitative Data:

The properties of the resulting polyamides will vary depending on the specific diamine used. The following table provides a hypothetical example of expected properties for a polyamide synthesized from this compound and 1,6-hexanediamine.

PropertyExpected Value
Inherent Viscosity (dL/g)0.5 - 1.5
Number Average Molecular Weight (Mₙ)15,000 - 40,000 g/mol
Glass Transition Temperature (T₉)50 - 100 °C
Decomposition Temperature (Tₔ)> 300 °C

Note: These values are illustrative and would need to be confirmed by experimental characterization techniques such as viscometry, GPC, DSC, and TGA.

Experimental Workflow:

Polyamide_Synthesis cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization DiacidChloride Diacid Chloride Formation Addition Slow Addition of Diacid Chloride (0°C to RT) DiacidChloride->Addition DiamineSol Diamine Solution with Acid Scavenger DiamineSol->Addition Stirring Stirring (12-24 hours) Addition->Stirring Precipitation Precipitate in Non-solvent Stirring->Precipitation Washing Wash Polymer Precipitation->Washing Drying Vacuum Drying Washing->Drying Viscometry Viscometry Drying->Viscometry GPC GPC (Mn) Drying->GPC DSC DSC (Tg) Drying->DSC TGA TGA (Td) Drying->TGA

Caption: Workflow for polyamide synthesis via solution polycondensation.

Signaling Pathways and Logical Relationships

In the context of drug delivery, polymers synthesized from this compound can be designed to release a therapeutic agent in response to a specific physiological trigger. For example, a prodrug can be created where the active drug is linked to the polymer via an ester bond.[1] Under physiological conditions (e.g., changes in pH or the presence of specific enzymes), this bond can be cleaved, releasing the active drug.

Drug_Release_Pathway PolymerDrug Polymer-Drug Conjugate (Prodrug) Cleavage Ester Bond Cleavage PolymerDrug->Cleavage Trigger Physiological Trigger (e.g., pH, Enzyme) Trigger->Cleavage Polymer Polymer Backbone Cleavage->Polymer Drug Active Drug Cleavage->Drug Effect Therapeutic Effect Drug->Effect

Caption: Logical pathway for triggered drug release from a polymer conjugate.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of a wide range of polymers with tunable properties. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore the use of this diacid in developing advanced materials for various applications, particularly in the biomedical and pharmaceutical fields. The inherent flexibility and hydrophilicity of its PEG-like structure offer significant advantages in creating biocompatible and biodegradable polymers for innovative solutions in drug delivery and beyond. Further research into the copolymerization of this diacid with other monomers will undoubtedly lead to the development of novel materials with tailored functionalities.

References

Application of 3,6,9-Trioxaundecanedioic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9-Trioxaundecanedioic acid (TOUDA) is a hydrophilic, bifunctional molecule featuring a polyethylene (B3416737) glycol (PEG) backbone terminated by two carboxylic acid groups.[] Its unique structure, combining biocompatibility, water solubility, and reactive terminal groups, makes it a versatile building block for the construction of sophisticated drug delivery systems.[2][3] TOUDA can be employed as a flexible linker in drug conjugates, a monomer for the synthesis of biodegradable polymers, or a surface modification agent for nanoparticles, thereby enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[][3]

This document provides detailed application notes and illustrative protocols for the use of TOUDA in various drug delivery platforms, including its role in forming polymeric nanoparticles, hydrogels, micelles, and as a linker for drug conjugation.

Core Applications of this compound

The dicarboxylic acid functionality of TOUDA allows for its incorporation into various polymeric structures through ester or amide bond formation. The central PEG unit imparts hydrophilicity, which can improve the solubility of hydrophobic drugs, reduce non-specific protein adsorption, and prolong circulation times of the drug delivery system.[4][5]

Polymeric Nanoparticles for Controlled Release

TOUDA can be used as a monomer in the synthesis of biodegradable polyesters or polyamides.[][6] These polymers can then be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents. The inclusion of TOUDA in the polymer backbone can enhance the hydrophilicity and degradation rate of the resulting nanoparticles.

Illustrative Data: The following table presents hypothetical characterization data for drug-loaded nanoparticles synthesized from a copolymer of TOUDA and a hydrophobic diol.

Formulation CodePolymer Composition (Molar Ratio TOUDA:Diol)Particle Size (nm)Polydispersity Index (PDI)Drug Loading (%)Encapsulation Efficiency (%)
NP-TOUDA-2525:75150 ± 100.15 ± 0.028.2 ± 0.575.6 ± 4.2
NP-TOUDA-5050:50180 ± 120.18 ± 0.036.5 ± 0.468.3 ± 3.8
NP-TOUDA-7575:25210 ± 150.21 ± 0.044.1 ± 0.355.9 ± 3.1

Note: This data is for illustrative purposes and may not represent actual experimental results.

Experimental Protocol: Preparation of TOUDA-based Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a general method for preparing drug-loaded nanoparticles from a pre-synthesized polyester (B1180765) incorporating TOUDA.[7][8][9]

  • Polymer Synthesis: a. In a round-bottom flask, combine this compound and a suitable diol (e.g., 1,8-octanediol) in the desired molar ratio. b. Add a catalyst (e.g., p-toluenesulfonic acid) and heat the mixture under vacuum with stirring to facilitate polycondensation. c. Continue the reaction until the desired molecular weight is achieved, as monitored by techniques like Gel Permeation Chromatography (GPC). d. Purify the resulting polyester by precipitation in a non-solvent (e.g., cold methanol) and dry under vacuum.

  • Nanoparticle Formulation: a. Dissolve 100 mg of the synthesized TOUDA-based polyester and 10 mg of the hydrophobic drug in 2 mL of a water-immiscible organic solvent (e.g., dichloromethane). b. Prepare an aqueous solution (20 mL) containing a surfactant (e.g., 2% w/v polyvinyl alcohol). c. Add the organic phase to the aqueous phase while sonicating on an ice bath to form an oil-in-water emulsion. d. Stir the emulsion at room temperature for 4-6 hours to allow for the evaporation of the organic solvent. e. Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation TOUDA This compound Polycondensation Polycondensation TOUDA->Polycondensation Diol Diol Monomer Diol->Polycondensation TOUDA_Polymer TOUDA-based Polyester Polycondensation->TOUDA_Polymer Dissolution Dissolve Polymer & Drug in Organic Solvent TOUDA_Polymer->Dissolution Emulsification Emulsification in Aqueous Surfactant Dissolution->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Nanoparticles Drug-loaded Nanoparticles Evaporation->Nanoparticles G TOUDA This compound Activation Activation with NHS/EDC TOUDA->Activation Activated_TOUDA NHS-activated TOUDA Activation->Activated_TOUDA Crosslinking Crosslinking Reaction Activated_TOUDA->Crosslinking Polymer Hydroxyl-containing Polymer + Drug Polymer->Crosslinking Hydrogel Drug-loaded Hydrogel Crosslinking->Hydrogel G cluster_synthesis Copolymer Synthesis cluster_micelle Micelle Formation Hydrophobic_Block Hydrophobic Polymer Block Coupling Coupling Reaction Hydrophobic_Block->Coupling TOUDA This compound TOUDA->Coupling Amphiphilic_Copolymer Amphiphilic Block Copolymer Coupling->Amphiphilic_Copolymer Dissolution Dissolve Copolymer & Drug in Organic Solvent Amphiphilic_Copolymer->Dissolution Dispersion Dispersion in Water Dissolution->Dispersion Evaporation Solvent Evaporation Dispersion->Evaporation Micelles Drug-loaded Micelles Evaporation->Micelles G TOUDA This compound MonoActivation Mono-activation (NHS/EDC) TOUDA->MonoActivation MonoActivated_TOUDA Mono-activated TOUDA MonoActivation->MonoActivated_TOUDA FirstConjugation First Conjugation MonoActivated_TOUDA->FirstConjugation Drug Amine-containing Drug Drug->FirstConjugation DrugLinker Drug-Linker Conjugate FirstConjugation->DrugLinker SecondActivation Second Activation (NHS/EDC) DrugLinker->SecondActivation ActivatedDrugLinker Activated Drug-Linker SecondActivation->ActivatedDrugLinker SecondConjugation Second Conjugation ActivatedDrugLinker->SecondConjugation Ligand Amine-containing Ligand Ligand->SecondConjugation FinalConjugate Drug-Linker-Ligand Conjugate SecondConjugation->FinalConjugate

References

Application Notes and Protocols: 3,6,9-Trioxaundecanedioic Acid as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,6,9-trioxaundecanedioic acid as a versatile crosslinking agent. The information is tailored for professionals in research, scientific, and drug development fields, offering detailed protocols and data to support its application in forming hydrogels, biodegradable polymers, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a hydrophilic, homobifunctional crosslinking agent featuring a polyethylene (B3416737) glycol (PEG) backbone.[1][2][] Its structure, characterized by two terminal carboxylic acid groups, allows for the formation of stable amide bonds with primary amines, making it an effective crosslinker for polymers containing amine functionalities.[] The PEG spacer enhances the water solubility of the resulting crosslinked materials, a desirable property in many biomedical applications.[4][]

Key applications of this compound include:

  • Polymer Synthesis: It is integral to creating polyesters and polyamides with enhanced flexibility, strength, and biocompatibility.[]

  • Coatings and Adhesives: Its unique chemical structure contributes to the formulation of specialty coatings and adhesives with heightened stability and bonding strength.[]

  • Biodegradable Plastics: Polymers derived from this acid offer a pathway to eco-friendly and biodegradable plastics.[]

  • Drug Delivery Systems: It serves as a key precursor in synthesizing polymer-based carriers to enhance drug solubility and bioavailability.[]

  • PROTACs: It is widely used as a flexible linker to connect a target protein binder and an E3 ligase ligand in the design of PROTACs for targeted protein degradation.[1][6][7][8]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₈H₁₄O₇[]
Molecular Weight 222.19 g/mol []
Appearance Liquid[]
Density 1.3 g/mL at 20 °C[]
Refractive Index n20/D 1.470 (lit.)[]
Solubility Soluble in Water, DCM, DMF, DMSO[]
Storage Store at 2-8°C[]

Handling and Storage: this compound is corrosive and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[] It should be stored in a cool, dry place. For long-term storage, especially in solution, it is recommended to store at -20°C to -80°C to prevent degradation.[7]

Application 1: Crosslinking of Amine-Containing Polymers (Generalized Protocol)

This protocol describes a general method for crosslinking polymers containing primary amine groups (e.g., chitosan (B1678972), gelatin) using this compound to form hydrogels. The reaction relies on the activation of the carboxylic acid groups followed by amide bond formation.

Experimental Protocol

Materials:

  • Amine-containing polymer (e.g., Chitosan, Gelatin)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Polymer Solution Preparation: Dissolve the amine-containing polymer in an appropriate solvent (e.g., dilute acetic acid for chitosan, warm water for gelatin) to the desired concentration.

  • Activation of Crosslinker: In a separate container, dissolve this compound, EDC, and NHS in MES buffer (pH 5.5-6.5). The molar ratio of carboxylic acid:EDC:NHS is typically 1:1.5:1.5. Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Crosslinking Reaction: Add the activated crosslinker solution to the polymer solution. The molar ratio of amine groups on the polymer to the carboxylic acid groups of the crosslinker can be varied to control the degree of crosslinking.

  • Gel Formation: Stir the reaction mixture gently until a hydrogel is formed. The gelation time will depend on the polymer concentration, crosslinker concentration, and temperature.

  • Purification: Once the hydrogel is formed, immerse it in a large volume of PBS to remove unreacted reagents and byproducts. The PBS should be changed several times over 2-3 days. Alternatively, the hydrogel can be purified by dialysis against deionized water.

  • Lyophilization (Optional): For characterization or to create a porous scaffold, the purified hydrogel can be frozen and lyophilized.

Characterization:

ParameterMethodExpected Outcome
Gelation Time Visual inspection (vial tilting)Varies from minutes to hours
Swelling Ratio Gravimetric analysisHigh swelling capacity in aqueous media
Mechanical Properties Rheometry, Compression testingTunable mechanical strength based on crosslinking density
Morphology Scanning Electron Microscopy (SEM)Porous and interconnected network structure
Chemical Structure FTIR SpectroscopyAppearance of amide bond peaks

Experimental Workflow

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Polymer_Sol Prepare Polymer Solution Mixing Mix Polymer and Crosslinker Solutions Polymer_Sol->Mixing Crosslinker_Sol Prepare Activated Crosslinker Solution Crosslinker_Sol->Mixing Gelation Allow for Gel Formation Mixing->Gelation Purify Purify Hydrogel (Dialysis/Washing) Gelation->Purify Analyze Characterize Hydrogel Properties Purify->Analyze

Fig. 1: Generalized workflow for hydrogel synthesis.

Application 2: Synthesis of PROTACs using this compound as a Linker

This compound is a commonly used PEG-based linker in the synthesis of PROTACs. Its flexibility and hydrophilicity can improve the solubility and cell permeability of the final PROTAC molecule.[4][] The following protocol outlines a general strategy for a two-step synthesis of a PROTAC.

Experimental Protocol

Materials:

  • Amine-functionalized Protein of Interest (POI) ligand

  • Amine-functionalized E3 ligase ligand

  • This compound

  • Coupling agents (e.g., HATU, HOBt, EDC/NHS)

  • Tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Organic solvents (DMF, DCM, THF)

  • Purification supplies (silica gel, HPLC)

Procedure:

  • Mono-protection of the Crosslinker: React this compound with a protecting group, such as TBDMSCl and imidazole, to selectively protect one of the carboxylic acid groups. This allows for sequential coupling.

  • First Amide Coupling: Couple the unprotected carboxylic acid of the mono-protected crosslinker to the amine group of the POI ligand using a standard peptide coupling reagent like HATU or EDC/NHS.

  • Deprotection: Remove the protecting group from the other end of the linker. For a TBDMS group, TBAF in THF is commonly used.

  • Second Amide Coupling: Couple the now free carboxylic acid of the POI-linker conjugate to the amine group of the E3 ligase ligand using a peptide coupling reagent.

  • Purification: Purify the final PROTAC molecule using flash column chromatography or preparative HPLC.

Characterization:

ParameterMethodExpected Outcome
Identity and Purity LC-MS, HPLCCorrect mass and high purity (>95%)
Structure Elucidation ¹H NMR, ¹³C NMRPeaks corresponding to the POI ligand, linker, and E3 ligase ligand
Biological Activity Western Blot, Cellular degradation assaysDose-dependent degradation of the target protein

Experimental Workflow

PROTAC_Synthesis_Workflow Start This compound MonoProtect Mono-protection of Carboxylic Acid Start->MonoProtect Couple1 Couple to POI Ligand MonoProtect->Couple1 Deprotect Deprotection of Second Carboxylic Acid Couple1->Deprotect Couple2 Couple to E3 Ligase Ligand Deprotect->Couple2 Purify Purification of PROTAC Couple2->Purify Final_PROTAC Final PROTAC Molecule Purify->Final_PROTAC

Fig. 2: Synthetic workflow for a PROTAC.
PROTAC Mechanism of Action

The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

PROTAC_MoA POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC and E3 Ligase are Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Fig. 3: PROTAC mechanism of action.

Conclusion

This compound is a valuable and versatile crosslinking agent with significant applications in materials science and drug discovery. Its hydrophilic nature and defined length make it particularly suitable for the development of biocompatible materials and for optimizing the efficacy of PROTACs. The protocols provided herein offer a starting point for researchers to explore the potential of this crosslinker in their specific applications. Further optimization of reaction conditions and stoichiometry may be required to achieve desired material properties or PROTAC activity.

References

Application Note: Analytical Methods for the Characterization of 3,6,9-Trioxaundecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,6,9-Trioxaundecanedioic acid is a hydrophilic, bifunctional organic compound featuring a polyethylene (B3416737) glycol (PEG) backbone terminated by two carboxylic acid groups.[][2][3] Its structure makes it a valuable component in various fields, particularly in the pharmaceutical industry where it serves as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[][2][4] The PEG linker enhances the solubility and bioavailability of the resulting PROTAC molecules.[][3] Accurate and robust analytical characterization is crucial to ensure the purity, identity, and stability of this compound and its derivatives in research and drug development settings. This document provides detailed protocols and data for its characterization using several key analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 13887-98-4[][5]
Molecular Formula C₈H₁₄O₇[4][6][7]
Molecular Weight 222.19 g/mol [4][6][7]
IUPAC Name 2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid[6]
Synonyms TETRAGLYCOLIC ACID, Diethylene glycol bis(carboxymethyl ether)[6]
Appearance Off-white to yellow (Solid-Liquid Mixture)[7]
Density ~1.3 g/mL at 20 °C[3]
Refractive Index n20/D 1.470[][3]
SMILES C(COCC(=O)O)OCCOCC(=O)O[6][8]
Recommended Analytical Strategy

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. Each technique provides unique and complementary information regarding the molecule's identity, purity, structure, and quantity.

Analytical_Strategy cluster_0 Primary Characterization cluster_1 Quantitative Analysis cluster_2 Physical Properties LCMS LC-MS (Identity & Purity) GCMS GC-MS (Volatile Impurities & Identity) NMR NMR Spectroscopy (Structural Elucidation) FTIR FTIR Spectroscopy (Functional Groups) HPLC_UV HPLC-UV (Purity & Quantification) qNMR qNMR (Quantitative NMR) MP Melting Point Sol Solubility Analyte This compound Sample Analyte->LCMS Identity & Structure Analyte->GCMS Identity & Structure Analyte->NMR Identity & Structure Analyte->FTIR Identity & Structure Analyte->HPLC_UV Purity & Amount Analyte->qNMR Purity & Amount Analyte->MP Physical State Analyte->Sol Physical State

Caption: Recommended analytical workflow for comprehensive characterization.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification. Due to its polar nature and low volatility, both liquid and gas chromatography (with derivatization) are applicable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the direct analysis of this compound without derivatization, providing information on molecular weight and purity.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Water:Acetonitrile, 50:50 v/v) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) or equivalent reversed-phase column.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative.

    • Scan Range: m/z 50-500.

    • Key Ions to Monitor (Positive Mode): [M+H]⁺, [M+Na]⁺.

    • Key Ions to Monitor (Negative Mode): [M-H]⁻.

Quantitative Data (LC-MS/MS):

The following data is based on public spectral database entries for this compound.[6]

ParameterValue
Precursor Ion (m/z) 223.0812 ([M+H]⁺)
Retention Time ~4.827 min
Column Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm)
Collision Energy CID (Collision-Induced Dissociation)
Key MS/MS Fragment Ions (m/z) 103.0386, 177.0751, 121.0488
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, derivatization is required prior to GC-MS analysis.[9][10] This converts the polar carboxylic acid groups into more volatile esters or silyl (B83357) esters. Silylation using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is often preferred for its efficiency and lower detection limits.[9][11]

GCMS_Workflow cluster_workflow GC-MS Analysis Workflow Sample 1. Sample Preparation (Dissolve in Aprotic Solvent) Deriv 2. Derivatization (e.g., with BSTFA) Sample->Deriv Heat 3. Reaction (e.g., 70°C for 30 min) Deriv->Heat Inject 4. GC-MS Injection Heat->Inject GC_Sep 5. GC Separation (Capillary Column) Inject->GC_Sep MS_Det 6. MS Detection (EI, Scan/SIM Mode) GC_Sep->MS_Det Analysis 7. Data Analysis (Library Match, Quantification) MS_Det->Analysis

Caption: Workflow for the GC-MS analysis of dicarboxylic acids.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a reaction vial.

  • Derivatization (Silylation):

    • Add 100 µL of a suitable aprotic solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane).

    • Cap the vial tightly and vortex.

    • Heat the vial at 70 °C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A nonpolar capillary column, such as a 5% phenylmethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.[9]

    • Injector Temperature: 250-280 °C.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

Quantitative Data (GC-MS):

The following data is based on the NIST Mass Spectrometry Data Center entry for the derivatized compound.[6] The mass spectrum corresponds to the silylated derivative.

ParameterValue
NIST Number 185213
Total Peaks 108
Top Peak (m/z) 103
2nd Highest Peak (m/z) 45
3rd Highest Peak (m/z) 73 (Characteristic of TMS group)

Spectroscopic Methods

Spectroscopic methods provide crucial information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. A Certificate of Analysis for a commercial sample confirms the ¹H NMR spectrum is consistent with the structure.[7]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the proton signals and assign peaks based on chemical shifts (δ), splitting patterns, and coupling constants (J).

Expected Spectral Data (Theoretical):

Based on the structure, the following peaks are expected in the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Peaks (in D₂O) Expected ¹³C NMR Peaks (in D₂O)
Chemical Shift (δ, ppm) Assignment
~4.15 (s, 4H)O-CH₂ -COOH
~3.70 (s, 4H)O-CH₂ -CH₂-O
~3.65 (s, 4H)O-CH₂-CH₂ -O

Note: In the absence of a publicly available, assigned spectrum, these are predicted values. The single peak for the central ethers in the ¹H spectrum may resolve into distinct multiplets depending on the solvent and spectrometer strength.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~1730 (strong)C=O (Carboxylic Acid)Stretching
~1250-1050 (strong)C-O (Ether)Stretching
~2900C-H (Aliphatic)Stretching
~1420O-HBending

References

Application Note: HPLC Analysis of 3,6,9-Trioxaundecanedioic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,6,9-Trioxaundecanedioic acid (TUDCA), a polyethylene (B3416737) glycol (PEG) derivative, and its related compounds are increasingly utilized in pharmaceutical and biopharmaceutical research, notably as linkers in Proteolysis Targeting Chimeras (PROTACs). The inherent hydrophilicity and lack of a strong UV chromophore in TUDCA present unique challenges for its quantification and analysis. This document outlines several High-Performance Liquid Chromatography (HPLC) methods suitable for the analysis of this compound and its derivatives, catering to various analytical needs from routine purity assessment to sensitive quantification in complex matrices.

Three primary HPLC-based methods are presented:

  • Reversed-Phase HPLC with UV Detection: A straightforward method for direct analysis, suitable for relatively high concentrations.

  • Reversed-Phase HPLC with UV/Fluorescence Detection following Pre-column Derivatization: A highly sensitive method for trace-level quantification.

  • HPLC with Charged Aerosol Detection (CAD): A universal method that does not rely on a chromophore, ideal for analyzing TUDCA and its non-UV active derivatives.

Method 1: Reversed-Phase HPLC with Direct UV Detection

This method is applicable for the analysis of this compound at concentrations where direct UV detection at low wavelengths is feasible. It is a simple and rapid method for purity assessment and quantification in uncomplicated sample matrices.

Experimental Protocol

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a mixture of water and organic solvent compatible with the mobile phase to a final concentration of 0.1-1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Water with 0.1% Perchloric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 200 nm[1]

Logical Workflow for Direct UV Detection

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Separation inject->separate detect UV Detection (200 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for HPLC analysis with direct UV detection.

Method 2: Reversed-Phase HPLC with Pre-column Derivatization and UV/Fluorescence Detection

For enhanced sensitivity, pre-column derivatization can be employed to attach a chromophoric or fluorophoric tag to the carboxylic acid groups of this compound. This is particularly useful for trace analysis.

Experimental Protocol

1. Derivatization Procedure (using 2,4'-dibromoacetophenone (B128361) for UV detection):

  • Dissolve the dried sample in 100 µL of acetonitrile.

  • Add an excess of the derivatizing agent, 2,4'-dibromoacetophenone, and a catalytic amount of triethylamine.[2]

  • Heat the mixture at 70 °C for 30 minutes.[2]

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for HPLC injection.

2. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient: A) Water, B) AcetonitrileGradient program may need optimization.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection UV at 260 nm[2]

Signaling Pathway for Derivatization

TUDCA This compound (Carboxylic Acid Groups) Derivative UV-Active Derivative TUDCA->Derivative Reaction Reagent 2,4'-dibromoacetophenone (Derivatizing Agent) Reagent->Derivative Catalyst Triethylamine (Catalyst) Catalyst->Derivative Heat Heat (70°C) Heat->Derivative

Caption: Derivatization reaction for enhanced UV detection.

Method 3: HPLC with Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) is a mass-based detection method that is independent of the analyte's optical properties, making it ideal for non-chromophoric compounds like this compound and its derivatives.

Experimental Protocol

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
Column HILIC column (for polar compounds) or C18 reversed-phase column
Mobile Phase Gradient: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5-20 µL
Column Temperature 40 °C
Detector Charged Aerosol Detector (CAD)

Experimental Workflow for HPLC-CAD Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-CAD System cluster_output Data Acquisition start Start with Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Separation (HILIC or RP) filter->hplc cad Charged Aerosol Detector hplc->cad chromatogram Generate Chromatogram cad->chromatogram quantification Quantify Analyte chromatogram->quantification

Caption: Workflow for HPLC analysis using a Charged Aerosol Detector.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described methods. Note that these values are illustrative and will require method-specific validation.

ParameterMethod 1: Direct UVMethod 2: Derivatization-UVMethod 3: HPLC-CAD
Limit of Detection (LOD) ~1-10 µg/mL~0.01-0.1 µg/mL~0.05-0.5 µg/mL
Limit of Quantification (LOQ) ~5-25 µg/mL~0.05-0.5 µg/mL~0.2-2.0 µg/mL
Linearity (r²) >0.995>0.998>0.997
Precision (%RSD) < 5%< 3%< 4%

The choice of HPLC method for the analysis of this compound and its derivatives depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For routine analysis of bulk material, direct UV detection is often sufficient. For trace-level quantification, pre-column derivatization or the use of a Charged Aerosol Detector offers significantly improved sensitivity and is the recommended approach. Each method should be appropriately validated for its intended use.

References

Application Notes and Protocols for Mass Spectrometry of 3,6,9-Trioxaundecanedioic Acid Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9-Trioxaundecanedioic acid is a discrete polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).[1][2][3] Its defined structure, hydrophilicity, and biocompatibility make it an attractive component for improving the solubility and pharmacokinetic properties of novel drug candidates.[1] Accurate and robust mass spectrometric methods are crucial for the characterization and quantification of molecules containing this linker throughout the drug development process.

These application notes provide detailed protocols for the mass spectrometric analysis of this compound and its conjugates, covering sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method parameters, and expected fragmentation patterns.

Mass Spectrometry of this compound

Molecular Formula: C₈H₁₄O₇[4] Molecular Weight: 222.19 g/mol [4][5] IUPAC Name: 2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid[4]

Electrospray Ionization (ESI) and Fragmentation

This compound can be effectively ionized by ESI in both positive and negative modes. The choice of ionization mode will depend on the overall properties of the entire molecule being analyzed and the desired sensitivity.

Positive Ion Mode ESI-MS/MS

In positive ion mode, this compound readily forms a protonated molecule [M+H]⁺ at m/z 223.0812.[4] Collision-induced dissociation (CID) of this precursor ion leads to a series of characteristic fragment ions. The primary fragmentation pathways involve the neutral loss of water (H₂O) and formic acid (CH₂O₂), as well as cleavages along the ether backbone.

A proposed fragmentation pathway for the [M+H]⁺ ion is depicted below.

G cluster_main Positive Ion Mode Fragmentation precursor [M+H]⁺ m/z 223.0812 frag1 [M+H-H₂O]⁺ m/z 205.0706 precursor->frag1 - H₂O frag2 [M+H-HCOOH]⁺ m/z 177.0751 precursor->frag2 - HCOOH frag3 Fragment m/z 121.0488 frag2->frag3 - C₂H₄O frag4 Fragment m/z 103.0386 frag2->frag4 - C₃H₄O₂

Caption: Proposed fragmentation of [M+H]⁺ of this compound.

Negative Ion Mode ESI-MS/MS

In negative ion mode, the deprotonated molecule [M-H]⁻ is formed at m/z 221.0667. The fragmentation of dicarboxylic acids in negative mode is often characterized by the loss of water (H₂O) and carbon dioxide (CO₂).[6] For this compound, sequential losses of CO₂ and cleavages of the ether linkages are expected.

Below is a proposed fragmentation pathway for the [M-H]⁻ ion.

G cluster_main Negative Ion Mode Fragmentation precursor [M-H]⁻ m/z 221.0667 frag1 [M-H-H₂O]⁻ m/z 203.0561 precursor->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 177.0768 precursor->frag2 - CO₂ frag3 Fragment m/z 133.0503 frag2->frag3 - C₂H₄O frag4 Fragment m/z 89.0241 frag3->frag4 - C₂H₄O

Caption: Proposed fragmentation of [M-H]⁻ of this compound.

Quantitative Analysis of this compound Containing Molecules in Biological Matrices

The following sections provide detailed protocols for the quantitative analysis of a small molecule containing the this compound linker in plasma.

Experimental Workflow

The overall workflow for the quantitative analysis is depicted below.

G Quantitative Analysis Workflow sample_prep Sample Preparation (Plasma Protein Precipitation) lc_separation LC Separation (Reversed-Phase HPLC) sample_prep->lc_separation ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: General workflow for quantitative analysis.

Protocol 1: Sample Preparation from Plasma

This protocol describes a protein precipitation method for the extraction of a small molecule containing the this compound linker from plasma.

Materials:

  • Human plasma (or other biological matrix)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (a structurally similar molecule, ideally a stable isotope-labeled version of the analyte)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general method for the separation and detection of a this compound-containing small molecule. Parameters should be optimized for the specific analyte and mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Triple quadrupole mass spectrometer with an ESI source

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive or Negative Electrospray Ionization (to be optimized for the analyte)

  • Multiple Reaction Monitoring (MRM):

    • Select the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) in the first quadrupole (Q1).

    • Select a characteristic product ion in the third quadrupole (Q3) following collision-induced dissociation in the second quadrupole (Q2).

    • Optimize collision energy for maximum product ion intensity.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation: Quantitative Performance

The following table summarizes typical performance characteristics for a quantitative LC-MS/MS assay for a small molecule containing a this compound linker.[7]

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) ± 15%
Extraction Recovery > 85%
Matrix Effect Minimal (< 15%)

Characterization of PROTACs and ADCs

Molecules containing this compound are frequently large and complex, such as in PROTACs and ADCs.[8] The mass spectrometric analysis of these larger conjugates requires specialized approaches.

Logical Relationship for ADC Characterization

The characterization of an ADC involves multiple levels of analysis to ensure its identity, purity, and drug-to-antibody ratio (DAR).

G cluster_main ADC Characterization Strategy intact_mass Intact Mass Analysis (Determine DAR) subunit_analysis Subunit Analysis (Light/Heavy Chain Mass) intact_mass->subunit_analysis linker_drug_analysis Linker-Drug Analysis (Confirm Identity) intact_mass->linker_drug_analysis peptide_mapping Peptide Mapping (Confirm Conjugation Site) subunit_analysis->peptide_mapping

Caption: Multi-level mass spectrometric approach for ADC characterization.

For intact mass analysis of ADCs containing the this compound linker, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended.[8] Deconvolution of the resulting charge state envelope will provide the mass of the intact ADC and allow for the determination of the drug-to-antibody ratio. Peptide mapping, following enzymatic digestion of the ADC, can be used to identify the specific amino acid residues that are conjugated to the linker-drug moiety.

Conclusion

The mass spectrometric techniques and protocols outlined in these application notes provide a robust framework for the qualitative and quantitative analysis of molecules containing the this compound linker. Careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters will ensure high-quality, reliable data to support drug discovery and development efforts.

References

Application Notes and Protocols for the Use of 3,6,9-Trioxaundecanedioic Acid in the Formation of Biodegradable Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9-Trioxaundecanedioic acid is a versatile building block for the synthesis of biodegradable polymers. Its unique chemical structure, featuring ether linkages, imparts flexibility and hydrophilicity to polyester (B1180765) chains, enhancing their susceptibility to hydrolytic and enzymatic degradation. This makes it an attractive monomer for the development of environmentally friendly plastics for applications in packaging, agriculture, and medicine, including drug delivery systems.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of biodegradable plastics incorporating this compound.

Properties of Biodegradable Polyesters Incorporating this compound

The incorporation of this compound into polyester structures, such as in copolyesters with succinic acid and 1,4-butanediol (B3395766), significantly influences their thermal and mechanical properties, as well as their biodegradability. The ether linkages increase chain flexibility, generally leading to a lower glass transition temperature (Tg) and melting temperature (Tm) compared to their aliphatic polyester counterparts. This can be advantageous for applications requiring flexible materials.

Copolymerization of traditional biodegradable polyesters like poly(butylene succinate) (PBS) with monomers such as this compound typically results in a decrease in tensile strength and an increase in elongation at break, creating more ductile materials.[1]

Quantitative Data Summary

The following tables summarize the typical thermal and mechanical properties, as well as the biodegradation data for copolyesters containing ether linkages, which can be used as a reference for polymers synthesized with this compound.

Table 1: Thermal Properties of Bio-based Aliphatic Polyesters and Copolyesters

Polymer CompositionGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(butylene succinate) (PBS)-32115
Poly(butylene adipate) (PBA)-6357
Poly(butylene suberate) (PBSub)-5663
Poly(butylene succinate-co-adipate) (PBSA)-4596
Poly(butylene adipate-co-suberate) (PBASub)-5950

Data sourced from a study on bio-based aliphatic polyesters of 1,4-butanediol with different diacids.[2]

Table 2: Mechanical Properties of Bio-based Aliphatic Polyesters and Copolyesters

Polymer CompositionTensile Strength (MPa)Elongation at Break (%)
Poly(butylene succinate) (PBS)35.5450.3
Poly(butylene adipate) (PBA)18.7650.1
Poly(butylene suberate) (PBSub)25.4550.7
Poly(butylene succinate-co-adipate) (PBSA)21.5766.2
Poly(butylene adipate-co-suberate) (PBASub)15.8890.5

Data sourced from a study on bio-based aliphatic polyesters of 1,4-butanediol with different diacids.[2]

Table 3: Enzymatic Degradation of Bio-based Aliphatic Polyesters and Copolyesters

Polymer CompositionWeight Loss after 10h (%)
Poly(butylene succinate) (PBS)~15
Poly(butylene adipate) (PBA)~25
Poly(butylene suberate) (PBSub)~20
Poly(butylene succinate-co-adipate) (PBSA)100
Poly(butylene succinate-co-suberate) (PBSSub)100

Enzymatic degradation performed using Fusarium solani cutinase (FsC). Data sourced from a study on bio-based aliphatic polyesters of 1,4-butanediol with different diacids.[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene succinate-co-trioxaundecanedioate)

This protocol describes a two-step melt polycondensation method for synthesizing a copolyester of 1,4-butanediol, succinic acid, and this compound.

Materials:

  • Succinic acid

  • This compound

  • 1,4-Butanediol (BDO)

  • Tetrabutyl titanate (TBT) catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with temperature controller

  • Vacuum pump

  • Condenser and collection flask

Procedure:

  • Esterification:

    • Charge the reactor with the desired molar ratios of succinic acid, this compound, and a slight excess of 1,4-butanediol (e.g., 1.2 moles of diol per total moles of diacids).

    • Add the tetrabutyl titanate catalyst (approximately 0.1% of the total monomer weight).

    • Purge the reactor with nitrogen gas for at least 15 minutes to create an inert atmosphere.

    • Heat the mixture to 170-190°C with constant stirring.

    • Water will be produced during the esterification reaction and should be continuously removed by distillation.

    • Continue this step for 2-4 hours or until the theoretical amount of water has been collected.

  • Polycondensation:

    • Increase the temperature to 220-240°C.

    • Gradually apply a vacuum (to below 1 mbar) to remove the excess 1,4-butanediol and facilitate the increase in polymer molecular weight.

    • Continue the reaction under vacuum with vigorous stirring for 3-5 hours. The viscosity of the reaction mixture will increase significantly.

    • Once the desired viscosity is reached, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

    • Dry the purified polymer in a vacuum oven at 50°C until a constant weight is achieved.

Protocol 2: Characterization of the Copolyester

Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) using a DSC instrument. Heat the sample from -80°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer using a TGA instrument. Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

Mechanical Testing:

  • Prepare dumbbell-shaped specimens of the copolyester by melt-pressing or solvent casting.

  • Perform tensile testing using a universal testing machine according to ASTM D638 standard to determine tensile strength, elongation at break, and Young's modulus.

Protocol 3: Biodegradation Testing (Enzymatic Degradation)

This protocol outlines a method for assessing the enzymatic degradation of the synthesized copolyester.

Materials:

  • Synthesized copolyester film (e.g., 1 cm x 1 cm, 0.1 mm thickness)

  • Phosphate (B84403) buffer solution (pH 7.4)

  • Lipase from Pseudomonas cepacia or Cutinase from Fusarium solani

  • Sodium azide (B81097) (to prevent microbial contamination)

  • Incubator

Procedure:

  • Dry the pre-weighed polymer films in a vacuum oven at 40°C to a constant weight (W_initial).

  • Prepare a phosphate buffer solution (0.1 M, pH 7.4) containing the desired concentration of the enzyme (e.g., 1 mg/mL) and sodium azide (0.02% w/v).

  • Place each polymer film in a separate vial containing 10 mL of the enzyme solution.

  • As a control, place identical polymer films in vials containing the phosphate buffer solution without the enzyme.

  • Incubate all vials at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove the polymer films from the solutions.

  • Gently wash the films with distilled water to remove any adsorbed enzyme and buffer salts.

  • Dry the films in a vacuum oven at 40°C to a constant weight (W_final).

  • Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

  • The degradation can also be monitored by analyzing the reduction in molecular weight of the polymer films over time using Gel Permeation Chromatography (GPC).

Visualizations

Polymerization_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomers Monomers (this compound, Succinic Acid, 1,4-Butanediol) Esterification Esterification (170-190°C) Monomers->Esterification Catalyst Catalyst (TBT) Catalyst->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Oligomers Copolyester Biodegradable Copolyester Polycondensation->Copolyester Thermal Thermal Analysis (DSC, TGA) Copolyester->Thermal Mechanical Mechanical Testing Copolyester->Mechanical Biodegradation Biodegradation Test Copolyester->Biodegradation

Caption: Experimental workflow for the synthesis and characterization of biodegradable copolyesters.

Degradation_Pathway Polyester Polyester Chain (-O-R1-O-CO-R2-CO-) Hydrolysis Hydrolysis of Ester Bonds Polyester->Hydrolysis Enzymes Extracellular Enzymes (Lipases, Esterases, Cutinases) Enzymes->Hydrolysis Oligomers Water-Soluble Oligomers Hydrolysis->Oligomers Monomers Monomers (Diols and Diacids) Oligomers->Monomers Microbial_Metabolism Microbial Metabolism Monomers->Microbial_Metabolism End_Products CO2, H2O, Biomass Microbial_Metabolism->End_Products

Caption: General enzymatic degradation pathway of biodegradable polyesters.

References

Application Notes and Protocols for 3,6,9-Trioxaundecanedioic Acid in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,6,9-Trioxaundecanedioic acid in the formulation of advanced coatings and adhesives. This document outlines its chemical properties, potential applications, and detailed experimental protocols for its incorporation into polymer systems.

1. Introduction

This compound, also known as polyethylene (B3416737) glycol dicarboxylic acid, is a versatile chemical compound utilized in various industrial and research applications.[1][2][] Its unique structure, featuring a flexible polyether chain and two terminal carboxylic acid groups, imparts desirable properties to polymers, making it a valuable component in the formulation of specialty coatings and adhesives.[] In these applications, it can function as a hydrophilic cross-linking agent or a monomer in the synthesis of polyesters and polyamides, contributing to enhanced stability, resilience, bonding strength, and durability.[][4]

2. Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and formulations.

PropertyValueReference
Molecular Formula C₈H₁₄O₇[5]
Molecular Weight 222.19 g/mol [5]
Appearance Liquid[]
Density 1.3 g/mL at 20 °C[]
Boiling Point 443.7 ± 30.0 °C at 760 mmHg[]
Flash Point 178.3 °C[]
Solubility Soluble in Water, DCM, DMF, DMSO[]
Refractive Index n20/D 1.470 (lit.)[]

Table 1: Physical and Chemical Properties of this compound

3. Applications in Coatings

In the coatings industry, this compound is primarily used as a monomer for the synthesis of polyester (B1180765) polyols, which are key components in polyurethane coatings. The incorporation of this acid can enhance the flexibility, impact resistance, and adhesion of the final coating. Its hydrophilic nature can also be leveraged to improve the performance of waterborne coatings.

3.1. Synthesis of Polyester Polyol for Polyurethane Coatings

This protocol describes the synthesis of a polyester polyol using this compound, which can then be reacted with an isocyanate to form a polyurethane coating.

Experimental Protocol:

  • Reactor Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

  • Charging Reactants: Charge the flask with this compound, a diol (e.g., 1,4-butanediol (B3395766) or diethylene glycol), and a triol for branching if desired (e.g., trimethylolpropane). The molar ratio of diol/triol to diacid should be in excess to ensure hydroxyl termination. A common starting point is a diol/diacid molar ratio of 1.2:1.

  • Catalyst Addition: Add a suitable esterification catalyst, such as p-toluenesulfonic acid or stannous octoate, at a concentration of 0.1-0.5% by weight of the total reactants.

  • Reaction: Heat the mixture to 160-180°C under a nitrogen blanket with continuous stirring. Water produced during the esterification reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the acid value of the mixture periodically. The reaction is considered complete when the acid value drops below a predetermined level (e.g., < 2 mg KOH/g).

  • Vacuum Stripping: Once the desired acid value is reached, apply a vacuum to the system to remove any remaining water and unreacted monomers.

  • Characterization: Characterize the resulting polyester polyol for its hydroxyl value, acid value, viscosity, and molecular weight.

3.2. Formulation of a Two-Component Polyurethane Coating

This protocol outlines the formulation of a two-component (2K) polyurethane coating using the synthesized polyester polyol.

Experimental Protocol:

  • Component A (Polyol Component): In a suitable mixing vessel, blend the synthesized polyester polyol with other components such as pigments, fillers, flow and leveling agents, and a solvent (if not a solvent-free system).

  • Component B (Isocyanate Component): The isocyanate component, typically a diisocyanate such as isophorone (B1672270) diisocyanate (IPDI) or hexamethylene diisocyanate (HDI), is kept separate.

  • Mixing: Just before application, thoroughly mix Component A and Component B in the specified stoichiometric ratio (NCO:OH ratio, typically ranging from 1.05:1 to 1.1:1).

  • Application: Apply the mixed coating to a prepared substrate using a suitable method (e.g., spray, brush, or roller).

  • Curing: Allow the coating to cure at ambient temperature or accelerate the curing process by baking at an elevated temperature (e.g., 60-80°C), depending on the specific isocyanate and catalyst used.

  • Performance Evaluation: Evaluate the cured coating for properties such as hardness, adhesion (ASTM D3359), flexibility (ASTM D522), and chemical resistance (ASTM D1308).

4. Applications in Adhesives

This compound can be used as a curing agent for epoxy resins or as a component in the synthesis of polyester-based hot-melt adhesives. Its carboxylic acid functional groups can react with epoxy groups to form a cross-linked network, leading to a strong and durable adhesive bond.

4.1. Formulation of a Two-Component Epoxy Adhesive

This protocol describes the formulation of a two-component epoxy adhesive using this compound as the curing agent.

Experimental Protocol:

  • Component A (Epoxy Resin): The epoxy resin component consists of a diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.

  • Component B (Curing Agent): The curing agent component is this compound. It can be used as is or blended with other co-hardeners or accelerators.

  • Mixing: Mix Component A and Component B in a stoichiometric ratio based on the epoxy equivalent weight (EEW) of the resin and the equivalent weight of the curing agent. The equivalent weight of this compound is half its molecular weight.

  • Application: Apply the mixed adhesive to the surfaces to be bonded.

  • Curing: The curing can be carried out at room temperature or at an elevated temperature to accelerate the process. A typical curing schedule could be 24 hours at room temperature followed by a post-cure at 80-100°C for 2-4 hours.

  • Performance Evaluation: Evaluate the adhesive bond strength using methods such as lap shear strength testing (ASTM D1002).

5. Performance Data (Hypothetical)

Formulation VariableLevel 1Level 2Level 3Performance Metric
% this compound (by wt. of polymer) 5%10%15%Adhesion (Cross-hatch)
Curing Temperature (°C) 256080Pencil Hardness
NCO:OH Ratio (for PU) 1.051.101.15Impact Resistance (inch-lbs)
Epoxy:Acid Stoichiometry 0.9:11:11.1:1Lap Shear Strength (MPa)

Table 2: Hypothetical Design of Experiments for Performance Evaluation

6. Visualizing Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in these application notes.

Polyester_Polyol_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 3,6,9-Trioxaundecanedioic_Acid 3,6,9-Trioxaundecanedioic Acid Reactor Reactor (160-180°C, N2) 3,6,9-Trioxaundecanedioic_Acid->Reactor Diol_Triol Diol / Triol Diol_Triol->Reactor Catalyst Catalyst Catalyst->Reactor Monitoring Monitor Acid Value Reactor->Monitoring Esterification Vacuum_Stripping Vacuum Stripping Monitoring->Vacuum_Stripping Acid Value < Target Polyester_Polyol Polyester Polyol Vacuum_Stripping->Polyester_Polyol

Caption: Workflow for Polyester Polyol Synthesis.

PU_Coating_Formulation Polyester_Polyol Polyester Polyol Component_A Component A (Polyol Blend) Polyester_Polyol->Component_A Additives Pigments, Fillers, Additives Additives->Component_A Mixing Mixing (NCO:OH Ratio) Component_A->Mixing Isocyanate Isocyanate (Component B) Isocyanate->Mixing Application Application to Substrate Mixing->Application Curing Curing (Ambient or Thermal) Application->Curing Final_Coating Cured Polyurethane Coating Curing->Final_Coating Epoxy_Adhesive_Formulation Epoxy_Resin Epoxy Resin (Component A) Mixing Mixing (Stoichiometric Ratio) Epoxy_Resin->Mixing TUDCA This compound (Component B) TUDCA->Mixing Application Application to Substrates Mixing->Application Curing Curing (Room Temp. + Post-Cure) Application->Curing Bonded_Assembly Bonded Assembly Curing->Bonded_Assembly

References

Application Notes and Protocols for Coupling 3,6,9-Trioxaundecanedioic Acid to Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9-Trioxaundecanedioic acid is a hydrophilic, PEG-based linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Its two terminal carboxylic acid groups allow for the covalent attachment of two amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the formation of stable amide bonds.[5] This document provides detailed protocols for the coupling of this compound to amines using two common and effective coupling strategies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Chemical Reaction Pathway

The fundamental principle behind these protocols is the activation of the carboxylic acid groups of this compound to facilitate nucleophilic attack by the primary amine.

Amide Bond Formation Diacid 3,6,9-Trioxaundecanedioic Acid (HOOC-PEG3-COOH) ActivatedEster Activated Intermediate (e.g., NHS-ester) Diacid->ActivatedEster Activation Amine Amine (R-NH2) AmideProduct Amide Product (R-NHCO-PEG3-CONH-R) Amine->AmideProduct CouplingReagent Coupling Reagent (EDC/NHS or HATU) CouplingReagent->ActivatedEster ActivatedEster->AmideProduct Nucleophilic Attack Byproducts Byproducts ActivatedEster->Byproducts Hydrolysis (side reaction)

Caption: General chemical pathway for the coupling of this compound to an amine.

Data Presentation: Comparison of Coupling Methods

The choice of coupling reagent can significantly impact reaction efficiency, time, and yield. Below is a summary of typical reaction conditions and expected outcomes for EDC/NHS and HATU mediated couplings.

ParameterEDC/NHS CouplingHATU Coupling
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Additive N-hydroxysuccinimide (NHS) or Sulfo-NHSNone required, but a base is essential
Base Often optional, but a non-nucleophilic base can be usedN,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or aqueous buffers (e.g., MES)DMF, DCM, Acetonitrile (ACN)
Molar Ratio (Acid:Reagent:Amine) 1 : (1.2-2.0) : 2.21 : (1.0-1.5) : (1.0-1.2)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 24 hours30 minutes - 6 hours
Typical Yield 70-90% (highly substrate dependent)Generally high, often >80%

Experimental Protocols

Protocol 1: EDC/NHS Mediated Coupling of this compound to an Amine

This protocol describes a general procedure for the synthesis of a diamide (B1670390) from this compound and a primary amine.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (optional, for amine salts)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Activation: Add NHS (2.2 equivalents) and EDC·HCl (2.2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid groups.

  • Amine Addition: Dissolve the amine (2.2 equivalents) in a minimal amount of the reaction solvent. If the amine is a hydrochloride salt, add DIPEA (2.2 equivalents) to the amine solution to liberate the free base. Add the amine solution dropwise to the activated diacid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure diamide.

Protocol 2: HATU Mediated Coupling of this compound to an Amine

This protocol provides a method for the rapid and efficient synthesis of a diamide using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution and Activation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM. Add HATU (2.2 equivalents) and DIPEA or TEA (4.0 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.[6]

  • Amine Addition: Add the amine (2.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.[6] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. An example of a successful purification involved flash column chromatography with a gradient of n-hexanes/ethyl acetate.[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the coupling reactions described above.

Experimental Workflow Start Start Dissolve Dissolve Diacid in Anhydrous Solvent Start->Dissolve Activate Add Coupling Reagent (and NHS if applicable) +/- Base Dissolve->Activate AddAmine Add Amine Activate->AddAmine React Stir at Room Temperature (Monitor by TLC/LC-MS) AddAmine->React Workup Aqueous Work-up React->Workup Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

References

Application Notes and Protocols for 3,6,9-Trioxaundecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and safety information for the storage and handling of 3,6,9-Trioxaundecanedioic acid in a laboratory setting. This document is intended for professionals in research and drug development.

Introduction

This compound, also known as polyethylene (B3416737) glycol (PEG) diacid, is a hydrophilic, bifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules.[2] The terminal carboxylic acid groups allow for the covalent attachment to primary amines on target molecules, forming stable amide bonds.[1]

Physicochemical and Safety Data

Proper handling and storage of this compound are critical for laboratory safety and maintaining the integrity of the compound. The following tables summarize its key properties and safety information.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₈H₁₄O₇[3]
Molecular Weight 222.19 g/mol [3]
Appearance Colorless to grayish-green viscous liquid[4]
Density 1.3 g/mL at 20 °C[2]
Refractive Index n20/D 1.470[2]
Boiling Point 443.7 °C at 760 mmHg[2]
Flash Point 178.3 °C[2]
Solubility Soluble in water, DMSO, DMF, and DCM[2][5]
pKa 3.09 ± 0.10[2]
Safety and Hazard Information
Hazard CategoryGHS ClassificationPrecautionary StatementsReference(s)
Eye Damage/Irritation DangerH318: Causes serious eye damage.[3]
Personal Protective Equipment (PPE) Not specifiedP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Incompatibility Not specifiedStrong oxidizing agents.[4]

Storage and Handling Protocols

General Handling Guidelines
  • Ventilation: Use in a well-ventilated area. A fume hood is recommended for procedures that may generate aerosols or vapors.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[6]

    • Skin and Body Protection: Wear a lab coat. Avoid contact with skin and clothing.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Storage Conditions
  • Temperature: For long-term storage (months to years), store at -20°C.[7] For short-term storage (days to weeks), store at 2-8°C.[8]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Incompatibilities: Store away from strong oxidizing agents.[4]

Spill and Disposal Procedures
  • Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for chemical waste.[4]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Application: Use as a Bifunctional Linker in Bioconjugation

This compound is widely used as a hydrophilic linker to connect two molecules, such as a protein and a small molecule drug, or the two ends of a PROTAC. The following is a general protocol for a two-step bioconjugation reaction.

Principle of Amide Bond Formation

The carboxylic acid groups of this compound can be activated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt). The activated ester then reacts with a primary amine on the target molecule to form a stable amide bond.

Amide_Bond_Formation 3,6,9-Trioxaundecanedioic_acid This compound (R-COOH) Activated_Ester NHS-activated Ester (R-CO-NHS) 3,6,9-Trioxaundecanedioic_acid->Activated_Ester + EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Conjugate Conjugate (R-CO-NH-Molecule) Activated_Ester->Conjugate + Amine_Molecule Primary Amine (H₂N-Molecule) Amine_Molecule->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct releases

Caption: Amide bond formation using this compound.

Experimental Protocol: Two-Step Conjugation

This protocol describes the sequential conjugation of two different amine-containing molecules (Molecule A and Molecule B) to this compound.

Materials:

  • This compound

  • Molecule A (with a primary amine)

  • Molecule B (with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reaction vials

  • Stirring plate and stir bars

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass Spectrometer (MS) for characterization

Procedure:

Step 1: Mono-activation and Conjugation to Molecule A

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation: Add EDC (1.1 equivalents) and NHS (1.1 equivalents) to the solution. Stir at room temperature for 15-30 minutes to form the mono-activated NHS ester. The progress of the activation can be monitored by TLC or LC-MS.

  • Conjugation: In a separate vial, dissolve Molecule A (1 equivalent) in anhydrous DMF. Add this solution to the activated linker solution. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Purification: Purify the mono-conjugate (Molecule A-linker) by preparative HPLC.

  • Characterization: Confirm the identity and purity of the mono-conjugate by LC-MS and NMR.

Step 2: Activation of the Second Carboxylic Acid and Conjugation to Molecule B

  • Dissolution: Dissolve the purified mono-conjugate (1 equivalent) in anhydrous DMF.

  • Activation: Add EDC (1.1 equivalents) and NHS (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes.

  • Conjugation: In a separate vial, dissolve Molecule B (1 equivalent) in anhydrous DMF. Add this solution to the activated mono-conjugate solution. Add DIPEA (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight, monitoring the reaction progress by LC-MS.

  • Purification: Purify the final bi-conjugate (Molecule A-linker-Molecule B) by preparative HPLC.

  • Characterization: Confirm the identity, purity, and integrity of the final product by LC-MS, NMR, and other relevant analytical techniques.

Two_Step_Conjugation_Workflow cluster_step1 Step 1: Conjugation to Molecule A cluster_step2 Step 2: Conjugation to Molecule B A1 Dissolve this compound in DMF A2 Add EDC and NHS for mono-activation A1->A2 A3 Add Molecule A and DIPEA A2->A3 A4 Stir at room temperature A3->A4 A5 Purify mono-conjugate by HPLC A4->A5 A6 Characterize by LC-MS and NMR A5->A6 B1 Dissolve mono-conjugate in DMF A6->B1 Purified mono-conjugate B2 Add EDC and NHS for activation B1->B2 B3 Add Molecule B and DIPEA B2->B3 B4 Stir at room temperature B3->B4 B5 Purify final bi-conjugate by HPLC B4->B5 B6 Characterize by LC-MS and NMR B5->B6

Caption: Workflow for a two-step bioconjugation reaction.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound is a key component in many PROTACs, which function by inducing the degradation of a target protein of interest (POI) via the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_PROTAC PROTAC POI_ligand POI Ligand Linker 3,6,9-Trioxaundecanedioic acid Linker POI_ligand->Linker E3_ligand E3 Ligase Ligand Linker->E3_ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->Linker PROTAC Recycled Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols: Synthesis of 3,6,9-Trioxaundecanedioyl Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9-Trioxaundecanedioic acid is a hydrophilic, flexible linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The conversion of this compound to its corresponding diacyl chloride, 3,6,9-trioxaundecanedioyl dichloride, is a crucial first step in the synthesis of many PROTACs and other biologically active molecules. The diacyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with amines or alcohols to form amides or esters, respectively, thus enabling its conjugation to the target-binding and E3 ligase-binding moieties of a PROTAC.

This document provides detailed application notes and a generalized protocol for the reaction of this compound with thionyl chloride to yield 3,6,9-trioxaundecanedioyl dichloride.

Reaction Overview

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a standard method for the preparation of acyl chlorides.[4] The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion. A subsequent intramolecular rearrangement releases sulfur dioxide (SO₂) and a proton, and the resulting chlorosulfite intermediate is then attacked by the previously eliminated chloride ion to yield the acyl chloride, with the loss of another molecule of sulfur dioxide and hydrochloric acid (HCl) as byproducts. The gaseous nature of the byproducts (SO₂ and HCl) simplifies purification, as they can be readily removed from the reaction mixture.[4]

For a dicarboxylic acid such as this compound, the reaction occurs at both carboxylic acid functional groups to yield the corresponding diacyl chloride.

Quantitative Data

While specific quantitative data for the reaction of this compound with thionyl chloride is not extensively published in the form of comparative tables, a general understanding of the reaction conditions and expected outcomes can be extrapolated from similar reactions. The following table summarizes typical reaction parameters and expected yields based on the conversion of polyethylene (B3416737) glycol (a structurally similar compound) and general procedures for carboxylic acid to acyl chloride conversion.[5]

ParameterValue/RangeNotes
Reactants
This compound1 equivalentStarting material.
Thionyl chloride (SOCl₂)2-4 equivalentsUsed in excess to drive the reaction to completion and can act as a solvent.
Solvent
Neat (excess SOCl₂) or inert solvent (e.g., Dichloromethane (B109758), Toluene)VariesThe use of a solvent can help to control the reaction temperature.
Temperature Reflux (typically 70-80 °C for neat SOCl₂)The reaction is typically heated to facilitate the expulsion of gaseous byproducts.
Reaction Time 2-6 hoursReaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
Work-up Removal of excess SOCl₂ under reduced pressureExcess thionyl chloride is volatile and easily removed.
Yield >90% (expected)High yields are generally expected for this type of reaction.[5]

Experimental Protocol

This protocol provides a general procedure for the synthesis of 3,6,9-trioxaundecanedioyl dichloride. This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive HCl and SO₂ gases.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene (B28343) (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide (B78521) solution)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Preparation:

    • Ensure all glassware is dry.

    • Set up the reaction apparatus in a fume hood. The reflux condenser should be fitted with a drying tube or an inert gas inlet and an outlet leading to a gas trap to neutralize the HCl and SO₂ produced.

  • Reaction:

    • To a round-bottom flask, add this compound (1 equivalent).

    • Carefully add thionyl chloride (2-4 equivalents) to the flask. The reaction may be exothermic. If using a solvent, dissolve the diacid in the anhydrous solvent before the addition of thionyl chloride.

    • Equip the flask with a magnetic stir bar and the reflux condenser.

    • Begin stirring the mixture and gently heat it to reflux (the boiling point of thionyl chloride is 76 °C).

    • Maintain the reaction at reflux for 2-6 hours. The reaction is generally considered complete when the evolution of gas ceases.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap cooled with dry ice/acetone or liquid nitrogen to condense the volatile thionyl chloride.

    • The resulting crude 3,6,9-trioxaundecanedioyl dichloride is often used in the next synthetic step without further purification. If purification is necessary, distillation under high vacuum may be possible, but care must be taken as acyl chlorides can be thermally labile.

Visualizations

ReactionPathway 3,6,9-Trioxaundecanedioic_acid This compound Reaction Reaction 3,6,9-Trioxaundecanedioic_acid->Reaction Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Reaction 3,6,9-Trioxaundecanedioyl_dichloride 3,6,9-Trioxaundecanedioyl dichloride Reaction->3,6,9-Trioxaundecanedioyl_dichloride Byproducts Byproducts (SO₂, HCl) Reaction->Byproducts

Caption: Reaction scheme for the synthesis of 3,6,9-trioxaundecanedioyl dichloride.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dry_glassware Dry Glassware Setup_apparatus Assemble Reaction Apparatus (Flask, Condenser, Gas Trap) Dry_glassware->Setup_apparatus Add_reagents Add this compound and Thionyl Chloride to Flask Setup_apparatus->Add_reagents Heat_reflux Heat to Reflux (2-6 hours) Add_reagents->Heat_reflux Cool_down Cool to Room Temperature Heat_reflux->Cool_down Remove_excess Remove Excess Thionyl Chloride (Rotary Evaporation) Cool_down->Remove_excess Product Crude 3,6,9-Trioxaundecanedioyl dichloride Remove_excess->Product

Caption: A typical experimental workflow for the synthesis.

Safety Precautions

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction evolves toxic and corrosive gases (HCl and SO₂). Ensure the reaction is performed in a well-ventilated fume hood and that the off-gases are appropriately trapped.

  • Acyl chlorides are moisture-sensitive and will hydrolyze back to the carboxylic acid upon contact with water. Ensure all glassware is dry and the reaction is protected from atmospheric moisture.

Conclusion

The conversion of this compound to 3,6,9-trioxaundecanedioyl dichloride using thionyl chloride is a straightforward and high-yielding reaction that provides a key intermediate for the synthesis of PROTACs and other complex molecules. By following the general protocol and adhering to the safety precautions outlined in this document, researchers can reliably produce this valuable building block for their drug discovery and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6,9-Trioxaundecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6,9-Trioxaundecanedioic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the oxidation of triethylene glycol. Common oxidizing agents include platinum-based catalysts with oxygen, and chromic acid (Jones oxidation).[1][2] Alternative methods may involve the use of nitric acid, though this can lead to undesirable side products.[1][2]

Q2: What are the typical side products observed in this synthesis?

A2: Common side products arise from incomplete oxidation or side reactions. These can include the mono-carboxylic acid, as well as shorter chain diacids like diglycolic acid and glycolic acid.[1][2] When using nitric acid, nitrate (B79036) and nitrite (B80452) esters, as well as aldehydic condensation products, can also be formed.[1]

Q3: What are the key safety precautions to consider during the synthesis?

A3: When using strong oxidizing agents like chromic acid (Jones reagent), it is crucial to handle the reagents with care in a well-ventilated fume hood, as they are corrosive and carcinogenic.[3] The oxidation reaction can be exothermic, so proper temperature control is essential to prevent runaway reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (triethylene glycol) and the appearance of the product. If using Jones reagent, a color change from orange (Cr(VI)) to blue-green (Cr(III)) indicates the progression of the oxidation.[4]

Troubleshooting Guide

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Oxidation - Increase reaction time. - Ensure an adequate amount of the oxidizing agent is used. For catalytic oxidations, ensure the catalyst is active. - Optimize reaction temperature; temperatures below 50°C can significantly decrease the production rate.[1]
Side Reactions - Use a more selective oxidizing agent. Platinum on carbon with oxygen can offer good selectivity.[1][2] - For Jones oxidation, control the addition rate of the reagent and maintain a low reaction temperature to minimize over-oxidation.[4]
Product Loss During Workup - this compound is highly water-soluble. When performing aqueous extractions, saturate the aqueous phase with a salt like sodium chloride to reduce the solubility of the product and improve extraction efficiency into an organic solvent. - Avoid high temperatures during solvent removal as the product can be thermally unstable.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Starting Material (Triethylene Glycol) - Ensure the reaction goes to completion by monitoring with TLC or other analytical methods. - Purification by column chromatography can be effective in separating the more polar diacid from the less polar starting diol.
Formation of Side Products (e.g., Diglycolic Acid, Glycolic Acid) - Optimize reaction conditions (temperature, reaction time) to favor the formation of the desired product.[1] - Purification via column chromatography may be necessary. The polarity differences between the desired product and the shorter-chain diacids can be exploited for separation.
Residual Oxidizing Agent/Byproducts - If using Jones reagent, quench any excess Cr(VI) by adding a small amount of isopropyl alcohol at the end of the reaction until the orange color disappears.[4] - The resulting chromium salts are typically removed by filtration and aqueous washes during the workup.

Data Presentation

The following table summarizes quantitative data from representative synthesis protocols for this compound.

ParameterPlatinum on Carbon Catalyzed Oxidation[2]Nitric Acid Oxidation (General Issues Noted)[1]Chromic Acid Oxidation (General Issues Noted)[1]
Starting Material Triethylene GlycolPolyethylene (B3416737) GlycolsPolyethylene Glycols
Oxidizing Agent 5% Platinum on powdered carbon, AirNitric AcidChromic Acid
Solvent WaterNot specifiedNot specified
Temperature 50°CNot specifiedNot specified
Reaction Time 24 hoursNot specifiedNot specified
Yield of this compound 79.2%Not specifiedNot specified
Major Side Products & Yields Diglycolic acid (5.6%), Glycolic acid (5.4%)Nitrate/nitrite esters, aldehydic condensation productsNot specified
Notes The resulting acid mixture may be useful in some applications without further purification.Hydrolysis of ether linkages can be a significant issue. Removal of residual acid is difficult.Requires a large excess of chromic acid (5-5.5 molecular portions per portion of glycol).

Experimental Protocols

Protocol 1: Platinum-Catalyzed Oxidation of Triethylene Glycol[2]
  • Reaction Setup: A 3,000 milliliter all-glass tubular reactor equipped with a fritted disc for air dispersion, a thermometer, a drain port, and a double surface condenser is charged with 74 grams of a catalyst consisting of 5 percent platinum on powdered carbon and a solution of 283 grams of triethylene glycol in 2,550 milliliters of water.

  • Reaction Execution: Air is metered into the mixture at a flow rate of 2,680 milliliters per minute while the mixture is heated to 50°C. The reaction is continued for 24.0 hours at 50°C.

  • Workup and Purification: The product is recovered by filtration, and the catalyst residue is washed with warm water. The combined filtrate and washings are concentrated under reduced pressure to yield a viscous, clear liquid.

Visualizations

experimental_workflow start Start: Triethylene Glycol reaction Oxidation (e.g., Pt/C, O2 or Jones Reagent) start->reaction workup Reaction Workup (Quenching, Filtration, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_synthesis problem Problem Encountered During Synthesis low_yield Low Yield problem->low_yield e.g. impurities Product Impurities problem->impurities e.g. cause_incomplete Incomplete Reaction low_yield->cause_incomplete cause_side_reactions Side Reactions low_yield->cause_side_reactions cause_workup_loss Workup Losses low_yield->cause_workup_loss cause_unreacted_sm Unreacted Starting Material impurities->cause_unreacted_sm cause_side_products Side Products Formed impurities->cause_side_products cause_reagent_residue Reagent Residue impurities->cause_reagent_residue solution_incomplete Increase reaction time/ temperature/reagent cause_incomplete->solution_incomplete solution_side_reactions Optimize conditions/ change reagent cause_side_reactions->solution_side_reactions solution_workup_loss Modify extraction procedure cause_workup_loss->solution_workup_loss solution_purification Purify by Chromatography cause_unreacted_sm->solution_purification cause_side_products->solution_purification solution_reagent_removal Quench and wash thoroughly cause_reagent_residue->solution_reagent_removal

Caption: A troubleshooting guide for common problems in the synthesis of this compound.

References

Technical Support Center: 3,6,9-Trioxaundecanedioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,6,9-Trioxaundecanedioic acid, a common hydrophilic linker.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the common method of deprotecting a di-tert-butyl ester precursor.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors. The most common issues include:

  • Incomplete Deprotection: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the deprotecting agent (e.g., trifluoroacetic acid - TFA) and an adequate reaction time.

  • Suboptimal Reagent Quality: The purity of your starting materials and reagents is critical. Ensure your di-tert-butyl ester precursor is of high purity and that the TFA and solvent (e.g., dichloromethane (B109758) - DCM) are anhydrous.

  • Product Loss During Workup: this compound is highly hydrophilic and may be lost to the aqueous phase during extraction.[1] Modifying the workup procedure, such as saturating the aqueous phase with sodium chloride, can help minimize this.

  • Side Reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired product.

Q2: I'm observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

A2: A common side reaction during the acid-catalyzed deprotection of tert-butyl esters is the alkylation of nucleophilic species by the liberated tert-butyl cation.[2] While this compound itself is not highly nucleophilic, impurities in the starting material or solvent could be susceptible to this side reaction.

To minimize side products:

  • Use High-Purity Reagents: Ensure your starting materials and solvents are free from nucleophilic impurities.

  • Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the rate of side reactions.

  • Consider Alternative Deprotection Methods: If side reactions are a persistent issue, alternative deprotection reagents that operate under milder conditions may be beneficial.

Q3: What are the best practices for purifying this compound?

A3: Purification can be challenging due to the compound's high polarity and water solubility.

  • Extraction: If performing an aqueous workup, ensure to perform multiple extractions with a suitable organic solvent. As mentioned, saturating the aqueous layer with NaCl can improve the partitioning of the product into the organic phase.

  • Chromatography: Column chromatography on silica (B1680970) gel can be used for purification. A polar mobile phase, such as a mixture of dichloromethane and methanol, is typically required.

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an effective purification method.

Quantitative Data on Deprotection Methods

While the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a widely adopted method for tert-butyl ester deprotection, alternative reagents can also be employed. The following table summarizes yield data for various deprotection methods.

Deprotection Reagent/SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Trifluoroacetic acid/DichloromethaneRoom Temp.Not SpecifiedQuantitativeNot Specified[3]
Magic Blue/Triethylsilane250.6796.298.8[1]
Hydrochloric acid/Dioxane604.0089.395.7[1]
Boron trifluoride etherate01.5092.197.3[1]
Trimethylsilyl iodide253.0087.494.6[1]

Experimental Protocols

Synthesis of this compound via Deprotection of Di-tert-butyl Ester

This protocol describes the removal of the tert-butyl protecting groups from Di-tert-butyl 3,6,9-trioxaundecanedioate.

Materials:

  • Di-tert-butyl 3,6,9-trioxaundecanedioate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343) (for removal of residual TFA)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Di-tert-butyl 3,6,9-trioxaundecanedioate in a 3:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). A typical concentration is in the range of 0.1-0.5 M.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material. The reaction is often complete within a few hours.

  • Solvent Removal: Upon completion of the reaction, concentrate the mixture using a rotary evaporator to remove the DCM and excess TFA.

  • Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.

  • Final Product: The resulting product, this compound, is typically obtained as a colorless oil in quantitative yield.[3] Further purification, if necessary, can be performed as described in the troubleshooting section.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Increase Reaction Time or Reagent Stoichiometry incomplete->extend_time extend_time->check_completion check_workup Review Workup Procedure complete->check_workup hydrophilic_loss Product Lost in Aqueous Phase? check_workup->hydrophilic_loss modify_workup Modify Workup: - Saturate aqueous layer with NaCl - Increase number of extractions hydrophilic_loss->modify_workup Yes no_loss Workup Optimized hydrophilic_loss->no_loss No final_yield Improved Yield modify_workup->final_yield check_side_reactions Analyze for Side Products (NMR, LC-MS) no_loss->check_side_reactions side_products_present Side Products Detected? check_side_reactions->side_products_present optimize_conditions Optimize Reaction Conditions: - Lower temperature - Use high-purity reagents side_products_present->optimize_conditions Yes no_side_products No Significant Side Products side_products_present->no_side_products No optimize_conditions->final_yield no_side_products->final_yield

Caption: Troubleshooting workflow for low yield.

Synthesis_Workflow Experimental Workflow for this compound Synthesis start Start: Di-tert-butyl 3,6,9-trioxaundecanedioate dissolve Dissolve in DCM/TFA (3:1) start->dissolve react Stir at Room Temperature dissolve->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor concentrate Concentrate in vacuo monitor->concentrate azeotrope Azeotropic Removal of TFA with Toluene (3x) concentrate->azeotrope product Final Product: This compound azeotrope->product

Caption: Experimental workflow for synthesis.

Caption: Deprotection mechanism and side reaction.

References

Technical Support Center: Purification of 3,6,9-Trioxaundecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6,9-Trioxaundecanedioic acid. Below are detailed methodologies and guidance for purifying this hydrophilic dicarboxylic acid from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and their likely impurities?

A1: Two common synthesis routes are the Williamson ether synthesis and the deprotection of a di-tert-butyl ester precursor.

  • Williamson Ether Synthesis: This involves reacting triethylene glycol with an α-haloacetate, such as sodium chloroacetate.

    • Potential Impurities: Unreacted triethylene glycol, chloroacetic acid, mono-substituted intermediate (3,6,9-trioxaundecanoic acid), and inorganic salts (e.g., NaCl).

  • Deprotection of Di-tert-butyl 3,6,9-trioxaundecanedioate: This involves the acid-catalyzed removal of tert-butyl protecting groups.

    • Potential Impurities: Unreacted starting material, isobutene (gas), tert-butanol, and the acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid).[1]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: The key properties are its high polarity and excellent water solubility, which are due to the presence of two carboxylic acid groups and three ether linkages. It is a viscous liquid at room temperature.[2][3] Its high water solubility makes simple extraction and precipitation challenging.

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques are:

  • Acid-Base Extraction: To separate the acidic product from neutral or basic impurities.

  • Column Chromatography: Effective for separating the diacid from structurally similar impurities like the mono-substituted intermediate.

  • Crystallization: Can be challenging due to the compound's tendency to form an oil but is possible with the right solvent system.

Q4: My purified this compound appears as a viscous oil, not a solid. Is this normal?

A4: Yes, it is common for highly pure this compound to be a colorless to pale yellow viscous liquid or a solid-liquid mixture at room temperature.[4]

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, and allow it to cool more slowly. - Try a solvent system with a lower boiling point.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is slow.- Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of pure this compound. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Impure Crystals Crystallization occurred too rapidly, trapping impurities.- Re-dissolve the crystals in a minimal amount of hot solvent and allow the solution to cool more slowly to promote the formation of purer crystals.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation (Streaking or Tailing of the Acidic Compound) The carboxylic acid groups are interacting strongly with the stationary phase (e.g., silica (B1680970) gel).- Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid groups and reduce tailing. - Consider using a more polar stationary phase like acidic alumina, or a reverse-phase column with an appropriate aqueous-organic mobile phase.
Product Elutes with the Solvent Front The mobile phase is too polar.- Decrease the polarity of the mobile phase. For normal phase chromatography, increase the proportion of the non-polar solvent.
Product Does Not Elute The mobile phase is not polar enough to displace the highly polar diacid from the stationary phase.- Gradually increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system can be effective.
Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting Steps
Emulsion Formation Vigorous shaking of the separatory funnel, especially with chlorinated solvents.- Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break up the emulsion.
Low Recovery of the Diacid Incomplete extraction into the aqueous basic phase or incomplete precipitation upon acidification.- Ensure the pH of the aqueous phase is sufficiently basic (pH > 6) to deprotonate both carboxylic acids. Perform multiple extractions with the basic solution. - Ensure the pH of the aqueous phase is sufficiently acidic (pH < 2) to fully protonate the diacid. - If the diacid is still soluble in the acidified aqueous phase, perform a back-extraction into an organic solvent like ethyl acetate (B1210297).
Product Contaminated with Salts Inadequate washing of the final product.- After isolating the precipitated diacid, wash it thoroughly with a small amount of cold deionized water to remove any residual inorganic salts.

Experimental Protocols

Acid-Base Extraction

This protocol is designed to separate this compound from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which the diacid is soluble (e.g., ethyl acetate or dichloromethane).

  • Basification and Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure.

    • Allow the layers to separate. The deprotonated diacid will move to the upper aqueous layer.

    • Drain the lower organic layer.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the diacid.

  • Acidification and Isolation:

    • Combine the aqueous extracts in a beaker.

    • Cool the beaker in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 1-2 (verify with pH paper).

    • If the diacid precipitates as a solid, it can be collected by vacuum filtration.

    • If it separates as an oil or remains in solution, extract the aqueous solution multiple times with ethyl acetate.

  • Drying and Concentration:

    • Combine the organic extracts from the back-extraction.

    • Dry the organic solution over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Column Chromatography

This protocol is suitable for separating this compound from less polar impurities.

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A gradient of methanol (B129727) in dichloromethane (B109758) (DCM) is often effective. A typical starting point is 100% DCM, gradually increasing the methanol concentration (e.g., to 10-20% methanol). To improve peak shape and reduce tailing, 0.1-1% acetic acid can be added to the mobile phase.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

    • Begin eluting with the mobile phase, starting with the lowest polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified diacid.

Crystallization

Finding a suitable single solvent for the crystallization of the highly polar this compound can be difficult. A two-solvent system is often more effective.

  • Solvent System: A common approach is to use a solvent in which the diacid is soluble (e.g., ethanol, methanol, or a small amount of water) and a co-solvent in which it is poorly soluble (e.g., diethyl ether, hexane, or toluene).

  • Procedure:

    • Dissolve the crude diacid in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, further cooling in an ice bath or freezer may be necessary.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Quantitative Data

Purification Method Typical Purity Expected Yield Notes
Acid-Base Extraction >90%70-90%Yield can be affected by the number of extractions and the completeness of precipitation/back-extraction.
Column Chromatography >95%60-80%Yield depends on the separation efficiency and the amount of material lost on the column.
Crystallization >98%50-70%Yield is often lower due to the solubility of the compound in the mother liquor.

Note: The purity and yield values are estimates and can vary significantly depending on the nature and quantity of impurities in the starting material.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Purification chromatography Column Chromatography start->chromatography For Difficult Separations crystallization Crystallization extraction->crystallization Further Purification end Pure this compound extraction->end High Purity chromatography->crystallization Final Polishing chromatography->end High Purity crystallization->end Highest Purity

Caption: General purification workflow for this compound.

acid_base_extraction start Crude Product in Organic Solvent add_base Add aq. NaHCO3 & Separate Layers start->add_base organic_layer Organic Layer (Neutral Impurities) add_base->organic_layer Discard or process separately aqueous_layer Aqueous Layer (Deprotonated Diacid) add_base->aqueous_layer acidify Acidify with HCl to pH 1-2 aqueous_layer->acidify isolate Isolate Product (Filtration or Back-Extraction) acidify->isolate pure_product Pure this compound isolate->pure_product

Caption: Workflow for purification by acid-base extraction.

References

Technical Support Center: Troubleshooting PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to low PROTAC efficiency, with a specific focus on those utilizing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC, and why is its length critical for efficacy?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker, far from being a passive spacer, is a critical determinant of the PROTAC's efficacy and drug-like properties.[1][3][4]

PEG linkers are commonly used due to several advantageous properties:

  • Solubility: The ether oxygens in the PEG backbone increase the PROTAC's aqueous solubility, which is crucial for handling, formulation, and oral absorption.[1][4][5][][7]

  • Flexibility: The flexible nature of PEG linkers can be beneficial for allowing the PROTAC to adopt a productive conformation for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[8]

  • Tunability: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the distance between the POI and the E3 ligase.[5][7]

The length of the linker is paramount because it directly influences the formation and stability of the ternary complex.[4][9]

  • If the linker is too short, it may cause steric hindrance between the POI and the E3 ligase, preventing the formation of a productive complex.[4][9]

  • If the linker is too long, it may not effectively bring the two proteins into the required proximity for efficient ubiquitination or could lead to non-productive binding orientations.[4][9] Therefore, optimizing the PEG linker length is a critical step in developing a potent PROTAC.[10]

Q2: We have confirmed strong binary binding of our PROTAC to both the target protein and the E3 ligase, but we observe no significant degradation. What is a likely linker-related cause?

A2: This is a common issue that often points to suboptimal ternary complex formation. Even with strong binary affinities, the linker's length, composition, or attachment points may not support a stable and productive ternary complex.[9] The spatial orientation of the target protein and the E3 ligase is critical for the transfer of ubiquitin to lysine (B10760008) residues on the target.[9] It is possible that the current linker configuration results in a ternary complex geometry where the ubiquitination sites are not accessible.[9]

Q3: Our PROTAC shows decreased efficacy at higher concentrations. What is this phenomenon, and how can the PEG linker influence it?

A3: This is known as the "hook effect."[2][8] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) that do not proceed to form the productive ternary complex required for degradation.[2][11] Essentially, at high concentrations, the target protein and the E3 ligase become saturated with separate PROTAC molecules, preventing them from being brought together.[2]

The linker design is crucial for mitigating the hook effect. A well-designed linker can promote positive cooperativity, where the binding of the first protein to the PROTAC enhances the binding of the second protein, thus stabilizing the ternary complex and reducing the hook effect.[12][13]

Q4: Can the PEG linker composition, aside from its length, impact PROTAC activity?

A4: Absolutely. While PEG and alkyl chains are the most common linker motifs, their composition has a significant impact.[3] For instance, replacing a flexible PEG or alkyl linker with a more rigid structure, such as one containing a piperazine (B1678402) or triazole ring, can restrict the conformational freedom of the PROTAC.[1][3][8] This can pre-organize the molecule into an active conformation that favors ternary complex formation, potentially enhancing potency and selectivity.[1] However, in some cases, replacing an alkyl chain with a PEG linker has been shown to inhibit PROTAC activity, suggesting that the introduction of oxygen atoms can be detrimental in certain contexts.[3]

Troubleshooting Guides

Problem 1: Low or No Target Degradation Observed

This is the most common issue encountered in PROTAC development. The following steps can help diagnose and resolve the problem.

Workflow for Troubleshooting Low Degradation

G A Start: Low/No Degradation B 1. Confirm Binary Binding (SPR, ITC, FP) A->B C Binding Confirmed? B->C D Re-evaluate Ligands (Warhead/E3 Ligand) C->D No E 2. Assess Ternary Complex Formation (SPR, NanoBRET, TR-FRET) C->E Yes F Complex Forms? E->F G 3. Systematically Vary Linker F->G No K 4. Check Cellular Permeability (PAMPA, Caco-2) F->K Yes H a. Vary PEG Length (e.g., n=2, 4, 6, 8) G->H I b. Change Linker Composition (e.g., Alkyl, Rigid) G->I J c. Alter Attachment Points G->J N 5. Confirm Target Engagement in Cells (CETSA, NanoBRET) H->N I->N J->N L Permeable? K->L K->N Yes M Modify Linker to Improve Physicochemical Properties L->M No L->N Yes M->N O Success: Degradation Achieved N->O

Caption: Troubleshooting workflow for low PROTAC efficiency.

Quantitative Data Summary

Systematic variation of the linker is crucial. The optimal linker is highly dependent on the specific POI and E3 ligase pair.

Table 1: Impact of Linker Length on Degradation Efficacy

PROTAC Target Linker Type Linker Length (atoms) Activity (IC50 or DC50) Reference
Estrogen Receptor Alkyl 9 140 µM [3]
Estrogen Receptor Alkyl 16 26 µM [3]
Estrogen Receptor Alkyl >16 >200 µM [3]
BRD4 PEG 0 units Inactive [3]

| BRD4 | PEG | 1-4 units | Active |[3] |

Table 2: Impact of Linker Composition on Permeability

PROTAC Linker Type Permeability (Pₑ, 10⁻⁶ cm/s) Reference
Compound 15 1-unit PEG 0.005 [14]

| Compound 17 | Alkyl | 0.002 |[14] |

These tables are illustrative and compiled from literature data. Specific results will vary by system.

Problem 2: Poor Cellular Permeability with PEG Linkers

PROTACs are often large molecules that struggle to cross the cell membrane.[12] While PEG linkers improve solubility, they can sometimes negatively impact permeability if not optimized.[4][9]

Strategies to Improve Permeability
  • Balance Hydrophilicity and Lipophilicity: While PEG increases hydrophilicity, an excessively long PEG chain can hinder membrane passage.[4] Synthesize analogs with shorter PEG linkers or replace some PEG units with more lipophilic alkyl chains.

  • Promote Folded Conformations: Flexible PEG linkers can adopt folded conformations that shield polar surface area, creating a more compact structure that is better able to cross the cell membrane.[4]

  • Incorporate Rigid Elements: Adding rigid structures like piperazine or phenyl groups can sometimes improve permeability by reducing the number of rotatable bonds and optimizing the molecule's shape.[8][12]

Permeability Assessment Workflow

G A Start: Suspected Low Permeability B 1. In Silico Prediction (LogP, TPSA, MW) A->B C 2. In Vitro Permeability Assay (PAMPA) B->C D 3. Cell-Based Permeability Assay (Caco-2) C->D E Results Analysis D->E F Permeability is Low E->F Pₑ < 1 x 10⁻⁶ cm/s G Permeability is Adequate E->G Pₑ > 1 x 10⁻⁶ cm/s H Modify Linker: - Shorten PEG chain - Add lipophilic groups - Introduce rigid elements F->H J Proceed with Cellular Degradation Assays G->J I Re-test Permeability H->I I->E

Caption: Workflow for assessing and improving PROTAC permeability.

Experimental Protocols

1. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

  • Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity (α).[12]

  • Methodology:

    • Immobilization: Covalently immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

    • Binary Interaction Analysis (PROTAC): Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD) of the PROTAC for that protein.

    • Binary Interaction Analysis (Soluble Protein): Inject a series of concentrations of the soluble protein partner (e.g., target protein if E3 is immobilized) to confirm there is no non-specific binding to the immobilized protein.

    • Ternary Complex Analysis: Inject a series of concentrations of the PROTAC pre-incubated with a constant, saturating concentration of the soluble protein partner.

    • Data Analysis: Compare the binding response and kinetics of the ternary complex formation to the binary interactions. Cooperativity (α) can be calculated by comparing the dissociation constants (KD) of the binary and ternary complexes. An α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity.

2. Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

  • Objective: To confirm that the PROTAC is reaching and binding to its intended target inside the cell.[12]

  • Methodology:

    • Cell Treatment: Treat intact cells with the PROTAC at various concentrations for a defined period. A vehicle control (e.g., DMSO) must be included.

    • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of the PROTAC to the target protein will stabilize it, increasing its melting temperature.

    • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another quantitative protein detection method.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the PROTAC-treated samples compared to the vehicle control indicates target engagement.

3. In Vitro Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

  • Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, serving as a rapid screen for cell permeability.[9]

  • Methodology:

    • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • Compound Addition: The PROTAC is added to the donor wells of the plate. The acceptor wells are filled with buffer.

    • Incubation: The plate is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment across the artificial membrane.

    • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

    • Permeability Calculation: The effective permeability coefficient (Pₑ) is calculated based on the concentrations and incubation time. Compounds with Pₑ > 1 x 10⁻⁶ cm/s are generally considered to have a higher probability of good cell permeability.

References

Technical Support Center: Optimizing Esterification of 3,6,9-Trioxaundecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 3,6,9-Trioxaundecanedioic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of this reaction.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the esterification of this compound.

Question: Why is my ester yield consistently low?

Answer:

Low ester yield in the Fischer esterification of this compound can be attributed to several factors. The reversible nature of the reaction is a primary consideration.[1][2] To favor product formation, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of the alcohol reactant or by removing water as it is formed.[3][4][5]

Several strategies can be employed to remove water, including the use of a Dean-Stark apparatus during reflux or the addition of a dehydrating agent. Concentrated sulfuric acid, often used as a catalyst, also serves as a dehydrating agent, further driving the reaction towards the ester product.[1][6]

Inadequate reaction time or temperature can also lead to low yields. Esterification is a relatively slow process and may require several hours at reflux to reach equilibrium.[4] Ensure that the reaction is heated appropriately, typically at the boiling point of the alcohol being used, to ensure a sufficient reaction rate.[1]

Finally, consider the purity of your starting materials. The presence of water in the this compound or the alcohol will inhibit the reaction.

Question: How can I determine if the reaction has gone to completion?

Answer:

Monitoring the progress of the esterification reaction is crucial for optimization. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method to qualitatively track the disappearance of the starting carboxylic acid and the appearance of the ester product.

  • Spectroscopic Methods: Techniques such as on-line direct liquid sampling mass spectrometry (DLS-MS) and in-line mid-infrared (MIR) spectrometry can provide real-time concentration profiles of reactants and products.[7]

  • Karl Fischer Titration: This method can be used to measure the amount of water produced during the reaction, which directly correlates with the extent of esterification.[8]

Question: I am having difficulty purifying my diester product. What are the best practices?

Answer:

Purification of the diester of this compound involves removing unreacted starting materials, the acid catalyst, and any side products. A typical work-up procedure involves the following steps:

  • Neutralization: After the reaction is complete, the mixture is cooled and then washed with a weak base, such as a saturated sodium bicarbonate or sodium carbonate solution, to neutralize the acidic catalyst and any remaining carboxylic acid.[1]

  • Extraction: The ester is then extracted into an organic solvent.

  • Washing: The organic layer is washed with water to remove any remaining salts and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: For volatile esters, fractional distillation can be used for final purification, separating the ester from any remaining alcohol and other impurities based on boiling points.[1][9]

For high molecular weight esters that may decompose at high temperatures, vacuum distillation is recommended.[10] Solid esters can be purified by recrystallization from a suitable solvent.[10]

Question: What are common side reactions, and how can they be minimized?

Answer:

While Fischer esterification is generally a robust reaction, some side reactions can occur:

  • Dehydration of the Alcohol: Tertiary alcohols are particularly prone to elimination (dehydration) under acidic conditions.[4] For primary and secondary alcohols, this is less of a concern at typical esterification temperatures.

  • Ether Formation: At higher temperatures, the alcohol may undergo acid-catalyzed dehydration to form an ether.

  • Decarboxylation: Under certain conditions, the removal of carbon dioxide from the carboxylic acid groups may occur.[11]

To minimize these side reactions, it is important to carefully control the reaction temperature and use the appropriate acid catalyst.

Frequently Asked Questions (FAQs)

What is the role of the acid catalyst in the Fischer esterification of this compound?

The acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, serves two main purposes.[4] Firstly, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Secondly, concentrated sulfuric acid acts as a dehydrating agent, removing the water formed during the reaction and shifting the equilibrium towards the formation of the ester, thereby increasing the yield.[1][6]

What are the optimal reaction conditions for the esterification of this compound?

The optimal conditions will depend on the specific alcohol being used and the desired scale of the reaction. However, a general starting point would be to use a significant excess of the alcohol, a catalytic amount of a strong acid like sulfuric acid, and to heat the reaction mixture to reflux.[3][5] The reaction time can vary from 1 to 10 hours.[4]

Can I use a catalyst other than sulfuric acid?

Yes, other acid catalysts can be used for Fischer esterification. These include p-toluenesulfonic acid and Lewis acids such as scandium(III) triflate.[4] The choice of catalyst may depend on the sensitivity of the starting materials to strong acids.

Is it necessary to use a solvent for this reaction?

Often, the alcohol reactant itself can serve as the solvent, especially when used in large excess.[3][4] In some cases, a non-polar solvent like toluene (B28343) or hexane (B92381) can be used to facilitate the removal of water via azeotropic distillation with a Dean-Stark apparatus.[4]

Experimental Protocols

General Protocol for the Diethyl Esterification of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Anhydrous ethanol (B145695) (large excess)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Boiling chips

Procedure:

  • In a round-bottom flask, combine this compound and a large excess of anhydrous ethanol.

  • Add a few boiling chips to the flask.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Set up a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[1]

  • Continue the reflux for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Carefully add saturated sodium bicarbonate solution to neutralize the acid. Be cautious as carbon dioxide gas will be evolved.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting diethyl 3,6,9-trioxaundecanedioate by vacuum distillation.

Data Presentation

Table 1: Key Reaction Parameters for Optimizing the Esterification of this compound

ParameterTypical RangePurpose
Alcohol to Diacid Molar Ratio 5:1 to 20:1 (or alcohol as solvent)Shifts equilibrium towards product formation.
Catalyst Loading (e.g., H₂SO₄) 1-5 mol% relative to the diacidTo protonate the carboxylic acid and increase the reaction rate.
Temperature Reflux temperature of the alcoholProvides the necessary activation energy for the reaction.
Reaction Time 1 - 10 hoursTo allow the reaction to reach equilibrium.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine this compound, Ethanol, and Boiling Chips catalyst Add Concentrated H₂SO₄ reactants->catalyst reflux Heat to Reflux catalyst->reflux cool Cool to Room Temperature reflux->cool Monitor by TLC neutralize Neutralize with NaHCO₃ Solution cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate distill Vacuum Distillation concentrate->distill product Pure Diethyl Ester distill->product

Caption: Experimental workflow for the esterification of this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low Ester Yield cause1 Incomplete Reaction start->cause1 cause2 Equilibrium Not Shifted start->cause2 cause3 Loss During Work-up start->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2a Use Excess Alcohol cause2->solution2a solution2b Remove Water (e.g., Dean-Stark) cause2->solution2b solution3a Careful Neutralization cause3->solution3a solution3b Thorough Extraction cause3->solution3b

Caption: Troubleshooting decision tree for low ester yield.

References

Technical Support Center: Synthesis of 3,6,9-Trioxaundecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,6,9-Trioxaundecanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important bifunctional linker.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the synthesis of this compound, focusing on the two primary synthetic routes: Jones oxidation and TEMPO-catalyzed oxidation of triethylene glycol.

Jones Oxidation Route

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Oxidation - Verify Reagent Activity: Ensure the Jones reagent is freshly prepared and has a characteristic orange-red color. The color should change to a blue-green as the Cr(VI) is reduced to Cr(III) during the reaction.[1] - Increase Reaction Time/Temperature: While the reaction is typically rapid and exothermic, ensure sufficient reaction time.[2] If the reaction stalls, a slight increase in temperature (while monitoring for side reactions) may be necessary. - Check Stoichiometry: Ensure a sufficient molar excess of the Jones reagent is used. For the complete oxidation of a primary diol to a dicarboxylic acid, a stoichiometric amount of chromic acid is required.[2]
Product Degradation - Control Temperature: The Jones oxidation is exothermic.[2] Maintain a low reaction temperature (e.g., 0-10 °C) by using an ice bath to prevent over-oxidation and degradation of the product.
Product Loss During Workup - Efficient Extraction: this compound is water-soluble. Use a suitable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions to maximize recovery. - Avoid Emulsions: If emulsions form during extraction, adding brine (saturated NaCl solution) can help to break them.

Issue 2: Presence of Impurities in the Final Product

Impurity Identification Troubleshooting Steps
Unreacted Triethylene Glycol NMR spectroscopy will show characteristic signals for the starting material.- Ensure complete oxidation by adding Jones reagent until the orange color persists.[3] - Increase reaction time or temperature cautiously.
Mono-oxidized Intermediate (Aldehyde-acid) Can be identified by NMR signals corresponding to an aldehyde proton and a carboxylic acid proton.- Ensure sufficient Jones reagent is used for complete oxidation of both alcohol groups. - Prolong the reaction time to allow for the oxidation of the intermediate aldehyde to the carboxylic acid.
Oxidative Cleavage Products (e.g., Formic Acid, Acetic Acid) These small, volatile acids can be detected by NMR or GC-MS.- Maintain a low reaction temperature to minimize C-O bond cleavage. - Use the minimum necessary excess of Jones reagent.
Chromium Salts Green or blue-green solid impurities in the final product.- After quenching the reaction with isopropyl alcohol, thoroughly wash the organic extracts with water and brine to remove chromium salts.[3] - Filtration of the crude product solution may be necessary.
TEMPO-Catalyzed Oxidation Route

Issue 1: Incomplete Oxidation to the Dicarboxylic Acid

| Possible Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Insufficient Re-oxidant | The primary oxidant (e.g., sodium hypochlorite) is consumed. | - Use a co-oxidant like sodium chlorite (B76162) (NaClO2) to regenerate the active TEMPO species and drive the reaction to completion.[4][5] | | Incorrect pH | The pH of the reaction mixture is critical for efficient oxidation. | - Maintain the pH of the reaction mixture in the optimal range (typically pH 9-10 for oxidation to the carboxylic acid) by using a buffer (e.g., sodium bicarbonate) or by the controlled addition of a base.[6] | | Phase Transfer Issues | For biphasic reactions, inefficient transfer of reactants between phases can slow down the reaction. | - Use a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the reaction.[4] |

Issue 2: Formation of Side Products

Side Product Identification Troubleshooting Steps
Mono-aldehyde or Dialdehyde Can be identified by characteristic aldehyde signals in NMR spectra. Aldehydes are intermediates in the oxidation to carboxylic acids.- Ensure the presence of a co-oxidant (NaClO2) and appropriate pH to facilitate the oxidation of the aldehyde intermediate to the carboxylic acid.[4]
Chlorinated Byproducts Although less common with TEG, the use of hypochlorite (B82951) can sometimes lead to chlorination.- Use sodium chlorite as the terminal oxidant with a catalytic amount of sodium hypochlorite to minimize the concentration of the chlorinating agent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Jones oxidation or TEMPO-catalyzed oxidation, is better for preparing this compound?

A1: The choice of synthetic route depends on several factors:

  • Scale and Cost: Jones oxidation is often less expensive for large-scale synthesis due to the low cost of chromium reagents.[2]

  • Environmental and Safety Concerns: Jones reagent contains chromium(VI), which is a known carcinogen and requires careful handling and waste disposal.[2] TEMPO-catalyzed oxidation is generally considered a "greener" alternative.

  • Selectivity and Functional Group Tolerance: TEMPO-catalyzed oxidation is milder and more selective, making it suitable for substrates with sensitive functional groups.[7] For a simple diol like triethylene glycol, both methods can be effective.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting material (triethylene glycol) on a TLC plate. The disappearance of the starting material spot and the appearance of a more polar product spot (which will likely stay at the baseline in many solvent systems) indicates reaction progression.

  • NMR Spectroscopy: A small aliquot of the reaction mixture can be worked up and analyzed by ¹H NMR to check for the disappearance of the starting material signals and the appearance of the product signals.

  • Color Change (Jones Oxidation): The reaction mixture will change from orange-red to blue-green as the Cr(VI) is reduced. The persistence of the orange-red color indicates the presence of excess oxidant and likely completion of the reaction.[1]

Q3: What is the best way to purify the final product?

A3: Purification of the highly water-soluble this compound can be challenging.

  • Extraction: After the reaction, the product is typically in an aqueous solution. Acidify the solution to a pH of around 2-3 and extract with a polar organic solvent like ethyl acetate. Multiple extractions will be necessary.

  • Crystallization: While challenging due to its liquid nature at room temperature and high solubility in many solvents, crystallization from a mixed solvent system could be attempted. A common technique for polar molecules is to dissolve the compound in a good solvent (e.g., a small amount of water or methanol) and then add a less polar anti-solvent (e.g., diethyl ether or hexane) until turbidity is observed, followed by cooling.

  • Chromatography: If high purity is required, column chromatography on silica (B1680970) gel using a polar eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) with a small amount of acetic acid) can be employed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Jones Oxidation

Materials:

  • Triethylene glycol (TEG)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone (B3395972)

  • Isopropyl alcohol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add concentrated sulfuric acid to a suspension of chromium trioxide in water. Caution: This is a highly exothermic and hazardous process. Always add acid to water.

  • Reaction Setup: Dissolve triethylene glycol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the flask in an ice bath.

  • Oxidation: Slowly add the prepared Jones reagent from the dropping funnel to the TEG solution, maintaining the temperature below 20 °C. The color of the solution will change from orange-red to blue-green. Continue adding the reagent until the orange-red color persists.

  • Quenching: Once the reaction is complete (as determined by TLC or the persistence of the orange color), quench the excess oxidant by the dropwise addition of isopropyl alcohol until the solution turns uniformly blue-green.

  • Workup:

    • Neutralize the reaction mixture by the slow and careful addition of sodium bicarbonate until the effervescence ceases.

    • Filter the mixture to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of this compound via TEMPO-Catalyzed Oxidation

Materials:

  • Triethylene glycol (TEG)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium chlorite (NaClO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve triethylene glycol in a mixture of dichloromethane (or acetonitrile) and a saturated aqueous solution of sodium bicarbonate.

  • Catalyst Addition: Add a catalytic amount of TEMPO to the mixture.

  • Oxidation:

    • Cool the mixture in an ice bath.

    • Slowly add a solution of sodium hypochlorite.

    • Follow with the portion-wise addition of sodium chlorite. The reaction is often monitored for the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Acidify the initial aqueous layer to pH 2-3 with HCl and extract multiple times with ethyl acetate.

    • Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Data Summary

Parameter Jones Oxidation TEMPO-Catalyzed Oxidation
Typical Yield 40-70%60-90%
Purity (crude) Moderate (often contains chromium impurities)High
Key Side Products Oxidative cleavage products, mono-oxidized intermediates, chromium saltsAldehyde intermediates, chlorinated byproducts (if only hypochlorite is used)
Reaction Conditions Strongly acidic, exothermicMild, buffered pH
Environmental Impact High (Chromium waste)Low

Visualizations

Synthesis_Pathways cluster_jones Jones Oxidation TEG Triethylene Glycol Intermediate_Aldehyde Mono/Di-aldehyde Intermediate TEG->Intermediate_Aldehyde Jones Reagent (CrO3/H2SO4) TEG->Intermediate_Aldehyde TEMPO/NaOCl Product This compound Intermediate_Aldehyde->Product Further Oxidation Intermediate_Aldehyde->Product NaClO2

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Completion Reaction Complete? Start->Check_Completion Workup Proceed to Workup & Purification Check_Completion->Workup Yes Troubleshoot_Incomplete Check Reagents Increase Time/Temp Check_Completion->Troubleshoot_Incomplete No Low_Yield Low Yield Troubleshoot_Yield Optimize Extraction Control Temperature Low_Yield->Troubleshoot_Yield Impure_Product Impure Product Troubleshoot_Purity Identify Impurities Optimize Purification Impure_Product->Troubleshoot_Purity Workup->Low_Yield Workup->Impure_Product Troubleshoot_Incomplete->Check_Completion

Caption: General troubleshooting workflow for synthesis.

References

managing solubility issues of 3,6,9-Trioxaundecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,6,9-Trioxaundecanedioic acid (CAS: 13887-98-4). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot potential solubility challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophilic molecule with good solubility in a variety of polar solvents. Its structure, which includes two carboxylic acid groups and three ether linkages, allows for extensive hydrogen bonding.[1] It is readily soluble in water, DMSO, DMF, and DCM.[2][3][] Some studies describe its solubility in water as practically unlimited at room temperature.[1]

Q2: How does pH affect the solubility of this compound?

A2: The pH of the solution significantly impacts the solubility of this compound. The molecule has two carboxylic acid groups with a predicted first acid dissociation constant (pKa1) of approximately 3.09.[1][2] At a pH above this pKa, the carboxylic acid groups will deprotonate, forming a more polar dianionic species. This deprotonated form exhibits enhanced aqueous solubility.[1] Therefore, increasing the pH of aqueous solutions can be an effective strategy to improve its solubility, particularly at high concentrations.

Q3: Are there any known incompatibilities with common solvents?

A3: While generally soluble in polar solvents, issues can arise. For instance, when using DMSO, it is crucial to use a fresh, anhydrous grade. DMSO is hygroscopic, and absorbed moisture can potentially reduce the solubility of the compound.[5] In nonpolar organic solvents, the solubility is expected to be limited due to the hydrophilic nature of the molecule.

Q4: What is the appearance of this compound?

A4: At room temperature (20°C), this compound exists as a liquid.[1][2] Some suppliers may provide it as a viscous liquid or a solid-liquid mixture.[3][6]

Q5: How can this compound be used to improve the solubility of other molecules?

A5: this compound is frequently used as a hydrophilic polyethylene (B3416737) glycol (PEG) linker.[2][7] By conjugating it to poorly soluble drugs or molecules, it can enhance their overall water solubility and bioavailability.[] This is a common strategy in the development of PROTACs and other drug delivery systems.[][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered when working with this compound.

Issue 1: Precipitate Formation in Aqueous Buffers
  • Problem: A precipitate forms when dissolving the compound in an aqueous buffer, especially at high concentrations.

  • Possible Cause: The pH of the buffer is close to or below the pKa of the carboxylic acid groups, leading to the less soluble protonated form.

  • Solution Workflow:

    start Precipitate Observed in Aqueous Buffer check_ph Measure pH of the Solution start->check_ph is_ph_low Is pH < 4? check_ph->is_ph_low adjust_ph Adjust pH to > 5 with a suitable base (e.g., NaOH, NaHCO3) is_ph_low->adjust_ph Yes consider_organic Consider a co-solvent (e.g., DMSO, Ethanol) is_ph_low->consider_organic No re_dissolve Gently warm and vortex to redissolve adjust_ph->re_dissolve success Compound Dissolved re_dissolve->success

    Caption: Workflow for addressing precipitation in aqueous buffers.

Issue 2: Incomplete Dissolution in Organic Solvents
  • Problem: The compound does not fully dissolve in an organic solvent.

  • Possible Cause: The chosen solvent may not be sufficiently polar. While soluble in DCM, its solubility in less polar solvents is limited.

  • Solution Workflow:

    start Incomplete Dissolution in Organic Solvent check_solvent Verify Solvent Polarity start->check_solvent is_polar Is solvent highly polar? (e.g., DMSO, DMF) check_solvent->is_polar switch_solvent Switch to a more polar solvent (e.g., DMSO, DMF, Water) is_polar->switch_solvent No sonicate Apply gentle heating and sonication is_polar->sonicate Yes switch_solvent->sonicate use_cosolvent Use a co-solvent system (e.g., DCM/Methanol) success Compound Dissolved sonicate->success

    Caption: Troubleshooting incomplete dissolution in organic solvents.

Data Summary

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₈H₁₄O₇[1]
Molecular Weight222.19 g/mol [1]
AppearanceLiquid at 20°C[1][2]
pKa₁ (Predicted)3.09 ± 0.10[1][2]
Density~1.3 g/mL at 20°C[2][7]
Boiling Point443.7 ± 30.0 °C[1][2]
Solubility Data
SolventReported SolubilityReference
Water> 100 mg/mL; Unlimited at 20°C[1]
DMSOSoluble; 44 mg/mL[1][5]
Dichloromethane (DCM)Soluble[2][3][]
Dimethylformamide (DMF)Soluble[2][3][]
Ethanol44 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound in an aqueous buffer, leveraging pH adjustment to ensure complete dissolution.

  • Materials:

    • This compound

    • Deionized water or desired buffer (e.g., PBS)

    • 1 M NaOH or other suitable base

    • pH meter

    • Volumetric flasks and pipettes

    • Stir plate and stir bar

  • Procedure:

    • Weigh the desired amount of this compound.

    • Add approximately 80% of the final volume of deionized water or buffer to a beaker with a stir bar.

    • Slowly add the weighed compound to the liquid while stirring.

    • Measure the initial pH of the solution. It will likely be acidic.

    • Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding base until the pH is above 5.0, ensuring the compound fully dissolves.

    • Once dissolved, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of the buffer and add it to the volumetric flask.

    • Bring the solution to the final desired volume with the buffer.

    • Sterile filter if required for downstream applications.

Protocol 2: General Dissolution Method for Organic Solvents

This protocol provides a general method for dissolving this compound in common polar organic solvents.

  • Materials:

    • This compound

    • Anhydrous DMSO, DMF, or DCM

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh the desired amount of this compound into a suitable vial.

    • Add the required volume of the chosen anhydrous organic solvent.

    • Vortex the mixture for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to 30-40°C) can be applied concurrently if necessary.

    • Visually inspect for complete dissolution. Repeat sonication if needed.

    • Store the solution appropriately, protected from moisture, especially for DMSO solutions.[5]

References

Technical Support Center: 3,6,9-Trioxaundecanedioic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,6,9-Trioxaundecanedioic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a polyethylene (B3416737) glycol (PEG)-based molecule with terminal carboxylic acid groups, both the ether linkages and the carboxyl functionalities can be susceptible to degradation under certain conditions.

Q2: How does pH impact the stability of this compound solutions?

A2: The pH of the solution can significantly affect the stability of the ether linkages in the this compound backbone. Generally, PEG-based structures are more susceptible to hydrolysis under strongly acidic or basic conditions. While the terminal carboxylic acid groups are relatively stable, extreme pH values can catalyze the cleavage of the C-O bonds in the polyether chain. For optimal stability, it is recommended to maintain the pH of aqueous solutions within a neutral range (approximately pH 6-8).

Q3: What is the recommended storage temperature for solutions of this compound?

A3: For short-term storage (days to weeks), solutions can be stored at 2-8°C. For long-term storage (months), it is advisable to store solutions frozen at -20°C to -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: Is this compound sensitive to light?

A4: Yes, like many organic molecules, prolonged exposure to light, particularly UV light, can lead to photodegradation. It is recommended to store solutions in amber vials or otherwise protected from light to ensure long-term stability.

Q5: What are the likely degradation pathways for this compound in solution?

A5: The primary degradation pathways are expected to be:

  • Hydrolysis: Cleavage of the ether linkages, catalyzed by acidic or basic conditions, leading to smaller PEG fragments and potentially ethylene (B1197577) glycol.

  • Oxidation: The ether linkages are susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents. This can lead to the formation of hydroperoxides, which can further decompose to form aldehydes, ketones, and smaller carboxylic acids like formic acid and acetic acid.

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, and at very high temperatures, thermal scission of the polymer chain can occur.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of compound potency or inconsistent experimental results over time. Degradation of this compound in the stock or working solution.1. Verify Storage Conditions: Ensure solutions are stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from solid material. 3. Perform Stability Check: Analyze the concentration and purity of the solution using a validated analytical method (e.g., HPLC) over time.
Precipitate formation in the solution upon storage. pH shift leading to precipitation, or formation of insoluble degradation products.1. Check pH: Measure the pH of the solution. If it has shifted, adjust it back to the optimal range (pH 6-8) if compatible with the experimental setup. 2. Filter Solution: If the precipitate is suspected to be an impurity or degradation product, filter the solution through a 0.22 µm filter before use. 3. Consider Solvent: Ensure the concentration is within the solubility limits for the chosen solvent system.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products.1. Characterize Unknown Peaks: Use LC-MS to identify the mass of the unknown peaks and compare them to potential degradation products (e.g., shorter PEG-diacids, formic acid, acetic acid). 2. Conduct Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
High variability between experimental replicates. Inconsistent solution stability or handling.1. Standardize Solution Preparation: Ensure consistent procedures for solution preparation, including solvent quality, pH adjustment, and storage. 2. Minimize Exposure to Harsh Conditions: During experiments, minimize the exposure of the solution to high temperatures, extreme pH, and strong light.

Data Presentation

Table 1: General Stability Profile of PEG-Diacids in Aqueous Solution

Condition Stability Concern Potential Degradation Products Recommended Mitigation
Low pH (< 4) Acid-catalyzed hydrolysis of ether linkagesShorter PEG fragments, ethylene glycolBuffer solution to pH 6-8
High pH (> 9) Base-catalyzed hydrolysis of ether linkagesShorter PEG fragments, ethylene glycolBuffer solution to pH 6-8
Elevated Temperature (> 40°C) Accelerated hydrolysis and oxidationShorter PEG fragments, aldehydes, formic acid, acetic acidStore solutions at recommended low temperatures
UV Light Exposure PhotodegradationVarious oxidative degradation productsStore in amber vials or protect from light
Presence of Oxidizing Agents (e.g., metal ions, peroxides) Oxidative cleavage of ether linkagesAldehydes, formic acid, acetic acidUse high-purity solvents and deionized water; consider adding a chelating agent like EDTA if metal ion contamination is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in separate, sealed, light-protected vials):

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (e.g., ICH option 1 or 2) for a defined period.

  • Neutralization (for acid and base hydrolysis samples): Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples (including an unstressed control) by a suitable analytical method, such as HPLC with UV or MS detection, to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a reversed-phase C18 column suitable for polar analytes.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water to ensure the carboxylic acid groups are protonated.

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Detection: Use a UV detector at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore, or a more universal detector like a Corona Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

  • Method Optimization:

    • Inject the samples from the forced degradation study.

    • Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

    • Ensure the method is specific, linear, accurate, precise, and robust according to ICH guidelines.

Mandatory Visualizations

degradation_pathway parent This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis H+/OH- oxidation Oxidation parent->oxidation O2, Metal Ions thermal Thermal Stress parent->thermal Heat photo Photodegradation parent->photo UV Light fragments Shorter PEG-diacid Fragments hydrolysis->fragments eg Ethylene Glycol hydrolysis->eg aldehydes Aldehydes/Ketones oxidation->aldehydes acids Formic/Acetic Acid oxidation->acids thermal->hydrolysis thermal->oxidation photo->oxidation troubleshooting_workflow start Inconsistent Experimental Results Observed check_storage Verify Solution Storage (Temp, Light, Age) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh analyze_old Analyze Old vs. Fresh Solution (e.g., HPLC) prepare_fresh->analyze_old degradation_confirmed Degradation Confirmed? analyze_old->degradation_confirmed optimize_storage Optimize Storage Conditions & Solution Handling degradation_confirmed->optimize_storage Yes no_degradation Investigate Other Experimental Variables degradation_confirmed->no_degradation No end Problem Resolved optimize_storage->end no_degradation->end experimental_workflow start Start: Stability Assessment forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev separation Achieve Baseline Separation of Parent and Degradants method_dev->separation method_val Validate HPLC Method (ICH Guidelines) separation->method_val stability_study Conduct Real-Time and Accelerated Stability Studies method_val->stability_study end End: Stability Profile Established stability_study->end

References

Technical Support Center: Avoiding Di-acid Dimerization in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during coupling reactions, with a specific focus on preventing di-acid dimerization.

Frequently Asked Questions (FAQs)

Q1: What is di-acid dimerization in the context of coupling reactions?

A1: Di-acid dimerization is a common side reaction in which two molecules of a dicarboxylic acid react with each other to form a linear or cyclic dimer. This occurs when one carboxyl group of a di-acid is activated and then reacts with the unactivated carboxyl group of a second di-acid molecule, instead of the intended amine, leading to the formation of an anhydride. This unwanted product can complicate purification and reduce the yield of the desired amide product.

Q2: What are the primary factors that promote di-acid dimerization?

A2: Several factors can contribute to di-acid dimerization, including:

  • High concentration of the di-acid: Increased proximity of di-acid molecules enhances the likelihood of them reacting with each other.

  • Slow addition of the amine: If the activated di-acid is present for an extended period before the amine is introduced, it has a greater opportunity to react with another di-acid molecule.

  • Choice of coupling reagent: Some coupling reagents are more prone to promoting side reactions like dimerization. For example, carbodiimides like DCC and EDC can form highly reactive O-acylisourea intermediates that can readily react with another carboxylic acid.[1]

  • Reaction temperature: Higher temperatures can sometimes accelerate the rate of dimerization.[2]

Q3: Which coupling reagents are most effective at minimizing di-acid dimerization?

A3: Coupling reagents that form less reactive, more stable activated intermediates are generally preferred for minimizing dimerization. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) with carbodiimides can be very effective.[3][4] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to reacting with another carboxylic acid.[1] Phosphonium (B103445) and aminium/uronium salt-based reagents like PyBOP, HBTU, and HATU are also known for their high efficiency and reduced side reactions.[5][6]

Q4: Can the order of reagent addition influence the extent of dimerization?

A4: Yes, the order of addition is critical. It is generally recommended to pre-activate the dicarboxylic acid with the coupling reagent and any additives before the addition of the amine. However, to minimize the time the activated species exists before reacting with the amine, it is often best to add the amine to the reaction mixture shortly after the activating agents. A slow, controlled addition of the activated di-acid solution to the amine solution can also be an effective strategy.

Q5: Are there any analytical techniques to detect and quantify di-acid dimer formation?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for detecting and quantifying di-acid dimers. These methods can separate the dimer from the desired product and starting materials, allowing for accurate determination of its concentration. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of the dimer if it is isolated.

Troubleshooting Guides

Issue 1: Significant formation of di-acid dimer observed by LC-MS.

Potential Cause Troubleshooting Step Expected Outcome
High di-acid concentration Decrease the overall reaction concentration. Consider using a higher dilution.Reduced proximity of di-acid molecules, favoring the reaction with the amine.
Slow amine addition Add the amine component more rapidly after the activation of the di-acid. Alternatively, add the activated di-acid solution dropwise to the amine solution.The activated di-acid reacts with the amine before it has a chance to dimerize.
Inappropriate coupling reagent Switch to a phosphonium or uronium salt-based coupling reagent (e.g., HBTU, HATU). If using a carbodiimide, ensure the presence of an additive like HOBt or OxymaPure®.[3][5][6]Formation of a more stable activated intermediate, reducing the likelihood of dimerization.
Suboptimal reaction temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature).[3]Slower reaction kinetics may disfavor the dimerization side reaction.

Issue 2: Low yield of the desired amide product with unreacted starting materials.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient activation Increase the equivalents of the coupling reagent and/or additive. Ensure the reagents are not degraded.Complete activation of the carboxylic acid, leading to a higher conversion to the desired product.
Poor solubility of reagents Choose a more appropriate solvent system that ensures all reactants are fully dissolved.Improved reaction kinetics and accessibility of reactants.
Steric hindrance Use a more powerful coupling reagent such as HATU or COMU, which are known to be effective for sterically hindered couplings.[6]Overcoming steric barriers to facilitate amide bond formation.

Data Presentation

Table 1: Impact of Coupling Reagent and Additive on Di-acid Dimerization

Coupling SystemDi-acid:Amine RatioDimer Formation (%)Desired Product Yield (%)Reference
EDC1:12565Internal Data
EDC/HOBt1:1885[7]
DCC/HOBt1:11082[5]
HATU/DIPEA1:1<5>90[7]
PyBOP1:1<5>90[3]

Note: Data is illustrative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Di-acid Dimerization using EDC/HOBt

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dicarboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 equivalents) to the solution and stir for 15-30 minutes.

  • Coupling: To the activated mixture, add the amine (1.0 equivalent), either neat or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 5% HCl). Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Dimerization_Mechanism DiAcid1 Di-acid (Molecule 1) ActivatedIntermediate Activated Intermediate (O-Acylisourea) DiAcid1->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC) Dimer Di-acid Dimer (Anhydride) ActivatedIntermediate->Dimer + Di-acid (Molecule 2) DesiredProduct Desired Amide Product ActivatedIntermediate->DesiredProduct + Amine DiAcid2 Di-acid (Molecule 2) Amine Amine Troubleshooting_Workflow Start High Di-acid Dimerization Observed CheckConcentration Is Reaction Concentration High? Start->CheckConcentration LowerConcentration Decrease Concentration CheckConcentration->LowerConcentration Yes CheckReagent Using Carbodiimide Without Additive? CheckConcentration->CheckReagent No LowerConcentration->CheckReagent AddHOBt Add HOBt or OxymaPure® or Switch to Phosphonium/ Uronium Reagent CheckReagent->AddHOBt Yes CheckTemp Is Reaction Temperature Elevated? CheckReagent->CheckTemp No AddHOBt->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Yes Reanalyze Re-run Reaction & Analyze CheckTemp->Reanalyze No LowerTemp->Reanalyze

References

Technical Support Center: Synthesis of 3,6,9-Trioxaundecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 3,6,9-Trioxaundecanedioic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing two terminal carboxylic acid groups.[1][2] Its hydrophilic PEG spacer enhances solubility in aqueous media.[1][2] The molecule has an empirical formula of C8H14O7 and a molecular weight of 222.19 g/mol .[3]

What are the primary applications of this compound?

It is frequently utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[3][4] The terminal carboxylic acids can react with primary amine groups to form stable amide bonds, making it useful for drug conjugation and in drug delivery systems to improve solubility and bioavailability.[1][2] It also serves as a building block in the synthesis of polymers like polyesters and polyamides.[]

What are the common synthetic routes to produce this compound?

Common synthetic methods include the oxidation of triethylene glycol and the deprotection of corresponding ester precursors, such as the removal of a tert-butyl group from a diacetate linker using trifluoroacetic acid in dichloromethane.[3][6][7]

What are the key physical and chemical properties of this compound?

PropertyValue
Molecular FormulaC8H14O7[6]
Molecular Weight222.19 g/mol [6]
AppearanceOff-white to yellow solid-liquid mixture[8]
Density1.3 g/mL at 20 °C[1][9]
Refractive Indexn20/D 1.470[1][9]
SolubilitySoluble in water, DCM, DMF, and DMSO[][8]
pKa3.09±0.10 (Predicted)[8]
Boiling Point443.7±30.0 °C at 760 mmHg (Predicted)[8]
Flash Point178.3°C[]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Final Product

  • Potential Cause 1: Incomplete Reaction.

    • Solution: Ensure that the reaction goes to completion by monitoring its progress using appropriate analytical techniques such as TLC, LC-MS, or GC-MS.[10][11] If the reaction stalls, consider increasing the reaction time or temperature, or adding more reagent. For syntheses involving protecting groups, ensure deprotection is complete.[3]

  • Potential Cause 2: Side Reactions.

    • Solution: The choice of reagents and reaction conditions is critical to minimize side reactions.[12] For instance, when using dicarboxylic acid dichlorides, side reactions can be a significant issue.[12] In such cases, optimizing the reaction temperature and using a high-purity solvent may help. The presence of water as an impurity in starting materials can also lead to unwanted side products.[13]

  • Potential Cause 3: Degradation of the Product.

    • Solution: this compound is an organic acid and may be sensitive to harsh reaction conditions. Avoid excessively high temperatures or extreme pH conditions during workup and purification if possible.

Issue 2: Difficulty in Product Purification

  • Potential Cause 1: High Water Solubility.

    • Solution: The high water solubility of PEG derivatives can make purification by traditional aqueous washes challenging.[13] Instead of relying solely on liquid-liquid extraction with common organic solvents, consider alternative purification methods such as column chromatography (silica gel, alumina, or florisil) or preparative HPLC.[13][14]

  • Potential Cause 2: Presence of Unreacted Starting Materials or Reagents.

    • Solution: If the product is contaminated with non-polar starting materials, a multi-step purification process involving both extraction and chromatography may be necessary.[14] For syntheses starting from PEG diols, gel filtration or ultrafiltration can be effective in separating the product from unreacted PEG, especially if there is a significant difference in molecular weight.[13]

  • Potential Cause 3: Formation of Emulsions during Extraction.

    • Solution: The PEG-like structure can sometimes lead to the formation of emulsions during aqueous workup. To break up emulsions, try adding brine or a small amount of a different organic solvent. Centrifugation can also be an effective method to separate the layers.

Issue 3: Inconsistent Product Quality Between Batches

  • Potential Cause 1: Purity of Starting Materials.

    • Solution: The purity of the starting materials, particularly the PEG precursors, is crucial. Commercial PEGs can contain impurities such as water or PEG diols which can affect the reaction outcome. It is recommended to use high-purity starting materials and to characterize them before use.

  • Potential Cause 2: Lack of Strict Control Over Reaction Conditions.

    • Solution: Maintain consistent reaction conditions, including temperature, reaction time, and stoichiometry of reagents, across all batches. For reactions sensitive to moisture, ensure anhydrous conditions are maintained throughout the synthesis.[15]

Experimental Protocols

Synthesis of this compound via Oxidation of Triethylene Glycol

This protocol is a general guideline based on the oxidation of glycols. The specific oxidizing agent and reaction conditions may need to be optimized.

Materials:

  • Triethylene glycol

  • Oxidizing agent (e.g., N-chlorosaccharin, Jones reagent, or other suitable oxidant)[7]

  • Appropriate solvent (e.g., aqueous acetic acid)[7]

  • Acid (e.g., perchloric acid)[7]

  • Quenching agent (e.g., sodium bisulfite)

  • Extraction solvent (e.g., dichloromethane)[10]

  • Drying agent (e.g., anhydrous sodium sulfate)[10]

Procedure:

  • Dissolve triethylene glycol in the chosen solvent in a reaction flask.

  • Add the acid catalyst to the solution.

  • Slowly add the oxidizing agent to the reaction mixture while maintaining the desired temperature (e.g., with an ice bath).

  • Monitor the reaction progress by TLC or another suitable method.

  • Once the reaction is complete, quench any remaining oxidizing agent by adding a suitable quenching agent.

  • Extract the product from the aqueous phase using an organic solvent like dichloromethane.[10]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[10]

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or another suitable method.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis reagents Prepare Starting Materials (e.g., Triethylene Glycol) reaction Perform Oxidation Reaction (Control Temperature and Time) reagents->reaction Add Oxidizing Agent workup Aqueous Workup and Extraction reaction->workup Quench Reaction purification Purify Crude Product (e.g., Column Chromatography) workup->purification Crude Product analysis Characterize Final Product (NMR, MS, etc.) purification->analysis Pure Product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Synthesis Issues start Problem Encountered low_yield Low Yield? start->low_yield purification_issue Purification Difficulty? start->purification_issue check_completion Check Reaction Completion low_yield->check_completion Yes check_solubility High Water Solubility? purification_issue->check_solubility Yes check_side_reactions Investigate Side Reactions check_completion->check_side_reactions optimize_conditions Optimize Reaction Conditions check_side_reactions->optimize_conditions alt_purification Use Alternative Purification (e.g., Chromatography) check_solubility->alt_purification Yes check_impurities Analyze Impurities check_solubility->check_impurities No adjust_workup Adjust Workup Protocol check_impurities->adjust_workup

References

impact of impurities in 3,6,9-Trioxaundecanedioic acid on reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,6,9-Trioxaundecanedioic acid (TOUDA). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions encountered during experiments involving TOUDA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TOUDA)?

A1: this compound, also known as tetraglycolic acid, is a hydrophilic cross-linking reagent. It is a PEG-based linker containing two terminal carboxylic acid groups.[1] Its structure features three ether linkages, which contributes to its high water solubility.[2] It is commonly used in bioconjugation, PEGylation reactions, and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3]

Q2: What are the common impurities found in commercial grades of TOUDA?

A2: Technical grade TOUDA often has a purity of ≥70% and can contain a significant amount of water, sometimes around 10%.[4][5] Other potential impurities can arise from its synthesis and may include residual starting materials (e.g., diethylene glycol, chloroacetic acid), partially reacted intermediates (mono-carboxylated species), or byproducts from side reactions.[6]

Q3: How can the presence of water as an impurity affect my reaction?

A3: Water can act as a competing nucleophile in reactions targeting the carboxylic acid groups, potentially hydrolyzing activated esters or competing with amine coupling. In reactions sensitive to moisture, such as those using certain catalysts, water can lead to catalyst deactivation and reduced reaction efficiency.[7][8] For instance, in reactions involving carbodiimide (B86325) activators (e.g., EDC), excess water can lead to the formation of N-acylurea byproducts and reduce the yield of the desired amide.

Q4: How should I store TOUDA to minimize degradation and contamination?

A4: TOUDA should be stored in a tightly sealed container in a dry environment to prevent moisture absorption.[1] For long-term storage, especially for high-purity grades, storing under an inert atmosphere (e.g., argon or nitrogen) at recommended temperatures (often -20°C for powders) can prevent degradation.[3]

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Reaction Yield in Amide Coupling Reactions

  • Question: I am performing an amide coupling reaction between TOUDA and a primary amine using EDC/HATU activation, but my yield is consistently low. What could be the cause?

  • Answer: Low yields in amide coupling reactions with TOUDA can stem from several impurity-related issues:

    • High Water Content: Technical grade TOUDA can contain ~10% water, which competes with the amine for the activated carboxylic acid, leading to hydrolysis of the activated intermediate and regeneration of the starting material.[4]

    • Presence of Mono-acid Impurities: If your TOUDA contains significant amounts of mono-carboxylated impurities, these will compete for the activating reagent and the amine, resulting in a lower yield of the desired bifunctional product.

    • Inaccurate Molar Calculation: The presence of non-reactive impurities means the actual molar amount of TOUDA is lower than calculated based on weight. An assay of ≥70% means up to 30% of the material may not be the desired di-acid.[5]

  • Recommended Actions:

    • Use High-Purity TOUDA: Whenever possible, use a high-purity grade of TOUDA with low water content.

    • Dry the Reagent: If using technical grade TOUDA, consider drying it under a high vacuum before use to remove excess water.

    • Adjust Stoichiometry: Titrate a sample of your TOUDA to determine the exact di-acid content and adjust the molar ratios of your reagents accordingly.

    • Purify the TOUDA: If high-purity grades are unavailable, consider purifying the technical grade material using techniques like column chromatography.

Issue 2: Unexpected Side Products Observed in Mass Spectrometry

  • Question: My LC-MS analysis shows my desired product, but also several unexpected masses. What is their likely origin?

  • Answer: Unexpected side products can often be traced back to reactive impurities in the starting TOUDA.

    • Ethylene (B1197577) Glycol Oligomers: The synthesis of TOUDA may involve ethylene glycol derivatives.[6] If shorter or longer PEG chain impurities with terminal carboxylic acids are present, they will react alongside TOUDA, leading to a family of products with different linker lengths.

    • Products from Mono-functional Impurities: A mono-acid impurity will lead to a "capped" product where your substrate is only attached to one side of the impurity, resulting in a product with a lower molecular weight than expected.

    • Catalyst-Related Adducts: Residual polymerization or synthesis catalysts could potentially form adducts with your product.[7][9]

  • Recommended Actions:

    • Characterize Impurities: Perform GC-MS or LC-MS analysis on the starting TOUDA material to identify the mass of potential impurities.[10]

    • Purification: Employ purification methods like preparative HPLC or column chromatography on the starting TOUDA or the final product to isolate the desired compound.[11]

Issue 3: Poor Reproducibility Between Batches

  • Question: My experiment worked well with a previous batch of TOUDA, but a new batch is giving different results (e.g., different reaction kinetics, lower yield). Why is this happening?

  • Answer: Batch-to-batch variability is a common issue, especially with technical grade reagents, and is almost always due to differences in the impurity profile.[12]

    • Varying Purity Levels: The exact percentage of active TOUDA can vary. One batch may be 75% pure, while another is 85%.[13]

    • Different Impurity Types: The nature and reactivity of impurities can differ. One batch might have more water, while another could have more mono-acid or other organic impurities. As research on other compounds has shown, even a small percentage of a highly potent impurity can significantly alter reaction kinetics.[14]

  • Recommended Actions:

    • Quality Control of Incoming Material: Do not assume batches are identical. Perform a simple analytical check (e.g., LC-MS, titration) on each new batch of TOUDA to assess its purity and water content before use.

    • Standardize Purification: If you are purifying the material in-house, ensure the purification protocol is standardized and validated to produce consistent quality.

Data Presentation: Impurity Impact

Table 1: Specifications of a Typical Technical Grade this compound
ParameterTypical ValuePotential Impact on Reactions
Assay (by Titration)≥70%[5]Inaccurate stoichiometry if not accounted for.
Impurities (Water)~10%[4]Hydrolysis of activated esters; reduced yield.
FormLiquid / Solid-Liquid Mixture[1]May indicate presence of various components.
Density~1.3 g/mL at 20 °CUseful for volume-based measurements.
Refractive Indexn20/D ~1.470Can be a quick, though non-specific, purity check.
Table 2: Simulated Impact of a Highly Potent Impurity on Reaction Kinetics

This table provides a conceptual summary based on general findings on how impurities can affect reaction parameters, as specific data for TOUDA is not available. The scenario assumes a hypothetical reaction where TOUDA is a substrate.[14]

Molar Fraction of ImpurityImpurity Potency (Ki) vs. TOUDA (Kt)Observed Substrate Flux (% of True Value)Apparent Substrate Affinity (Kt) Bias
2.5%10x more potent~90%Minor increase
2.5%100x more potent~65%Significant increase
5.0%10x more potent~80%Moderate increase
5.0%100x more potent~40%Very significant increase

Experimental Protocols

Protocol 1: General Method for Impurity Profiling of TOUDA by LC-MS
  • Sample Preparation:

    • Accurately weigh 10 mg of TOUDA.

    • Dissolve in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of ~10 µg/mL for analysis.

  • LC-MS Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size) is suitable.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use an ESI source in negative ion mode to detect the deprotonated molecule [M-H]⁻. Scan a mass range from m/z 50 to 1000.

  • Data Analysis:

    • Identify the main peak corresponding to TOUDA (expected m/z for [C₈H₁₄O₇-H]⁻ is 221.07).

    • Analyze smaller peaks in the chromatogram. Their mass-to-charge ratio can help identify potential impurities (e.g., mono-acid, oligomers, or starting material adducts).

Protocol 2: General Method for Purification of TOUDA by Silica (B1680970) Gel Chromatography
  • Slurry Preparation:

    • Dissolve the crude TOUDA in a minimal amount of a polar solvent in which it is soluble (e.g., ethyl acetate (B1210297) with a small amount of methanol).

    • Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing:

    • Pack a glass column with silica gel using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

  • Loading and Elution:

    • Carefully load the prepared slurry onto the top of the packed column.

    • Begin elution with a solvent system of low polarity (e.g., 90:10 ethyl acetate:hexane) and gradually increase the polarity by increasing the proportion of ethyl acetate and then introducing a more polar solvent like methanol. A small amount of acetic acid (~0.5%) can be added to the mobile phase to keep the carboxylic acids protonated and reduce peak tailing.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure TOUDA.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified TOUDA.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Corrective Actions Problem Poor Reaction Outcome (Low Yield, Side Products, No Reproducibility) Check_Purity 1. Check TOUDA Purity (Review CoA, Run LC-MS) Problem->Check_Purity Initial Step New_Batch Source High-Purity TOUDA Batch Problem->New_Batch If issues persist Check_Stoichiometry 2. Verify Stoichiometry (Account for Assay Purity) Check_Purity->Check_Stoichiometry Purify Purify TOUDA (Chromatography) Check_Purity->Purify Impurities Detected Check_Water 3. Quantify Water Content (Karl Fischer Titration) Check_Stoichiometry->Check_Water Adjust Adjust Reagent Ratios Check_Stoichiometry->Adjust Purity < 95% Dry Dry Reagent (High Vacuum) Check_Water->Dry High Water Content

Caption: Workflow for troubleshooting common issues in reactions involving TOUDA.

Impurity_Impact cluster_impurities Impurity Type in TOUDA cluster_effects Potential Reaction Impact Water Water (~10% in technical grade) Low_Yield Low Yield Water->Low_Yield Hydrolyzes activated ester Kinetics Altered Kinetics Water->Kinetics Deactivates catalyst Mono_Acid Mono-Carboxylic Acid (Incomplete Synthesis) Mono_Acid->Low_Yield Acts as chain terminator Side_Products Side Products Mono_Acid->Side_Products Forms capped products Oligomers Other PEG Oligomers (Synthesis Byproducts) Oligomers->Side_Products Creates product family with varying linker length

Caption: Logical relationship between TOUDA impurity types and their effects.

Purification_Workflow start Start: Receive Technical Grade TOUDA analytical_step Step 1: Analytical QC (LC-MS, Titration, KF) start->analytical_step decision Purity Meets Specification? analytical_step->decision purification Step 2: Purification (Silica Gel Chromatography) decision->purification No use Use in Reaction decision->use Yes post_qc Step 3: Post-Purification QC (Confirm Purity and Yield) purification->post_qc post_qc->use end Store Purified Material use->end

Caption: Experimental workflow for the quality control and purification of TOUDA.

References

Technical Support Center: Optimizing Linker Length in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2][3] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][4]

The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][5] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][4] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][4] Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[1]

Q2: Is there a universal optimal linker length for all PROTACs?

No, there is no universal optimal linker length. It is highly dependent on the specific target protein and E3 ligase pair.[6] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[6] For some systems, a minimum linker length is required to observe any degradation. For instance, one study targeting TBK1 showed no degradation with linkers shorter than 12 atoms.[] It is crucial to experimentally screen a range of linker lengths to determine the optimum for a specific system.[6]

Q3: How does linker composition, beyond just length, influence PROTAC performance?

Linker composition significantly impacts a PROTAC's overall performance by influencing its physicochemical properties such as solubility, cell permeability, and metabolic stability.[1][2][6]

  • Flexibility vs. Rigidity: Flexible linkers, like polyethylene (B3416737) glycol (PEG) or alkyl chains, are common starting points as they allow the PROTAC to adopt multiple conformations, increasing the chance of forming a productive ternary complex.[2][6] However, high flexibility can have an entropic penalty.[6][8] Rigid linkers, containing elements like phenyl, piperazine, or alkyne groups, can pre-organize the PROTAC into a favorable conformation, potentially improving potency and selectivity.[2][6]

  • Physicochemical Properties: The chemical makeup of the linker affects drug-like properties. Incorporating polar groups, such as ether oxygens in PEG linkers, can improve aqueous solubility.[2][6] The linker's contribution to properties like the number of rotatable bonds and polar surface area can be modulated to enhance cell permeability.[6]

  • Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Designing linkers with greater metabolic stability is an important consideration for in vivo applications.[6]

Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][9] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[1] This makes the ternary complex more stable and can mitigate the hook effect.[1][5]

Troubleshooting Guide

Issue 1: My PROTAC shows weak or no degradation of the target protein.

This is a common challenge that can often be attributed to suboptimal linker design. Here are potential linker-related causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Inefficient Ternary Complex Formation The primary function of a PROTAC is to induce a stable ternary complex.[6] If the linker is not optimal, this complex may be unstable or not form at all.[6] Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to find the optimal distance for productive ternary complex formation.[6]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible.[1] Solution: Redesign the linker to alter the relative orientation of the two proteins. Experiment with different linker compositions (e.g., more rigid or flexible linkers) to find one that supports a stable and productive ternary complex.[6]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1] Solution: Modify the linker to improve properties like solubility and cell permeability. For instance, incorporating PEG units can increase solubility.[6] Confirm target engagement inside the cell using assays like the cellular thermal shift assay (CETSA) or NanoBRET.[6]
Suboptimal Linker Attachment Points The position where the linker is connected to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[6] Solution: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points.[6][]

Issue 2: I am observing a significant "hook effect" with my PROTAC.

A pronounced hook effect, where degradation efficiency decreases at higher concentrations, can limit the therapeutic window of a PROTAC.

Potential Cause Troubleshooting Steps
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1] Solution: Perform a wide dose-response experiment to confirm the hook effect. A clear bell-shaped curve is indicative of this phenomenon.[6]
Suboptimal Linker Design and Lack of Cooperativity The linker may not be promoting positive cooperativity in ternary complex formation.[1] Solution: Systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[6] Use biophysical techniques like Surface Plasmon Resonance (SPR) to quantify the cooperativity of your PROTACs.[6]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies.

Table 1: Impact of Linker Length on PROTAC Efficacy for Various Targets

Target ProteinE3 LigaseOptimal Linker Length (atoms)Observations
Estrogen Receptor α (ERα)VHL16Both shorter and longer linkers resulted in significantly reduced efficacy.[1][3]
p38αCRBN15-17This range was identified as the most effective for p38α degradation.[1]
TBK1VHL>12No degradation was observed with linkers shorter than 12 atoms.[]
PI3K/mTORVHL8 (Alkyl Chain)A C8 alkyl linker showed optimal dual-target degradation.[11]

Note: The specific chemical composition of the linker (e.g., PEG vs. alkyl) also plays a critical role in efficacy.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays.

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.[6]

Methodology:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere.[1] Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. Also probe for a loading control (e.g., GAPDH or β-actin).[12]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[12]

Ternary Complex Formation Assays

Objective: To directly measure the formation and stability of the ternary complex.[6]

a) Surface Plasmon Resonance (SPR)

Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[6]

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.[6]

  • Ternary Complex Formation: Inject a mixture of the PROTAC and the soluble protein partner (the one not immobilized) over the sensor chip. An increase in signal compared to the binary interactions indicates ternary complex formation.[6]

  • Cooperativity Calculation: The cooperativity factor (α) can be calculated by comparing the affinities of the binary and ternary interactions.[6]

b) Co-Immunoprecipitation (Co-IP)

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[12]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[12]

  • Washing and Elution: Wash the beads to remove non-specific binding and then elute the bound proteins.[12]

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the target protein and the E3 ligase to detect co-precipitation.[12]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Target Protein (POI) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex Proteasome 26S Proteasome Target->Proteasome Recognition E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ubiquitin->Target Tags Target Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Linker_Optimization_Workflow start Start: Suboptimal PROTAC Efficacy synthesize Synthesize Library of PROTACs with Varying Linker Lengths start->synthesize screen Screen for Target Degradation (e.g., Western Blot) synthesize->screen analyze Analyze Dose-Response Curve (Check for Hook Effect) screen->analyze biophysical Biophysical Assays for Ternary Complex Formation (e.g., SPR) analyze->biophysical reiterate Re-evaluate Linker Attachment Points analyze->reiterate decision Efficacy Improved? biophysical->decision optimize_composition Optimize Linker Composition (Flexibility, Solubility) optimize_composition->synthesize decision->optimize_composition No end_success End: Optimized PROTAC decision->end_success Yes reiterate->synthesize

Caption: An experimental workflow for optimizing PROTAC linker properties.

Troubleshooting_Logic cluster_linker_mods Linker Modifications start Weak or No Degradation check_ternary Assess Ternary Complex Formation (Co-IP, SPR) start->check_ternary check_perm Evaluate Cell Permeability & Target Engagement (CETSA) start->check_perm no_ternary No/Weak Ternary Complex check_ternary->no_ternary poor_perm Poor Permeability check_perm->poor_perm vary_length Vary Linker Length vary_length->start Re-test vary_composition Vary Linker Composition (Rigid/Flexible) vary_composition->start Re-test vary_attachment Vary Attachment Points vary_attachment->start Re-test no_ternary->vary_length Yes no_ternary->vary_attachment Yes poor_perm->vary_composition Yes

Caption: A logical flowchart for troubleshooting common PROTAC efficacy issues.

References

Technical Support Center: Enhancing Cell Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: How do PEG linkers influence the cell permeability of PROTACs?

PEG linkers have a dual impact on PROTAC cell permeability. Their inherent hydrophilicity can increase the aqueous solubility of the PROTAC, which is beneficial for formulation and bioavailability.[1][2][3] However, this same property can hinder passive diffusion across the lipophilic cell membrane.[2][4] Conversely, the flexibility of PEG linkers can be advantageous.[2][5] They can allow the PROTAC molecule to adopt a folded or "chameleonic" conformation in an apolar environment, shielding its polar surface area and facilitating membrane traversal.[2][6][7] This conformational flexibility may lead to the formation of intramolecular hydrogen bonds (IMHBs) that reduce the molecule's polarity and size, thereby improving permeability.[8]

Q2: Is there an optimal length for a PEG linker to ensure good cell permeability?

While the optimal linker length is highly dependent on the specific target protein and E3 ligase ligands, a general trend observed is that shorter linkers often lead to improved cell permeability.[9][10] Increasing the number of PEG units typically results in a higher molecular weight and an increased number of hydrogen bond donors and acceptors, which can negatively impact permeability.[9][10] For instance, some studies have shown that permeability can be reduced by half with the addition of just one or two PEG units.[9][10]

Q3: Can modifying a PEG linker with other chemical moieties improve cell permeability?

Yes, modifying the PEG linker is a common and effective strategy. Incorporating more lipophilic or rigid components can significantly enhance cell permeability.[4][11] Common modifications include:

  • Alkyl Chains: Replacing a portion of the PEG linker with an alkyl chain can increase lipophilicity and improve cell membrane passage.[4][5]

  • Aromatic Rings: Introducing phenyl rings into the linker can also enhance lipophilicity and cellular permeability.[4][8]

  • Rigid Moieties: Incorporating rigid structures like piperazine (B1678402) or piperidine (B6355638) rings can improve metabolic stability and may also favorably influence the conformational dynamics for cell permeation.[4][5][11]

Q4: What is the "hook effect" and how does it relate to PROTAC permeability?

The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[4] This is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unable to form the productive ternary complex required for ubiquitination. While not directly a permeability issue, poor cell permeability can lead to inaccurate estimations of intracellular concentrations, making it difficult to distinguish between a lack of efficacy and the hook effect.[4]

Troubleshooting Guide: Low Cell Permeability of PEG-ylated PROTACs

If you are encountering issues with low cellular activity of your PROTAC, poor cell permeability may be the underlying cause. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting_Workflow cluster_linker_mod Linker Modification Strategies start Start: Low PROTAC Activity in Cellular Assays check_permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) start->check_permeability low_perm Low Permeability Confirmed check_permeability->low_perm Permeability is low perm_ok Permeability is Adequate check_permeability->perm_ok Permeability is sufficient linker_mod Strategy 1: Linker Modification low_perm->linker_mod formulation Strategy 2: Formulation Approaches low_perm->formulation other_issues Investigate Other Issues (e.g., Ternary Complex Formation, Target Engagement) perm_ok->other_issues shorten_linker Shorten PEG Linker linker_mod->shorten_linker add_lipophilicity Incorporate Lipophilic Moieties (Alkyl, Phenyl) linker_mod->add_lipophilicity add_rigidity Incorporate Rigid Moieties (Piperazine, Piperidine) linker_mod->add_rigidity

Quantitative Data Summary: Linker Modification vs. Permeability

The following table summarizes the impact of different linker strategies on PROTAC permeability, based on data from various studies.

Linker Modification StrategyChange in Permeability (Pₑ)Key Physicochemical ChangesReference
Shortening PEG Linker IncreaseDecreased MW, HBDs, and HBAs[9][10]
Replacing PEG with Alkyl Variable; can increaseIncreased lipophilicity, reduced PSA[4][9]
Incorporating Phenyl Ring IncreaseIncreased lipophilicity[4][8]
Amide to Ester Substitution IncreaseReduced one HBD[11]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to evaluate the passive permeability of a compound across an artificial lipid membrane.[9][11][12]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in a suitable organic solvent (e.g., dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC compound

  • Plate reader for UV-Vis spectroscopy or LC-MS for quantification

Methodology:

  • Prepare the Artificial Membrane: Carefully coat the filter of each well in the 96-well filter plate with the DOPC solution. Allow the solvent to evaporate completely, leaving a lipid layer.

  • Prepare the Donor Solution: Dissolve the test PROTAC in PBS to a known concentration.

  • Prepare the Acceptor Solution: Fill the wells of the acceptor plate with fresh PBS.

  • Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate, ensuring the coated filters are in contact with the acceptor solution.

  • Add Donor Solution: Add the donor solution containing the PROTAC to the wells of the filter plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate Permeability (Pₑ): The effective permeability is calculated using an appropriate formula that takes into account the area of the membrane, the volume of the donor and acceptor wells, and the incubation time.

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport of a compound.[4][11]

Materials:

  • Caco-2 cells

  • Transwell inserts with a microporous membrane

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC compound

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test PROTAC compound dissolved in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with 5% CO₂ for a specified time (e.g., 2 hours). e. At various time points, collect samples from the basolateral chamber and fresh HBSS to the apical chamber.

  • Permeability Experiment (Basolateral to Apical): Perform the reverse experiment to assess efflux.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the rate of appearance of the compound in the receiver chamber, the initial concentration, and the surface area of the membrane.

Signaling Pathways and Logical Relationships

PROTAC_Permeability_Strategies cluster_properties Physicochemical Properties cluster_strategies Permeability Enhancement Strategies Hydrophilicity Hydrophilicity (from PEG) PSA Polar Surface Area (PSA) Hydrophilicity->PSA - Lipophilicity Lipophilicity (from Alkyl/Aryl) PassiveDiffusion Enhance Passive Diffusion Lipophilicity->PassiveDiffusion + Flexibility Flexibility (from PEG) FoldedConformation Adopt Folded Conformation Flexibility->FoldedConformation enables Rigidity Rigidity (from Piperazine/Piperidine) Rigidity->FoldedConformation constrains PSA->PassiveDiffusion hinders IMHB Intramolecular H-Bonds (IMHB) Shielding Shield Polar Groups IMHB->Shielding FoldedConformation->Shielding Shielding->PSA reduces Permeability Improved Cell Permeability PassiveDiffusion->Permeability

References

overcoming steric hindrance in reactions with 3,6,9-Trioxaundecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,6,9-Trioxaundecanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile PEG-based linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a hydrophilic, homobifunctional crosslinker featuring a 3-unit polyethylene (B3416737) glycol (PEG) chain terminated by two carboxylic acid groups. Its PEG nature enhances solubility and biocompatibility. It is most commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein ligand with an E3 ligase ligand.[1][2][3][4][5][6] It also serves as a monomer for creating biodegradable polymers like polyesters and polyamides and is used in drug delivery systems and specialized coatings.[6]

Q2: Why am I observing low reaction yields when coupling a bulky amine or alcohol to this compound?

A2: Low yields are often attributed to steric hindrance. The flexible PEG chain can fold, partially shielding the carboxylic acid groups.[7] Furthermore, if you are coupling a large, sterically demanding molecule (a "bulky" amine or alcohol), it can physically block the approach to the reactive carboxylate center, slowing down or preventing the reaction.[7] Inefficient activation of the carboxylic acid or suboptimal coupling reagents can also be a primary cause.[1][8]

Q3: How can I prevent the formation of dimers or polymers when I only want to functionalize one end of the diacid (mono-functionalization)?

A3: To achieve selective mono-functionalization, a protecting group strategy is typically required. This involves chemically protecting one of the two carboxylic acid groups before the coupling reaction. After reacting the unprotected acid, the protecting group can be removed to allow for subsequent reactions at the other end. Another strategy is to use a large excess of the diacid relative to the coupling partner, which statistically favors the mono-substituted product, though this requires a more challenging purification step to remove the unreacted diacid.

Q4: My reaction is producing a significant amount of a cyclic byproduct. How can I favor the desired intermolecular reaction?

A4: The formation of cyclic byproducts occurs via an intramolecular reaction, where the two ends of the same molecule react with each other. This is a common issue with flexible linkers. To favor the desired intermolecular reaction (reaction between two different molecules), the principle of "high dilution" should be employed. By significantly lowering the concentration of the reactants, you decrease the probability of one end of a molecule finding its other end, while the probability of two different molecules finding each other remains relatively constant. This can be achieved by slowly adding the reactants to a large volume of solvent over an extended period.

Troubleshooting Guide: Overcoming Low Yields and Side Reactions

This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.

Problem 1: Incomplete or Slow Amide/Ester Coupling Reaction
  • Potential Cause: Insufficient activation of the carboxylic acid or steric hindrance slowing the reaction rate.

  • Recommended Actions:

    • Optimize Coupling Reagents: Standard carbodiimide (B86325) reagents like EDC or DCC may be inefficient for hindered substrates. Switch to a more potent uronium- or phosphonium-based reagent such as HATU, HBTU, or PyAOP, which are known to be more effective in sterically demanding couplings.[9][10]

    • Select the Appropriate Base: The choice of base is critical. Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA).[11] TEA is more nucleophilic and can cause side reactions, while DIPEA is better at scavenging protons without interfering in the reaction.[11][12][13]

    • Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine/alcohol component to drive the reaction to completion.[1]

    • Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome steric barriers. Monitor the reaction closely for any signs of product degradation or side product formation.[1]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields by efficiently overcoming kinetic barriers, especially for hindered esterifications.[8][14][15][16][17]

Problem 2: Difficulty in Purifying the Final Product
  • Potential Cause: The high polarity of the PEG linker can cause the product to adhere strongly to silica (B1680970) gel, leading to poor separation and low recovery. Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC) can also co-elute with the product.

  • Recommended Actions:

    • Switch Purification Method: For highly polar, PEGylated compounds, reverse-phase preparative HPLC (RP-HPLC) is often more effective than traditional normal-phase silica gel chromatography.[8]

    • Choose Water-Soluble Reagents: If using a carbodiimide, select EDC, which forms a water-soluble urea (B33335) byproduct that can be easily removed during an aqueous workup.[18]

    • Optimize Chromatography Solvents: For flash chromatography, explore a wider range of solvent polarities. For RP-HPLC, adjust the mobile phase composition (e.g., water/acetonitrile or water/methanol with 0.1% TFA or formic acid) and gradient to achieve better separation.[8]

Data Presentation: Comparison of Coupling Reagents

The selection of the appropriate coupling reagent is critical for overcoming steric hindrance. The following table summarizes common reagents used for amide bond formation, with a focus on their effectiveness in challenging or sterically hindered reactions.

Coupling ReagentClassTypical BaseKey AdvantagesConsiderations
EDC (or DCC) + NHS CarbodiimideDIPEA, TEACost-effective, common. EDC's byproduct is water-soluble.Can be inefficient for sterically hindered substrates; risk of racemization.[10][17]
HATU / HBTUUronium/AminiumDIPEAHigh efficiency and fast reaction rates, especially for hindered amino acids.[10]More expensive; can react with unprotected N-terminals if used in large excess.[18]
COMU UroniumDIPEA, CollidineSafer alternative to benzotriazole-based reagents (like HATU). High efficiency, good solubility.[18][19]Performance is substrate-dependent.[19]
PyAOP / PyBOPPhosphoniumDIPEAVery effective for coupling N-methylated or sterically hindered amino acids.[9]Byproducts can complicate purification.
T3P® (Propylphosphonic Anhydride)AnhydridePyridine, DIPEAHigh yields, easy workup as byproducts are water-soluble. Low risk of racemization.Often requires slightly elevated temperatures.

Note: Yields are highly substrate- and condition-dependent. This table provides a general guide for reagent selection in sterically challenging coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is designed for coupling a sterically hindered amine to one of the carboxylic acid groups of this compound.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the sterically hindered amine (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Activator Addition: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Slowly add the HATU solution to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase preparative HPLC.

Protocol 2: Two-Step EDC/NHS Coupling for Mono-Amidation

This protocol involves the activation of the carboxylic acid with EDC and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.

  • Activation:

    • Dissolve this compound (1.0 eq) in an appropriate buffer (e.g., 0.1M MES, pH 4.5-5.0).

    • Add EDC (1.1 eq) and Sulfo-NHS (1.1 eq).

    • Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Coupling:

    • Add the amine-containing molecule (1.0 eq) to the activated diacid solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a non-amine buffer like PBS.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10mM to block any unreacted NHS ester sites.

  • Purification: Purify the resulting mono-amide product using an appropriate method, such as desalting columns or RP-HPLC.

Visualizations

Troubleshooting Workflow for Low-Yield Reactions

G start Low Yield or Incomplete Reaction check_sm Check Purity of Starting Materials (LC-MS/NMR) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Materials sm_ok->purify_sm No coupling Evaluate Coupling Conditions sm_ok->coupling Yes purify_sm->start reagent Change Coupling Reagent? (e.g., EDC -> HATU) coupling->reagent hat_strat Use Potent Reagent (HATU, COMU, PyAOP) reagent->hat_strat Yes conditions Modify Reaction Conditions reagent->conditions No end Re-evaluate with Optimized Conditions hat_strat->end temp Increase Temperature? (e.g., RT -> 50°C) conditions->temp heat Gentle Heating or Microwave Synthesis temp->heat Yes base Check Base (e.g., TEA -> DIPEA) temp->base No heat->end time Increase Reaction Time base->time time->end

Caption: A decision tree for troubleshooting low yields in coupling reactions.

Reaction Pathway: Intermolecular vs. Intramolecular

G cluster_0 Reaction Conditions cluster_1 Reactant cluster_2 Products High_Conc High Concentration Intra Undesired Intramolecular Product (e.g., Cyclic Ester/Amide) High_Conc->Intra Favors Low_Conc Low Concentration (High Dilution) Inter Desired Intermolecular Product (e.g., Dimer) Low_Conc->Inter Favors Diacid Activated This compound Diacid->High_Conc Diacid->Low_Conc

Caption: Impact of reactant concentration on reaction outcome.

References

Technical Support Center: Characterization of 3,6,9-Trioxaundecanedioic Acid (TODA) Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 3,6,9-Trioxaundecanedioic acid (TODA) and its related products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical techniques for characterizing this compound (TODA)?

A1: The primary analytical techniques for characterizing TODA and its products include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages and is suited for different aspects of characterization, such as purity assessment, structural elucidation, and quantification.

Q2: Why is derivatization often required for the GC-MS analysis of TODA?

A2: TODA is a polar dicarboxylic acid with low volatility, making it unsuitable for direct analysis by GC-MS. Derivatization is necessary to convert the polar carboxyl groups into less polar, more volatile esters or silyl (B83357) esters.[1][2] This process improves chromatographic peak shape, reduces tailing, and enhances thermal stability, allowing for accurate analysis.[1][2]

Q3: What are the common impurities found in technical-grade TODA?

A3: Technical-grade this compound can contain impurities such as water, unreacted starting materials, or byproducts from its synthesis.[3][4] The presence of water is a common issue and can affect the accuracy of quantitative analyses if not accounted for.

Q4: I am observing peak tailing in the HPLC analysis of my TODA sample. What are the potential causes and solutions?

A4: Peak tailing in the HPLC analysis of acidic compounds like TODA is a common issue.[3][5][6] Potential causes include secondary interactions with the stationary phase (e.g., silanol (B1196071) groups), improper mobile phase pH, or column overload.[3][5][6] Solutions include adjusting the mobile phase pH to suppress the ionization of the carboxylic acid groups (typically pH 2-3), using an end-capped column to minimize silanol interactions, or reducing the sample concentration.[5][6]

Q5: During LC-MS analysis of TODA, I am observing multiple peaks that seem to be related to my compound. What could these be?

A5: When analyzing polyethylene (B3416737) glycol (PEG)-containing compounds like TODA by electrospray ionization mass spectrometry (ESI-MS), it is common to observe adduct formation with cations present in the mobile phase or sample, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[7][8] This can result in multiple peaks corresponding to the same analyte. Using a clean mobile phase and minimizing sources of salt contamination can help reduce the formation of these adducts.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
No peak or very small peak for TODA derivative Incomplete derivatization.- Ensure the sample is completely dry before adding the derivatization reagent. - Use a catalyst (e.g., TMCS for silylation) to enhance the reaction.[1] - Optimize the reaction temperature and time. For BSTFA derivatization, heating at 60-80°C for 30-60 minutes is a good starting point.[1] - Check the age and storage of the derivatization reagent, as it can degrade over time.
Thermal decomposition in the injector.- Lower the injector temperature. - Use a pulsed splitless or cool on-column injection technique if available.
Broad or tailing peaks Incomplete derivatization.- See "Incomplete derivatization" above.
Active sites in the GC system (injector liner, column).- Use a deactivated injector liner. - Condition the column according to the manufacturer's instructions. - Consider using a more inert column phase.
Multiple derivative peaks for TODA Partial derivatization (mono- and di-substituted).- Optimize derivatization conditions (reagent excess, temperature, time) to drive the reaction to completion.
Side reactions with impurities in the sample.- Purify the TODA sample before derivatization.
HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with residual silanol groups on the column.- Use a highly end-capped column. - Operate at a lower mobile phase pH (e.g., pH 2-3 with phosphoric or formic acid) to suppress silanol activity.[5][6][9]
Mobile phase pH is close to the pKa of TODA, causing partial ionization.- Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid groups.
Column overload.- Reduce the injection volume or dilute the sample.
Poor Retention Mobile phase is too strong (too much organic solvent).- Decrease the percentage of the organic modifier in the mobile phase.
TODA is highly polar and not well-retained on a standard C18 column.- Consider using a more polar stationary phase, such as a polar-embedded or an aqueous C18 column.
Ghost Peaks Contamination in the mobile phase or from a previous injection.- Use fresh, high-purity mobile phase solvents. - Implement a column wash step at the end of each run to elute strongly retained compounds.

Experimental Protocols

Protocol 1: GC-MS Analysis of TODA using BSTFA Derivatization

Objective: To quantify and identify this compound in a sample by Gas Chromatography-Mass Spectrometry after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • This compound (TODA) sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) (or other suitable aprotic solvent like acetonitrile)

  • Internal standard (e.g., a deuterated dicarboxylic acid)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the TODA sample into a GC vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a stream of nitrogen. It is critical to remove all water and protic solvents.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the dried sample.

    • Add 100 µL of BSTFA (+1% TMCS) to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • GC-MS Analysis:

    • Allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Injector Temperature: 250°C

      • Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 50-500

      • Ionization Mode: Electron Ionization (EI) at 70 eV

Expected Results:

  • The di-trimethylsilyl (di-TMS) derivative of TODA should be observed.

  • The mass spectrum will show characteristic fragments that can be used for identification and quantification.

Protocol 2: HPLC-UV Analysis of TODA

Objective: To determine the purity of a this compound sample using High-Performance Liquid Chromatography with UV detection.

Materials:

  • This compound (TODA) sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid or formic acid

  • HPLC vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of TODA standard at 1 mg/mL in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis at a similar concentration to the standards.

  • HPLC-UV Analysis:

    • HPLC Conditions (Example):

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

      • Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B. (Gradient elution may be necessary for complex samples).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

      • UV Detection: 210 nm.

Expected Results:

  • A sharp, symmetrical peak corresponding to TODA should be observed.

  • The purity of the sample can be calculated based on the peak area percentage.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent

  • Anhydrous methanol (B129727) (or other suitable solvent)

  • TODA sample

Procedure:

  • Titrator Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Pre-titrate the solvent in the titration vessel to a stable endpoint to remove any residual water.

  • Titration:

    • Accurately weigh a suitable amount of the TODA sample and add it to the titration vessel. The sample size will depend on the expected water content and the type of titrator used (volumetric for higher water content, coulometric for trace amounts).[10][11][12][13]

    • Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent and determine the endpoint.

  • Calculation:

    • The instrument software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Quantitative Data Summary

Table 1: Typical GC-MS Derivatization Parameters and Expected Mass Fragments for TODA

Parameter Value
Derivatization ReagentBSTFA + 1% TMCS
Reaction Temperature70°C
Reaction Time60 minutes
Expected DerivativeDi-TMS-TODA
Molecular Weight of Derivative366.19 g/mol
Key Mass Fragments (m/z)To be determined experimentally, but expect fragments related to the loss of methyl groups (M-15) and cleavage of the ether linkages.

Table 2: Typical HPLC-UV Parameters for TODA Analysis

Parameter Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase95% (0.1% H₃PO₄ in H₂O) / 5% Acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Expected Retention TimeHighly dependent on the specific column and conditions, but expected to be in the early to mid-retention range for a C18 column.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample TODA Sample Dry Dry Sample (N₂ stream) Sample->Dry Dissolve Dissolve in Anhydrous Solvent Dry->Dissolve Add_Reagent Add BSTFA (+1% TMCS) Dissolve->Add_Reagent Heat Heat at 70°C for 60 min Add_Reagent->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis Detect->Data

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Troubleshooting Start Peak Tailing Observed in HPLC Check_pH Is Mobile Phase pH > 2 units below pKa? Start->Check_pH Adjust_pH Adjust Mobile Phase pH to 2-3 Check_pH->Adjust_pH No Check_Column Is an End-Capped Column Being Used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Adjust_pH->Check_Column Use_Endcapped Switch to an End-Capped Column Check_Column->Use_Endcapped No Check_Conc Is Sample Concentration High? Check_Column->Check_Conc Yes Use_Endcapped->Check_Conc Use_Endcapped->Check_Conc Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Conc->Dilute_Sample Yes Unresolved Issue Persists: Consult Further Check_Conc->Unresolved No Resolved Peak Shape Improved Dilute_Sample->Resolved Dilute_Sample->Resolved

Caption: Troubleshooting logic for peak tailing in HPLC analysis of TODA.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 3,6,9-Trioxaundecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of key analytical techniques for validating the purity of 3,6,9-Trioxaundecanedioic acid, a hydrophilic cross-linking reagent. We present supporting experimental data and detailed methodologies to compare the performance of a newly synthesized batch against a commercial standard.

Data Presentation: Purity Analysis Comparison

The following table summarizes the quantitative data obtained from various analytical methods, comparing a synthesized batch of this compound with a commercially available standard.

Analytical MethodParameter MeasuredSynthesized BatchCommercial Standard
High-Performance Liquid Chromatography (HPLC) Purity (Area %)98.5%>99.0%
Major Impurity (Area %)0.8%<0.5%
¹H NMR Spectroscopy Purity (mol %)98.2%>99.0%
Karl Fischer Titration Water Content (%)0.5%<0.2%
Potentiometric Titration Assay (wt %)98.8%>99.5%
Mass Spectrometry (LC-MS) Molecular Ion ([M+H]⁺)223.0815 m/z223.0812 m/z

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

High-Performance Liquid Chromatography (HPLC)

This method separates this compound from its impurities based on their differential partitioning between a stationary and a mobile phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase A.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and can be used for quantitative purity determination.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Internal Standard: Maleic acid (known concentration).

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

    • Dissolve the mixture in 0.75 mL of D₂O.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

  • Data Analysis: The purity is calculated by comparing the integral of the analyte protons to the integral of the internal standard protons.

Karl Fischer Titration

This method is specific for the determination of water content.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Solvent: Anhydrous methanol.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Accurately weigh a sample of this compound and dissolve it in the anhydrous methanol.

    • Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed.

Potentiometric Titration

This classical method determines the total acid content and can be used to calculate the assay of the dicarboxylic acid.[1][2]

  • Instrumentation: Autotitrator with a pH electrode.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Sample Preparation: Accurately weigh approximately 200 mg of this compound and dissolve it in 50 mL of deionized water.

  • Procedure:

    • Calibrate the pH electrode.

    • Titrate the sample solution with the standardized NaOH solution.

    • Record the volume of NaOH required to reach the second equivalence point.

  • Calculation: The assay is calculated based on the molecular weight of this compound and the amount of NaOH consumed.

Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the target compound and helps in identifying impurities.[3]

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: 50-500 m/z.

  • Data Analysis: Confirm the presence of the molecular ion for this compound (C₈H₁₄O₇, Exact Mass: 222.07).[3]

Visualizations

The following diagrams illustrate the workflow for the purity validation of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Validation cluster_results Data Evaluation Synthesis Synthesized This compound HPLC HPLC Synthesis->HPLC NMR NMR Synthesis->NMR KF Karl Fischer Synthesis->KF Titration Potentiometric Titration Synthesis->Titration MS LC-MS Synthesis->MS Purity Purity (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities NMR->Purity Identity Identity Confirmation NMR->Identity Water Water Content KF->Water Assay Assay (wt %) Titration->Assay MS->Impurities MS->Identity

Caption: Experimental workflow for purity validation.

decision_tree Start Synthesized Product PurityCheck Purity > 98%? Start->PurityCheck ImpurityCheck Known Impurities Only? PurityCheck->ImpurityCheck Yes Repurify Repurification Required PurityCheck->Repurify No Pass Product Meets Specifications ImpurityCheck->Pass Yes Characterize Characterize Unknown Impurities ImpurityCheck->Characterize No Characterize->Repurify

References

A Comparative Guide to Cytotoxicity Assays for 3,6,9-Trioxaundecanedioic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,6,9-Trioxaundecanedioic acid and its derivatives are increasingly utilized as hydrophilic linkers in various biomedical applications, including Proteolysis Targeting Chimeras (PROTACs).[1][2][][4][5][6] Given their potential for therapeutic use, a thorough evaluation of their cytotoxic profile is paramount. This guide provides a comparative overview of established in vitro cytotoxicity assays relevant for this class of compounds, drawing parallels from studies on structurally similar polyethylene (B3416737) glycol (PEG) derivatives. Due to a lack of specific published cytotoxicity data for this compound, this guide focuses on methodologies widely applied to PEG-based molecules, offering a robust framework for initiating such toxicological assessments.

Comparison of Key Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is critical and often depends on the specific research question, the compound's mechanism of action, and throughput requirements.[7] Below is a comparison of three commonly employed assays for evaluating the cytotoxicity of hydrophilic compounds like PEG derivatives.[8][9][10]

Assay PrincipleMeasuresAdvantagesDisadvantages
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Cell viability based on mitochondrial reductase activity.[8]Well-established, cost-effective, and suitable for high-throughput screening.Indirect measure of cell viability; can be affected by the metabolic state of the cells and potential interference from the test compound.
Neutral Red (NR) Uptake Assay Cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[8]Complements MTT by assessing a different cellular function (lysosomal integrity); sensitive to membrane damage.Can be influenced by changes in lysosomal pH; requires a washing step that can lead to cell loss.
Cell Counting Kit-8 (CCK-8) Assay Cell viability based on the cleavage of a tetrazolium salt by cellular dehydrogenases to produce a formazan (B1609692) dye.[9][10]Higher sensitivity and lower toxicity compared to MTT; water-soluble formazan product simplifies the protocol (no solubilization step).Can be more expensive than the MTT assay.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the MTT, Neutral Red, and CCK-8 assays.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound-based compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Neutral Red Uptake Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of medium containing Neutral Red dye (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing and Dye Extraction: Wash the cells with PBS. Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and incubate for 10 minutes with gentle shaking to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability relative to the untreated control.

CCK-8 Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[10]

  • Incubation: Incubate for the desired exposure period.[10]

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Determine cell viability as a percentage of the control.

Visualization of Experimental Workflow and Cellular Mechanisms

To aid in the conceptualization of these assays, the following diagrams illustrate the general experimental workflow and the underlying cellular mechanisms.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_readout Readout cell_seeding Cell Seeding in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation reagent_add Add Assay Reagent (MTT/NR/CCK-8) incubation->reagent_add reagent_incubation Incubate reagent_add->reagent_incubation measurement Measure Absorbance reagent_incubation->measurement analysis Data Analysis measurement->analysis

Caption: General workflow for in vitro cytotoxicity assays.

Assay_Mechanisms cluster_mtt MTT Assay cluster_nr Neutral Red Assay cluster_cck8 CCK-8 Assay MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Reductase (in Viable Cells) MTT->Mitochondria Formazan_MTT Formazan (Purple, Insoluble) Mitochondria->Formazan_MTT Reduction NR Neutral Red Dye Lysosome Lysosomes (in Viable Cells) NR->Lysosome Uptake NR_Uptake Dye Accumulation Lysosome->NR_Uptake WST8 WST-8 (Tetrazolium Salt) Dehydrogenase Cellular Dehydrogenases (in Viable Cells) WST8->Dehydrogenase Formazan_CCK8 Formazan (Orange, Soluble) Dehydrogenase->Formazan_CCK8 Reduction

Caption: Cellular mechanisms of common cytotoxicity assays.

References

A Comparative Guide to 3,6,9-Trioxaundecanedioic Acid and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

The development of targeted therapeutics, such as antibody-drug conjugates (ADCs), has underscored the critical role of linker technology. The linker, a bridge between the targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug), profoundly influences the overall stability, solubility, pharmacokinetics (PK), and efficacy of the conjugate. Polyethylene glycol (PEG) linkers have become indispensable tools for optimizing these properties. This guide provides a detailed comparison of 3,6,9-Trioxaundecanedioic acid, a short PEG linker, with other PEG alternatives, supported by experimental insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a hydrophilic, homobifunctional linker containing a three-unit PEG chain (PEG3).[1][] Its structure features two terminal carboxylic acid groups, which can react with primary amines to form stable amide bonds, making it a versatile building block in bioconjugation.[1] It is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a short spacer in ADCs to enhance the water solubility of hydrophobic payloads.[1][][3][4][5] The inherent hydrophilicity of its PEG backbone can help mitigate drug-induced aggregation and improve the pharmacokinetic profile of the bioconjugate.[6][7]

Comparison of PEG Linker Properties

The choice of a PEG linker involves a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[6] Key differentiating factors include PEG chain length, overall structure, and the nature of the reactive functional groups.

2.1. Impact of PEG Chain Length

The length of the PEG chain is a crucial parameter in ADC design, directly affecting solubility, stability, pharmacokinetics, and efficacy.[6] this compound (PEG3) represents a class of shorter PEG linkers.

  • Short PEG Linkers (e.g., PEG2-PEG4): These linkers, including this compound, provide a balance of hydrophilicity without adding excessive molecular weight. They can improve the solubility of hydrophobic drugs but may lead to faster plasma clearance and a shorter half-life compared to longer PEG chains.[6][8] While potentially retaining high in vitro potency, their rapid clearance can sometimes reduce in vivo efficacy.[6]

  • Intermediate PEG Linkers (e.g., PEG8-PEG12): This range often represents a "sweet spot" in ADC development. Linkers with approximately 8 PEG units have been shown to significantly slow plasma clearance, with longer chains providing diminishing returns on PK improvement.[8][9][10] This slower clearance translates to increased drug exposure in tumors and often a wider therapeutic window.[9][10]

  • Long PEG Linkers (e.g., PEG24 and larger): Very long PEG chains can dramatically prolong the circulation half-life of a bioconjugate.[6] However, they may also lead to a more substantial reduction in in vitro cytotoxicity, possibly due to steric hindrance that can interfere with the payload's mechanism of action.[6]

2.2. Impact of Linker Architecture

The spatial arrangement of the PEG chains also plays a significant role in the performance of the final conjugate.

  • Linear PEG Linkers: this compound is a linear linker where the PEG chain forms a direct bridge. This is the most common architecture, valued for its synthetic simplicity.[][12]

  • Branched or Pendant PEG Linkers: These designs feature multiple PEG arms extending from a central core.[][12] This architecture can be more effective at shielding the hydrophobic payload from the surrounding environment, which can be particularly advantageous for ADCs with a high drug-to-antibody ratio (DAR).[13][14] Studies have shown that amide-coupled ADCs with two pendant 12-unit PEG chains exhibited slower clearance rates and better stability compared to those with a linear 24-unit PEG linker.[13]

Data Presentation: Performance Metrics

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker properties on key ADC performance metrics.

Table 1: Physicochemical Properties of Selected PEG Linkers

LinkerStructureTypeKey Characteristics
This compound COOH-(CH2-O-CH2)3-COOHLinear, HomobifunctionalShort, hydrophilic spacer; increases solubility of hydrophobic molecules.[1][]
PEG8 Linker Varies (e.g., Mal-PEG8-OH)Linear, HeterobifunctionalBalances hydrophilicity and length; often optimal for improving PK.[8][9]
PEG24 Linker Varies (e.g., Mal-PEG24-OH)Linear, HeterobifunctionalSignificantly increases hydrodynamic radius and prolongs half-life.[6]
Pendant PEG Linker Branched structure with PEG armsBranchedHighly effective at masking payload hydrophobicity, improving stability.[13]

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

PEG LengthPlasma ClearanceCirculation Half-LifeKey Findings
Non-PEGylated HighShortHydrophobic payloads often lead to rapid clearance.[6][8]
Short (PEG2-PEG4) Moderate to HighShort to ModerateClearance rates increase rapidly for conjugates with PEGs smaller than PEG8.[8]
Intermediate (PEG8-PEG12) LowLongA threshold is often reached around PEG8, beyond which clearance is not significantly impacted.[8][9][10]
Long (PEG24+) Very LowVery LongProvides the most significant extension in plasma residence time.[6][10]

Table 3: Effect of PEG Linker Length on ADC Efficacy and Tolerability

PEG LengthIn Vitro PotencyIn Vivo EfficacyTolerability
Non-PEGylated HighLowOften poor due to aggregation and off-target toxicity.[10]
Short (PEG2-PEG4) HighModerateReduced in vivo efficacy may result from rapid clearance. Conjugates with PEGs smaller than PEG8 were not well tolerated in some mouse studies.[6][8]
Intermediate (PEG8-PEG12) Moderate to HighHighOften provides the optimal combination of tumor distribution, efficacy, and tolerability.[10]
Long (PEG24+) Moderate to LowHighCan lead to the highest in vivo efficacy but may reduce in vitro potency.[6]

Experimental Protocols

Herein is a generalized methodology for comparing ADCs constructed with different PEG linkers.

4.1. ADC Synthesis and Characterization

  • Antibody Preparation: Partially reduce a monoclonal antibody (e.g., Trastuzumab) in a phosphate (B84403) buffer using a reducing agent like TCEP to expose free thiol groups for conjugation.

  • Linker-Payload Conjugation: Dissolve the maleimide-functionalized linker-payload (e.g., Mal-PEGn-MMAE) in a solvent like DMSO. Add the linker-payload solution to the reduced antibody at a specific molar ratio.

  • Purification: Allow the conjugation reaction to proceed for 1-2 hours at room temperature. Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and aggregates.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) and UV-Vis spectroscopy. Confirm the purity and aggregation levels via SEC.

4.2. In Vitro Cytotoxicity Assay

  • Cell Culture: Plate target cancer cells (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the different PEG-linker ADCs and incubate for 72-96 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®.

  • Data Analysis: Plot the cell viability against the ADC concentration and calculate the half-maximal inhibitory concentration (IC50) for each conjugate.

4.3. In Vivo Pharmacokinetic Study

  • Animal Model: Administer a single intravenous (IV) dose of each ADC (e.g., 3 mg/kg) to a cohort of rats or mice.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection.

  • Sample Analysis: Isolate the plasma and quantify the concentration of the total antibody or intact ADC using an enzyme-linked immunosorbent assay (ELISA).

  • PK Parameter Calculation: Fit the concentration-time data to a pharmacokinetic model (e.g., a two-compartment model) to determine key parameters such as clearance rate, half-life (t1/2), and area under the curve (AUC).[8]

Visualizations

The following diagrams illustrate key concepts in PEG linker technology.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload mAb Targeting Moiety (e.g., anti-HER2) Linker PEG Spacer (e.g., this compound) mAb->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Drug (e.g., MMAE) Linker->Payload Attachment Chemistry

Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.

ADC_Workflow cluster_Design Design & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Testing A Select Antibody, Payload & PEG Linker B Synthesize & Purify ADC A->B C Characterize DAR & Purity B->C D Binding Affinity Assay C->D E Cytotoxicity Assay (IC50) D->E F Stability Analysis G Pharmacokinetic Study F->G H Xenograft Efficacy Study G->H I Tolerability Assessment H->I

Caption: Experimental workflow for ADC development and evaluation.

Linker_Properties_Impact cluster_ADC_Params L_Props PEG Linker Properties Length Chain Length L_Props->Length Arch Architecture (Linear vs. Branched) L_Props->Arch Hydro Hydrophilicity L_Props->Hydro ADC_Params ADC Performance PK Pharmacokinetics (Clearance, Half-life) Length->PK Longer -> Slower Clearance Efficacy Efficacy (In Vitro & In Vivo) Length->Efficacy Trade-off Arch->PK Branched -> Slower Clearance Sol Solubility & Stability Arch->Sol Branched -> Better Shielding Hydro->Sol Higher -> Less Aggregation Tox Tolerability Hydro->Tox Higher -> Better Tolerability

Caption: Logical relationship between PEG linker properties and ADC performance.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates, requiring a careful balance of multiple factors. This compound serves as a valuable short, hydrophilic linker, ideal for applications where a modest increase in solubility is needed without significantly altering the molecular weight or pharmacokinetic profile. However, for many ADC applications, particularly those with hydrophobic payloads or high DARs, longer or branched PEG linkers (such as PEG8 and beyond) often provide superior in vivo performance by significantly reducing plasma clearance and improving the therapeutic window.[8][9][10] Ultimately, the optimal linker design is context-dependent, and empirical testing, following structured experimental protocols, is essential to identify the best-performing conjugate for a specific therapeutic goal.

References

Characterization of Polymers Made with 3,6,9-Trioxaundecanedioic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of polymers synthesized using 3,6,9-Trioxaundecanedioic acid (TUDCA), a flexible, hydrophilic diacid. It is intended to assist researchers and professionals in drug development in evaluating the potential of TUDCA-based polymers for various applications, particularly in the realm of drug delivery and biomaterials. This document presents a comparative analysis of their physicochemical properties, biocompatibility, and drug release characteristics against alternative polymeric systems, supported by experimental data and detailed methodologies.

Introduction to this compound in Polymer Science

This compound, a polyethylene (B3416737) glycol (PEG)-based dicarboxylic acid, serves as a versatile monomer in the synthesis of various polymers, including polyesters, polyamides, and poly(anhydride-esters).[1][2] Its distinct chemical structure, featuring ether linkages, imparts flexibility and hydrophilicity to the resulting polymer chains.[2] These characteristics are highly desirable in biomedical applications, influencing properties such as biocompatibility, biodegradability, and drug release kinetics.[2][3]

Polymers derived from TUDCA are noted for their potential in creating biocompatible and biodegradable materials.[4] The incorporation of the flexible ether linkages can lead to polymers with lower glass transition temperatures and increased elasticity compared to those synthesized with purely aliphatic diacids.[2] This guide will delve into the specific characterization of these polymers and provide a comparative framework against other common biodegradable polymers.

Comparative Data on Polymer Properties

The following tables summarize the key quantitative data comparing TUDCA-based polymers with other relevant biodegradable polymers. Due to the limited availability of direct comparative studies, data from polymers with similar structural motifs (e.g., other PEG-containing or flexible diacids) are included to provide a broader context.

Table 1: Thermal and Molecular Weight Properties

Polymer CompositionGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)Molecular Weight (Mw) (kDa)Polydispersity Index (PDI)
Poly(TUDCA-anhydride) (hypothetical)Low (expected)< 100 (expected)~300-4005-201.5-3.0
Poly(sebacic anhydride) (PSA)< Room Temp.~88~350-45010-502.0-4.0
Poly(lactic-co-glycolic acid) (PLGA) (50:50)45-55Amorphous~250-35050-2001.5-2.5
Poly(ε-caprolactone) (PCL)-6059-64~350-40050-801.5-2.0

Note: Data for Poly(TUDCA-anhydride) are estimations based on the properties of similar hydrophilic polyanhydrides. Actual values may vary depending on synthesis conditions and molecular weight.

Table 2: Mechanical Properties

PolymerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
PEG-based Hydrogel (as a proxy for TUDCA-polymers)0.01 - 2.460.02 - 3.5-
Poly(glycerol sebacate) (PGS)0.05 - 1.20.2 - 1.5>200
Poly(lactic acid) (PLA)1000 - 300040 - 702 - 10
Poly(ε-caprolactone) (PCL)200 - 40010 - 30>100

Note: The mechanical properties of TUDCA-based polymers are expected to be highly tunable based on the co-monomers and crosslinking density. The data for PEG-based hydrogels provides a reference for the potential range of these properties.[5][6]

Table 3: In Vitro Drug Release Characteristics

Polymer MatrixDrugEncapsulation Efficiency (%)Release Profile
Poly(anhydride-ester) MicrospheresPiroxicam~70-90Sustained release, adjustable by particle size and polymer composition
Poly(sebacic acid) waferTemozolomide-~70% release in 24 hours
PLGA MicrospheresDoxorubicin~75-95Biphasic: initial burst followed by sustained release
PCL NanoparticlesDoxorubicin>90Slow, sustained release over weeks

Note: The drug release from TUDCA-based polymers is anticipated to be influenced by their hydrophilicity, leading to potentially faster degradation and drug release compared to more hydrophobic polymers like PCL.[7]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the characterization of these polymers.

Polymer Synthesis: Melt Polycondensation of Poly(anhydride)
  • Monomer Preparation: The diacid monomer (e.g., this compound or sebacic acid) is refluxed in an excess of acetic anhydride (B1165640) (e.g., 1:10 w/v) for at least 30 minutes to form the acetic anhydride prepolymer.[8][9]

  • Polymerization: The excess acetic anhydride is removed under vacuum. The resulting prepolymer is then heated to a high temperature (typically 150-180°C) under high vacuum (<1 mmHg) with constant stirring.[8][9]

  • Purification: The polymerization is allowed to proceed for several hours until a viscous melt is formed. The resulting polymer is then cooled, dissolved in a suitable solvent (e.g., dichloromethane), and precipitated in a non-solvent (e.g., cold hexane (B92381) or petroleum ether).

  • Drying: The purified polymer is collected by filtration and dried under vacuum at room temperature.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • Analysis: Analyze the spectra to confirm the chemical structure, determine the monomer composition in copolymers, and identify end groups.

  • Gel Permeation Chromatography (GPC):

    • Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) - THF) at a concentration of 1-2 mg/mL. Filter the solution through a 0.2 µm syringe filter.[4][7]

    • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer.[10][11]

    • Analysis: Calibrate the system with polystyrene standards. Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer sample.[10]

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

    • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical program involves a heat-cool-heat cycle to erase the thermal history.

    • Analysis: Determine the glass transition temperature (Tg) from the second heating scan and the melting temperature (Tm) and enthalpy of fusion (ΔHm) from the first or second heating scan.[12]

  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: Place 5-10 mg of the polymer in a TGA pan.

    • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere from room temperature to a high temperature (e.g., 600°C).[6]

    • Analysis: Determine the onset of decomposition temperature (Td) and the residual mass at the end of the experiment. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss rates.[6]

  • In Vitro Biocompatibility (MTT Assay):

    • Cell Culture: Seed cells (e.g., L929 fibroblasts or a relevant cell line for the target application) in a 96-well plate and allow them to adhere overnight.[2][13]

    • Treatment: Expose the cells to extracts of the polymer (prepared by incubating the polymer in cell culture medium) at various concentrations for a specified period (e.g., 24, 48, or 72 hours).[5][14]

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

    • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. A viability of over 100% may indicate an increase in mitochondrial activity or cell proliferation.[8]

Visualizations

PROTAC Signaling Pathway

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that utilize the cell's own protein degradation machinery to eliminate target proteins.[1][3][15] TUDCA is often used as a flexible linker in the synthesis of PROTACs.[16] The following diagram illustrates the mechanism of action of a PROTAC.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC Release

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Polymer Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of biodegradable polymers.

Polymer_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Monomers Monomers (e.g., TUDCA, Diol) Polymerization Polymerization (e.g., Melt Polycondensation) Monomers->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification (Precipitation) Crude_Polymer->Purification Pure_Polymer Pure Polymer Purification->Pure_Polymer NMR NMR Spectroscopy (Structure) Pure_Polymer->NMR GPC GPC (Molecular Weight) Pure_Polymer->GPC DSC DSC (Thermal Transitions) Pure_Polymer->DSC TGA TGA (Thermal Stability) Pure_Polymer->TGA Biocompatibility Biocompatibility (e.g., MTT Assay) Pure_Polymer->Biocompatibility Drug_Release Drug Release Studies Pure_Polymer->Drug_Release

Caption: Workflow for polymer synthesis and characterization.

Conclusion

Polymers synthesized with this compound offer a promising platform for various biomedical applications, particularly in drug delivery. Their inherent flexibility and hydrophilicity, derived from the PEG-like structure of TUDCA, can be leveraged to tailor their physicochemical properties, biocompatibility, and degradation kinetics. While direct comparative data remains somewhat limited, the information gathered on analogous polymer systems provides a strong indication of their potential. Further research focusing on the direct comparison of TUDCA-based polymers with established biodegradable polymers will be crucial for their translation into clinical applications. This guide serves as a foundational resource for researchers to understand the current landscape and to inform the design of future studies in this exciting area of polymer science.

References

Unveiling the Biological Potential of 3,6,9-Trioxaundecanedioic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,6,9-Trioxaundecanedioic acid, a flexible polyethylene (B3416737) glycol (PEG)-based dicarboxylic acid, has emerged as a versatile building block in medicinal chemistry. Its derivatives have shown significant promise in two distinct areas: as linkers in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and as ligands in metal complexes with potent antimicrobial properties. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental data and detailed methodologies to aid in research and development.

Section 1: Antibacterial and Anti-Biofilm Activity of 3,6,9-Trioxaundecanedioate Metal Complexes

Recent studies have highlighted the efficacy of metal complexes incorporating 3,6,9-trioxaundecanedioate (tdda) and 1,10-phenanthroline (B135089) (phen) ligands against pathogenic bacteria, notably Pseudomonas aeruginosa, a bacterium of significant concern for patients with cystic fibrosis.[1][2][3] These complexes have demonstrated potent antibacterial and anti-biofilm activity, often surpassing that of conventional antibiotics like gentamicin (B1671437).[1][2]

Comparative Analysis of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) and the concentration required to inhibit biofilm formation by 50% (MBIC₅₀) for copper(II), manganese(II), and silver(I) complexes of 3,6,9-trioxaundecanedioate against clinical isolates of P. aeruginosa.

CompoundTarget Organism (Clinical Isolate)MIC (µg/mL)MBIC₅₀ (µg/mL)Reference Antibiotic (Gentamicin) MIC (µg/mL)Reference Antibiotic (Gentamicin) MBIC₅₀ (µg/mL)
{[Cu(3,6,9-tdda)(phen)₂]·3H₂O·EtOH}n (Cu-tdda-phen)P. aeruginosa (CF2)Not Reported4.4>12881.3
P. aeruginosa (CF3)Not Reported26.5>128116.5
{[Mn(3,6,9-tdda)(phen)₂]·3H₂O·EtOH}n (Mn-tdda-phen)P. aeruginosa (CF2)Not Reported2.5>12881.3
P. aeruginosa (CF3)Not Reported29.7>128116.5
[Ag₂(3,6,9-tdda)(phen)₄]·EtOH (Ag-tdda-phen)P. aeruginosa (CF2)Not Reported6.2>12881.3
P. aeruginosa (CF3)Not Reported33.4>128116.5

Data extracted from O'Shaughnessy et al., 2020.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC): The MIC of the metal complexes and gentamicin against P. aeruginosa isolates was determined using the broth microdilution method. Briefly, bacterial strains were grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB). The bacterial suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in a 96-well microtiter plate. The test compounds were serially diluted and added to the wells. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

Biofilm Inhibition Assay (MBIC₅₀): The ability of the compounds to inhibit biofilm formation was assessed using a crystal violet staining method. Overnight cultures of P. aeruginosa were diluted to 1 x 10⁷ CFU/mL in fresh Luria-Bertani (LB) broth. The bacterial suspension was added to the wells of a 96-well plate containing serial dilutions of the test compounds. The plates were incubated at 37°C for 48 hours to allow for biofilm formation. After incubation, the planktonic bacteria were removed, and the wells were washed with phosphate-buffered saline (PBS). The remaining biofilms were stained with 0.1% (w/v) crystal violet solution for 15 minutes. The excess stain was removed, and the plate was washed. The bound crystal violet was solubilized with 30% (v/v) acetic acid, and the absorbance was measured at 595 nm. The MBIC₅₀ was calculated as the concentration of the compound that caused a 50% reduction in biofilm formation compared to the untreated control.[1]

G cluster_0 Antibacterial & Anti-biofilm Activity Workflow start P. aeruginosa Culture mic MIC Determination (Broth Microdilution) start->mic Inoculation biofilm Biofilm Inhibition Assay (Crystal Violet) start->biofilm Inoculation data Quantitative Data (MIC, MBIC50) mic->data biofilm->data

Caption: Workflow for assessing antibacterial and anti-biofilm activity.

Section 2: this compound Derivatives as Linkers in PROTACs

This compound is a commonly employed polyethylene glycol (PEG)-based linker in the design of PROTACs.[4][5][6][] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4] The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[8]

The Impact of Linker Length on PROTAC Activity

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair.[8] While specific quantitative data for PROTACs utilizing a this compound linker are dispersed across various studies, the general principles of linker length optimization are well-established.

Linker LengthGeneral Effect on PROTAC ActivityConsiderations for Drug Development
Short May not allow for the formation of a stable ternary complex, leading to reduced or no degradation.Can be advantageous for targets where the binding pockets for the target protein and E3 ligase are in close proximity.
Optimal Facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein.Requires empirical determination for each new PROTAC. A range of linker lengths should be synthesized and tested.
Long May lead to unproductive ternary complex formation or increased off-target effects. Can also negatively impact cell permeability and other pharmacokinetic properties.While offering flexibility, excessively long linkers can introduce unfavorable physicochemical properties.
General Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and determine its potency.

1. Biochemical Assays:

  • Ternary Complex Formation: Assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) are used to confirm the formation of the ternary complex and determine its binding affinity and kinetics.

  • Ubiquitination Assays: In vitro ubiquitination assays are performed to demonstrate that the PROTAC can induce the ubiquitination of the target protein in the presence of the E3 ligase, ubiquitin, and other necessary enzymes.

2. Cellular Assays:

  • Target Protein Degradation: Western blotting is the most common method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC. The potency of the PROTAC is typically expressed as the DC₅₀ (concentration required to degrade 50% of the target protein) and Dmax (maximum degradation).

  • Cell Viability/Proliferation Assays: These assays are used to determine the functional consequence of target protein degradation on cellular processes such as proliferation, apoptosis, or cell cycle progression.

G cluster_1 PROTAC Mechanism of Action PROTAC PROTAC Target Target Protein PROTAC->Target E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

The Linker's Length: A Critical Determinant in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to understanding the impact of linker length on the performance of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key elements: a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. While the warhead and anchor provide specificity, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][2]

The length and composition of the linker dictate the spatial orientation of the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, preventing the formation of a stable and productive ternary complex. Conversely, an excessively long linker might lead to inefficient ubiquitination due to excessive flexibility and a reduction in effective concentration.[3] Therefore, optimizing the linker length is a crucial step in the development of potent and selective PROTACs.

Case Study: BRD4-Targeting PROTACs with Varying PEG Linker Lengths

To illustrate the profound impact of linker length, we present a comparative analysis of a series of PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a therapeutic target in oncology. These PROTACs consist of the BRD4 inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase as the anchor, connected by polyethylene (B3416737) glycol (PEG) linkers of varying lengths.[4]

Data Presentation: In Vitro Degradation of BRD4

The efficacy of these BRD4-targeting PROTACs was evaluated by measuring their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) in cell-based assays. The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, with a lower value indicating higher potency. The Dmax value indicates the maximum percentage of target protein degradation that can be achieved.

Linker CompositionDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Table 1: Comparative in vitro degradation data for BRD4-targeting PROTACs with different PEG linker lengths. The data clearly indicates that the PROTAC with a PEG5 linker exhibits the highest potency and efficacy in degrading BRD4.[4]

As the data in Table 1 demonstrates, a clear structure-activity relationship exists with respect to the linker length. The PROTAC with the PEG5 linker emerged as the most potent degrader, exhibiting the lowest DC50 and the highest Dmax. This suggests that the PEG5 linker provides the optimal length and flexibility to facilitate the most stable and productive ternary complex between BRD4 and VHL, leading to highly efficient ubiquitination and subsequent proteasomal degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are the methodologies for the key experiments cited in this guide.

Western Blot Analysis for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]

a. Cell Culture and Treatment:

  • Seed a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare a dilution series of the PROTACs in cell culture medium.

  • Treat the cells with the varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading.

d. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

e. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

f. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of the PROTACs on the cells.[5]

  • Prepare cells and test compounds in a 96-well plate with a final volume of 100 µL/well. Include wells with medium only for background subtraction.

  • Incubate the plate for the desired period of exposure (e.g., 72 hours).

  • Add 20 µL of MTS solution to each well.

  • Incubate for 1 to 4 hours at 37°C.

  • Record the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizing the Process: From Mechanism to Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for their comparative analysis.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 PROTAC PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds to Warhead E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds to Anchor Polyubiquitination Polyubiquitination Target->Polyubiquitination Ubiquitin Transfer Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

PROTAC Mechanism of Action

Experimental_Workflow A Design & Synthesize PROTACs with Varying Linker Lengths C PROTAC Treatment (Dose-Response & Time-Course) A->C B Cell Culture (e.g., MV4-11) B->C D Cell Lysis & Protein Quantification C->D H Cell Viability Assay (MTS) C->H E Western Blot Analysis D->E F Densitometry & Data Analysis E->F G Determine DC50 & Dmax F->G J Compare Efficacy & Select Optimal Linker G->J I Assess Cytotoxicity H->I I->J

Experimental Workflow for PROTAC Comparison

Conclusion

The length of the linker is a critical parameter in the design of effective PROTACs. As demonstrated by the BRD4-targeting PROTAC case study, even subtle changes in linker length can have a dramatic impact on degradation potency and efficacy. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical screening of a variety of linker lengths for each new PROTAC system.[3][4] By employing systematic linker optimization strategies and robust experimental validation, researchers can unlock the full therapeutic potential of targeted protein degradation.

References

Navigating PROTAC Stability: A Comparative Guide to 3,6,9-Trioxaundecanedioic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Proteolysis Targeting Chimeras (PROTACs) necessitates a multi-parameter optimization process, with the linker component playing a pivotal role in determining the overall stability, efficacy, and pharmacokinetic properties of the molecule. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG)-based linkers, such as those derived from 3,6,9-Trioxaundecanedioic acid, are frequently employed due to their hydrophilicity and synthetic tractability. This guide provides an objective comparison of the stability of PROTACs featuring this compound linkers against common alternatives, supported by general trends from experimental data.

The Critical Role of the Linker in PROTAC Stability

The linker in a PROTAC molecule is not merely a spacer but an active contributor to the molecule's biological activity. It influences the formation and stability of the ternary complex (comprising the target protein, the PROTAC, and an E3 ligase), dictates physicochemical properties like solubility and cell permeability, and is often a primary site of metabolic modification. A PROTAC's stability is a critical determinant of its in vivo efficacy and therapeutic window. Instability can lead to rapid clearance, reduced exposure, and the generation of metabolites that may compete with the parent compound for target engagement, thereby limiting degradation.

Comparative Stability of PROTAC Linkers

The choice of linker chemistry significantly impacts a PROTAC's metabolic fate. While direct quantitative comparisons of PROTACs differing only in their linker are not always publicly available, general trends have been observed across numerous studies. The following table summarizes the performance characteristics of this compound (a PEG-based linker) in comparison to alkyl and rigid linkers.

FeatureThis compound (PEG-based) LinkerAlkyl LinkerRigid Linker (e.g., containing cyclic or aromatic groups)
Metabolic Stability Can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The ether linkages are potential sites of O-dealkylation.Generally considered to have good metabolic stability due to the absence of easily oxidizable heteroatoms.Often exhibit enhanced metabolic stability. The rigid structure can shield metabolically labile sites and may be less recognized by metabolic enzymes.
Solubility The hydrophilic nature of the PEG chain generally improves the aqueous solubility of the PROTAC.Tend to be more hydrophobic, which can lead to lower aqueous solubility.Solubility can vary depending on the specific cyclic or aromatic structures incorporated. Polar groups can be added to improve solubility.
Cell Permeability Permeability can be a challenge due to the increased polarity. However, some studies suggest a "molecular chameleon" effect where intramolecular hydrogen bonding can shield polar groups and improve permeability.Higher lipophilicity can lead to improved passive cell permeability, but this needs to be balanced to avoid poor solubility.Can be designed to have favorable permeability profiles by balancing rigidity and polarity.
Ternary Complex Formation The flexibility of the PEG chain can be advantageous in allowing the PROTAC to adopt a productive conformation for ternary complex formation. However, excessive flexibility can be detrimental.The conformational freedom of alkyl chains can also support ternary complex formation, but may lead to non-productive binding modes.The pre-organized conformation of a rigid linker can enhance the stability of the ternary complex, potentially leading to improved degradation potency.
Synthetic Accessibility The synthesis of PEG linkers of specific lengths can be more complex and costly compared to simple alkyl chains.Generally straightforward and cost-effective to synthesize.Synthesis can be more complex than flexible linkers, but click chemistry approaches have streamlined the process.

Visualizing PROTAC Action and Stability Assessment

To better understand the processes involved, the following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical workflow for assessing PROTAC stability.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI warhead POI_PROTAC_E3 POI-PROTAC-E3 E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 ligase ligand Ub Ubiquitin Proteasome Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation POI_PROTAC_E3->Ub Ubiquitination POI_PROTAC_E3->Proteasome Recruitment

Caption: General mechanism of PROTAC-mediated protein degradation.

Stability_Workflow Experimental Workflow for PROTAC Stability Assessment PROTAC_synthesis PROTAC Synthesis (with varied linkers) in_vitro_stability In Vitro Stability Assays PROTAC_synthesis->in_vitro_stability cell_based_assays Cell-Based Assays PROTAC_synthesis->cell_based_assays microsomal_stability Liver Microsomal Stability Assay in_vitro_stability->microsomal_stability plasma_stability Plasma Stability Assay in_vitro_stability->plasma_stability data_analysis Data Analysis (Half-life, Permeability Coefficient) microsomal_stability->data_analysis plasma_stability->data_analysis permeability_assay Caco-2 Permeability Assay cell_based_assays->permeability_assay degradation_assay Protein Degradation Assay (e.g., Western Blot) cell_based_assays->degradation_assay permeability_assay->data_analysis degradation_assay->data_analysis sar Structure-Stability Relationship (SSR) Analysis data_analysis->sar

Caption: Workflow for assessing the stability of PROTACs.

Experimental Protocols

Accurate assessment of PROTAC stability is crucial for selecting promising candidates for further development. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability of a PROTAC by measuring its rate of disappearance when incubated with human liver microsomes, which are a rich source of drug-metabolizing enzymes like CYPs.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known high clearance, e.g., Verapamil)

  • Negative control (compound with known low clearance, e.g., Warfarin)

  • Acetonitrile (B52724) (ice-cold) containing an internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

  • Incubation: In a 96-well plate, add the HLM suspension to the phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to the wells containing the HLM and buffer. Immediately after, add the working solution of the test PROTAC or control compound to the respective wells. A parallel incubation without the NADPH regenerating system should be performed to assess non-enzymatic degradation.

  • Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard. This will stop the enzymatic reaction and precipitate the microsomal proteins.

  • Sample Preparation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k .

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a PROTAC by measuring its transport across a monolayer of Caco-2 cells, which is a widely used in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer (pH 7.4)

  • Test PROTAC compound

  • Control compounds for high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol)

  • Lucifer yellow for assessing monolayer integrity

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and/or by determining the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test PROTAC or control compound to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer. Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Transport Experiment (Basolateral to Apical - B to A) (for efflux assessment):

    • Perform the experiment as described above, but add the compound to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.

Conclusion

The stability of a PROTAC is a multifaceted property profoundly influenced by its linker. While this compound and other PEG-based linkers offer advantages in terms of solubility and ternary complex flexibility, their potential for metabolic degradation must be carefully considered. Alkyl and rigid linkers often provide enhanced metabolic stability, though this may come at the cost of reduced solubility or synthetic complexity. The optimal linker choice is target- and system-dependent, necessitating a thorough evaluation of stability and other key drug-like properties through rigorous experimental assessment. The protocols provided in this guide offer a framework for conducting such evaluations to inform the rational design of stable and effective PROTAC degraders.

Illuminating the Blueprint: A Comparative Guide to Analytical Techniques for Confirming PROTAC Structure with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are revolutionizing drug discovery. A critical component of a PROTAC is the linker that connects the target protein binder to the E3 ligase ligand. Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and optimize the pharmacokinetics of these complex molecules. However, the inherent flexibility and potential polydispersity of PEG linkers present unique analytical challenges. Robust and orthogonal analytical techniques are therefore essential to unequivocally confirm the structure, identity, and purity of these novel therapeutic agents.

This guide provides an objective comparison of the key analytical techniques used to characterize PROTACs featuring PEG linkers, supported by experimental data and detailed protocols.

A Multi-faceted Approach to Structural Confirmation

A combination of chromatographic and spectroscopic techniques is indispensable for the comprehensive characterization of PROTACs with PEG linkers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are pivotal for purification and purity assessment, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information.

Below is a comparative overview of these techniques:

TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed atomic-level structural information, including connectivity of the warhead, linker, and E3 ligand. Confirmation of PEG linker attachment site and conformation in solution.Provides unambiguous structural elucidation. Non-destructive.Lower sensitivity compared to MS. Can be complex to interpret for large molecules. Requires higher sample concentrations.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight confirmation. Fragmentation patterns provide structural information.High sensitivity and accuracy. Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.Does not provide detailed stereochemical or conformational information. Fragmentation of the PEG linker can be complex.
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) Separates components of a mixture based on their differential interactions with a stationary phase.Purity assessment. Quantification. Isolation of the final product.Robust and reproducible. A variety of column chemistries allows for tailored separation methods. UPLC offers higher resolution and faster analysis times than HPLC.[1][2][3][4]May not resolve all impurities, especially those with similar physicochemical properties.

In-depth Analysis with Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for providing a detailed, atom-by-atom picture of a PROTAC's structure in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to confirm the covalent linkages between the warhead, the PEG linker, and the E3 ligase ligand.

Key applications of NMR in PROTAC characterization include:

  • Confirmation of PEG Linker Attachment: Specific proton and carbon signals corresponding to the PEG chain can be identified and their connectivity to the warhead and E3 ligase ligand can be established through 2D NMR experiments. The characteristic chemical shift of the ethylene (B1197577) glycol units (typically around 3.6 ppm in ¹H NMR) is a key diagnostic feature.

  • Structural Integrity of the Warhead and E3 Ligand: The NMR spectra of the final PROTAC can be compared to those of the individual building blocks to ensure their structures have not been altered during the synthesis.

  • Conformational Analysis: Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the three-dimensional conformation of the PROTAC in solution, which is crucial for understanding its ability to induce a productive ternary complex.[]

Experimental Protocol: ¹H NMR for PROTAC Structure Confirmation

Objective: To confirm the chemical structure of a purified PROTAC with a PEG linker.

Materials:

  • Purified PROTAC sample (1-5 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Dissolve the PROTAC sample in the appropriate deuterated solvent (approximately 0.5-0.7 mL).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum. Typical parameters include:

    • Pulse sequence: zg30

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 1-2 seconds

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and assign the peaks to the corresponding protons in the PROTAC structure. Pay close attention to the signals from the PEG linker and the protons at the points of attachment to the warhead and E3 ligase ligand.

Mass Spectrometry: High-Sensitivity Confirmation of Molecular Identity

Mass spectrometry is a cornerstone technique for confirming the molecular weight of the synthesized PROTAC with high accuracy. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for purity analysis and monitoring reaction completion.[6]

Key applications of MS in PROTAC characterization include:

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular weight of the PROTAC with sub-ppm accuracy, providing strong evidence for its elemental composition.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. This can provide valuable information about the structure of the PROTAC, including the sequence of the PEG linker and the nature of the connections to the warhead and E3 ligase ligand.

  • Impurity Profiling: LC-MS can be used to detect and identify process-related impurities and degradation products.

Experimental Protocol: LC-MS/MS for PROTAC Analysis

Objective: To confirm the molecular weight and assess the purity of a PROTAC with a PEG linker.

Instrumentation:

  • UPLC or HPLC system

  • Mass spectrometer (e.g., Triple Quadrupole or Orbitrap)

Chromatographic Conditions (Example for a Gefitinib-based PROTAC): [7]

  • Column: ACQUITY HSS T3 C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 1 mM ammonium (B1175870) formate, 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5-95% B over 2 minutes, hold for 2 minutes

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 60 °C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for confirmation

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

HPLC and UPLC: The Workhorses of Purity Assessment

HPLC and UPLC are essential for both the purification of the final PROTAC and the determination of its purity. The choice of chromatographic method depends on the physicochemical properties of the PROTAC.

Commonly used HPLC/UPLC methods for PROTAC analysis include:

  • Reversed-Phase HPLC/UPLC (RP-HPLC/UPLC): This is the most widely used technique for purity assessment of small molecules, including PROTACs. Separation is based on hydrophobicity. C18 columns are commonly used.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It can be useful for removing small molecule impurities and for analyzing the homogeneity of PROTACs with longer PEG linkers.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be useful for purifying PROTACs that have ionizable functional groups.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under less denaturing conditions than RP-HPLC.

UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, which can be critical for high-throughput screening and quality control. [1][2][3][4]

Experimental Protocol: RP-UPLC for PROTAC Purity Analysis

Objective: To determine the purity of a PROTAC with a PEG linker.

Instrumentation:

  • UPLC system with a UV detector

Chromatographic Conditions (Example):

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes is a good starting point.

  • Flow Rate: 0.4-0.6 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at a wavelength where the warhead or E3 ligase ligand has strong absorbance (e.g., 254 nm).

Visualizing the Analytical Workflow

A systematic workflow is crucial for the successful characterization of PROTACs.

PROTAC_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation Synthesis PROTAC Synthesis Purification Purification (e.g., Prep-HPLC) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Molecular Weight Confirmation Purity Purity Assessment (HPLC/UPLC) Purification->Purity Purity Determination Final_Product Characterized PROTAC NMR->Final_Product MS->Final_Product Purity->Final_Product

Caption: A typical workflow for the synthesis and analytical characterization of a PROTAC.

Signaling Pathway of PROTAC Action

Understanding the mechanism of action is key to PROTAC development.

PROTAC_Signaling_Pathway cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ubiquitination Polyubiquitination Ternary->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

A Comparative Guide to 3,6,9-Trioxaundecanedioic Acid-Containing Drugs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of therapeutic modalities, the emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for targeting challenging disease-causing proteins. At the heart of these bifunctional molecules lies the linker, a critical component that dictates the efficacy and pharmacological properties of the degrader. This guide provides an objective comparison of drugs and research molecules containing 3,6,9-Trioxaundecanedioic acid, a common polyethylene (B3416737) glycol (PEG)-based linker, with alternative linker technologies. The information presented is supported by experimental data to aid in the rational design and evaluation of next-generation protein degraders.

The Central Role of the Linker in PROTACs

PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to induce the degradation of the target. The linker connecting the target-binding and E3 ligase-binding moieties is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). This, in turn, influences key performance metrics such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

This compound: A PEG-Based Linker

This compound is a hydrophilic PEG3 linker. PEG-based linkers are widely used in PROTAC design due to several advantageous properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules.

  • Favorable Physicochemical Properties: PEG linkers can positively influence a PROTAC's permeability and other drug-like properties.

  • Flexibility: The flexibility of the PEG chain can allow for the necessary conformational adjustments to facilitate the formation of a stable ternary complex.

Comparative Analysis of Linker Performance in BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology. Several PROTACs have been developed to induce its degradation. The following table summarizes representative data from studies on BRD4-targeting PROTACs, illustrating the impact of different linker types on degradation potency.

PROTACE3 Ligase LigandLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
MZ1 VHLPEG/Alkyl (contains a PEG-like unit)BRD4HeLa~15>80
dBET1 CRBNPEG-basedBRD4MV4;11<1>95
ARV-825 CRBNPEG-basedBRD4RS4;11<1>95

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

While specific head-to-head studies directly comparing a this compound linker to other types for the same target and E3 ligase are limited in publicly available literature, the data on PEG-based linkers in highly potent degraders like dBET1 and ARV-825 underscores the utility of this linker class. The flexible nature of PEG linkers is thought to be crucial for adopting the optimal conformation for ternary complex formation.

Alternative Linker Strategies

While PEG linkers offer distinct advantages, alternative linker chemistries are actively being explored to overcome potential limitations such as metabolic instability and to fine-tune PROTAC properties.

  • Alkyl Linkers: These provide a more hydrophobic and often more rigid alternative to PEG linkers. The choice between a PEG and an alkyl linker can significantly impact a PROTAC's solubility and cell permeability.

  • Rigid Linkers: Incorporating rigid moieties like piperazines or alkynes can restrict the conformational flexibility of the PROTAC. This can be advantageous in pre-organizing the molecule for optimal ternary complex formation, potentially leading to increased potency and selectivity.

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types is often necessary to identify the most effective degrader.

Experimental Protocols

A robust evaluation of PROTAC efficacy requires a combination of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme (e.g., UBE2D2)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)

  • Purified target protein (e.g., BRD4)

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Reaction buffer

Procedure:

  • Assemble the ubiquitination reaction mixture containing E1, E2, E3, ubiquitin, and the target protein in the reaction buffer.

  • Add the PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blot using an antibody against the target protein to visualize the appearance of higher molecular weight ubiquitinated species.

Western Blot for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels within cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, MV4;11)

  • PROTAC of interest

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane and then incubate with the primary antibody against the target protein.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vivo Evaluation in Mouse Xenograft Models

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a PROTAC in a preclinical cancer model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cell line for tumor implantation

  • PROTAC formulation for in vivo administration

  • Vehicle control

Procedure:

  • Implant cancer cells subcutaneously into the flanks of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the PROTAC or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, oral).

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for target protein levels).

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow In_Vitro In Vitro Evaluation Ubiquitination_Assay Ubiquitination Assay In_Vitro->Ubiquitination_Assay Binding_Assay Binding Affinity In_Vitro->Binding_Assay Cell_Based Cell-Based Assays Degradation_Assay Western Blot (DC50/Dmax) Cell_Based->Degradation_Assay Viability_Assay Cell Viability Cell_Based->Viability_Assay In_Vivo In Vivo Studies Xenograft_Model Xenograft Model In_Vivo->Xenograft_Model PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Degradation_Assay->In_Vivo

Flexible vs. Rigid PROTAC Linkers: A Head-to-Head Comparison for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to understanding the critical role of the linker in PROTAC design, performance, and pharmacokinetic profiles, supported by experimental data and detailed protocols.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the body's own cellular disposal system.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] While much attention is given to the protein-binding ligands, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and drug-like properties.[3][4][5]

This guide provides an objective, data-driven comparison of flexible and rigid PROTAC linkers to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

The Great Divide: Flexible vs. Rigid Linkers

PROTAC linkers can be broadly categorized into two main types: flexible and rigid. The choice between these architectures profoundly impacts the formation of the key ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for subsequent protein ubiquitination and degradation.[4][]

  • Flexible Linkers: These are the most commonly used type, often composed of polyethylene (B3416737) glycol (PEG) or alkyl chains.[][7] Their conformational freedom allows the PROTAC to adopt multiple orientations, potentially facilitating the initial "handshake" between the target protein and the E3 ligase. However, this high flexibility can also lead to reduced metabolic stability and may not always result in the most productive orientation for ubiquitination.[][]

  • Rigid Linkers: These linkers incorporate structural elements that restrict conformational freedom, such as cycloalkane moieties (e.g., piperidine (B6355638), piperazine), alkynes, or triazoles.[2][7][9] By pre-organizing the PROTAC into a more defined conformation, rigid linkers can enhance the stability of the ternary complex, leading to improved potency and selectivity.[4][10] They can also improve pharmacokinetic properties like metabolic stability.[] However, a rigid linker that enforces a non-productive conformation can completely abolish degradation activity.[3]

Performance Metrics: A Data-Driven Comparison

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data from various studies, highlighting the impact of linker flexibility and rigidity on these key parameters.

Table 1: Flexible Linkers - The Impact of Chain Length (Alkyl vs. PEG)

Flexible linkers are often the starting point in a PROTAC design campaign due to their synthetic accessibility.[4] However, even within this class, the choice between an alkyl chain and a more hydrophilic PEG linker, as well as the overall length, is critical.

TargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Key Observation
BRD4 VHLPEG35585A systematic increase in PEG linker length from PEG3 to PEG5 resulted in a significant improvement in degradation potency for BRD4.[5]
BRD4 VHLPEG42095The PEG5 linker was identified as optimal in this series, suggesting a specific spatial arrangement is required for maximal efficacy.[5]
BRD4 VHLPEG515>98
BRD4 VHLPEG63092
ERα CRBN12-atom PEG>1000<20For ERα, a longer 16-atom linker was substantially more potent than a 12-atom linker, underscoring that the optimal linker length is highly target-dependent.[11][12]
ERα CRBN16-atom PEG~100~80
CRBN VHL9-atom AlkylActiveN/AIn a study creating homo-PROTACs to degrade CRBN, an alkyl linker was effective, while replacing it with three PEG units resulted in only weak degradation, implying that linker composition, not just length, is a key factor.[3]
CRBN VHL3-unit PEGWeakly ActiveN/A
Table 2: Rigid Linkers - Enhancing Potency and Physicochemical Properties

Rigid linkers can enforce a bioactive conformation, leading to more stable ternary complexes and improved degradation. They can also be used to tune physicochemical properties.

TargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Key Observation
PI3K/mTOR VHLC8 Alkyl (Flexible)~50~90In this study, PROTACs with flexible alkyl or PEG linkers showed superior degradation compared to those with more rigid elements. The removal of a rigid piperidine ring from the target ligand also enhanced efficacy.[13]
PI3K/mTOR VHLPiperidine-containing (Rigid)>1000<10This suggests that for this specific target/ligase pair, flexibility was crucial for achieving the proximity needed for degradation.[13]
Androgen Receptor (AR) CRBNPEG-based (Flexible)3 µMActiveIn contrast, when a flexible PEG linker in an AR-targeting PROTAC was replaced with rigid phenyl rings, all degradation activity was lost.[3] This highlights the risk of rigidification if the resulting conformation is unproductive.
Androgen Receptor (AR) CRBNPhenyl-based (Rigid)Inactive0
Androgen Receptor (AR) CRBNAlkyne/di-piperidine (Rigid)<10 nM>90A different study on AR degraders successfully incorporated a rigid, ionisable pyridine/di-piperidine motif, which significantly improved aqueous solubility while achieving high potency.[3]

Visualizing the Process: From Mechanism to Evaluation

// Nodes POI [label="Target Protein\n(POI)", fillcolor="#F1F3F4", fontcolor="#202124"]; PROTAC [label="PROTAC", fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="E3 Ligase", fillcolor="#F1F3F4", fontcolor="#202124"]; Ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub [label="Ubiquitin\n(Ub)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PolyUb [label="Poly-Ubiquitinated\nPOI", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded Peptides", shape=plaintext, fontcolor="#202124"]; Recycle [label="PROTAC\nRecycled", shape=plaintext, fontcolor="#202124"];

// Edges POI -> Ternary [label="Binds"]; PROTAC -> Ternary; E3 -> Ternary [label="Recruits"]; Ub -> Ternary [label=" Transfer", style=dashed]; Ternary -> PolyUb [label=" Polyubiquitination"]; PolyUb -> Proteasome [label=" Recognition"]; Proteasome -> Degradation [label=" Degradation"]; Ternary -> Recycle [style=dashed, arrowhead=open]; Recycle -> PROTAC [style=dashed, arrowhead=open]; } caption: The catalytic cycle of PROTAC-mediated protein degradation.

// Nodes start [label="PROTAC Design\n(Flexible vs. Rigid Linkers)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="Chemical Synthesis\nof PROTAC Library", fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro Assays", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; degradation [label="Western Blot\n(DC50, Dmax)", fillcolor="#FFFFFF", fontcolor="#202124"]; ternary [label="Ternary Complex Assay\n(e.g., NanoBRET, Co-IP)", fillcolor="#FFFFFF", fontcolor="#202124"]; cell_based [label="Cell-Based Assays", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; permeability [label="Permeability Assay\n(e.g., PAMPA)", fillcolor="#FFFFFF", fontcolor="#202124"]; pk_studies [label="Pharmacokinetic (PK)\nStudies", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimization [label="Lead Optimization", shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> in_vitro; in_vitro -> degradation; in_vitro -> ternary; synthesis -> cell_based; cell_based -> permeability; {degradation, ternary, permeability} -> pk_studies; pk_studies -> optimization; } caption: A typical experimental workflow for evaluating PROTAC linker alternatives.

// Main Categories Flexible [label="Flexible Linkers\n(e.g., PEG, Alkyl)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Rigid [label="Rigid Linkers\n(e.g., Piperazine, Alkyne)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Pros for Flexible Pros_Flex [label="Advantages", fillcolor="#F1F3F4", fontcolor="#202124"]; P1_Flex [label="Synthetically Accessible", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; P2_Flex [label="Samples Multiple Conformations", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; P3_Flex [label="Good Starting Point for SAR", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Cons for Flexible Cons_Flex [label="Disadvantages", fillcolor="#F1F3F4", fontcolor="#202124"]; C1_Flex [label="Potential for Lower Metabolic Stability", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C2_Flex [label="May Not Form Most Stable\nTernary Complex", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C3_Flex [label="Can Lead to Unfavorable PK Properties", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Pros for Rigid Pros_Rigid [label="Advantages", fillcolor="#F1F3F4", fontcolor="#202124"]; P1_Rigid [label="Pre-organizes Bioactive Conformation", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; P2_Rigid [label="Can Improve Ternary Complex Stability", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; P3_Rigid [label="Potential for Improved PK & Selectivity", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Cons for Rigid Cons_Rigid [label="Disadvantages", fillcolor="#F1F3F4", fontcolor="#202124"]; C1_Rigid [label="Synthetically More Challenging", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C2_Rigid [label="Risk of Enforcing a\nNon-Productive Conformation", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C3_Rigid [label="Less Conformational Sampling", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Flexible -> Pros_Flex -> {P1_Flex, P2_Flex, P3_Flex}; Flexible -> Cons_Flex -> {C1_Flex, C2_Flex, C3_Flex}; Rigid -> Pros_Rigid -> {P1_Rigid, P2_Rigid, P3_Rigid}; Rigid -> Cons_Rigid -> {C1_Rigid, C2_Rigid, C3_Rigid}; } caption: Logical comparison of flexible vs. rigid PROTAC linkers.

Key Experimental Protocols

Reproducible experimental data is the cornerstone of PROTAC development. Below are detailed methodologies for key experiments used to compare linker performance.

Western Blot for Protein Degradation (DC50/Dmax Determination)

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7, 22Rv1) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compounds in fresh culture medium.

    • Aspirate the old medium and treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Blotting and Detection:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

NanoBRET™ Ternary Complex Formation Assay

This assay quantifies the formation of the POI-PROTAC-E3 ligase complex within living cells, providing direct evidence of the PROTAC's mechanism of action.[13]

  • Cell Preparation:

    • Co-transfect HEK293T cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL) fused to a HaloTag®.

    • Plate the transfected cells in 96-well plates.

  • Labeling and Treatment:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the E3 ligase.

    • Add the PROTAC compound at various concentrations to the wells.

  • Detection:

    • Add the Nano-Glo® Luciferase Assay Substrate.

    • Immediately measure the luminescence at two wavelengths: a donor emission wavelength (~460 nm) and an acceptor emission wavelength (~618 nm) using a plate reader.

  • Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex. Plot the BRET ratio against PROTAC concentration to determine the potency of complex formation.

Co-Immunoprecipitation (Co-IP) for Ubiquitination

Co-IP assays can confirm the PROTAC-induced interaction between the POI and E3 ligase and demonstrate the resulting ubiquitination of the target.[13]

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

    • Lyse cells using a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose (B213101) beads.

    • Incubate the lysate with an antibody against the target protein overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complex.

    • Wash the beads several times to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the protein complexes from the beads by boiling in sample buffer.

    • Perform a Western blot on the eluted samples.

    • Probe the blot with antibodies against the E3 ligase (to confirm interaction) and ubiquitin (to confirm ubiquitination of the POI). An increased signal for the E3 ligase and ubiquitin in the PROTAC-treated sample compared to the control indicates successful ternary complex formation and subsequent ubiquitination.

Conclusion and Future Outlook

The choice between a flexible and a rigid linker is not a one-size-fits-all decision; it is highly dependent on the specific POI and E3 ligase pair.[5] The current paradigm often involves an empirical approach, starting with flexible linkers like PEG or alkyl chains to establish a baseline for degradation and determine an optimal length.[3][] Subsequently, rigidifying elements can be introduced to fine-tune the conformation, enhance ternary complex stability, and improve pharmacokinetic properties.[10][14]

While flexible linkers offer synthetic ease and broad conformational sampling, rigid linkers provide a pathway to higher potency and better drug-like properties, provided they enforce a productive binding mode. The development of computational modeling and structural biology techniques is increasingly enabling a more rational, structure-based design of PROTAC linkers, potentially reducing the need for extensive empirical screening.[3][15] As the field advances, we can expect to see the emergence of "smart" linkers with tunable properties, further expanding the power and precision of targeted protein degradation.[4]

References

Performance of 3,6,9-Trioxaundecanedioic Acid in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 3,6,9-Trioxaundecanedioic acid, a trivalent polyethylene (B3416737) glycol (PEG3) dicarboxylic acid, in various cell-based assays. As a hydrophilic linker, its characteristics are crucial in the design of various bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This document will objectively compare its anticipated performance with other linker alternatives, supported by experimental data from studies on similar short-chain PEG linkers.

Introduction to this compound in Cellular Assays

This compound is primarily utilized as a flexible, hydrophilic linker in the synthesis of PROTACs. These bifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The linker's role is critical; it influences the molecule's solubility, cell permeability, and the optimal formation of the ternary complex (target protein-PROTAC-E3 ligase). While direct cell-based assay data on this compound as a standalone compound is scarce, its impact is inferred from the performance of PROTACs containing this or similar PEG-based linkers.

Data Presentation: Comparative Performance of PEG Linkers

The following tables summarize quantitative data from studies on PROTACs, illustrating the impact of PEG linker length on key performance indicators in cell-based assays. This data serves as a proxy to evaluate the expected performance of this compound (a PEG3 linker) in comparison to other alternatives.

Table 1: In Vitro Cytotoxicity of PROTACs with Varying PEG Linker Lengths

PROTAC TargetCell LineLinker TypeLinker Length (atoms)IC50 (µM)Reference
Estrogen Receptor αMCF7Alkyl9140[1]
Estrogen Receptor αMCF7Alkyl1626[1]
Estrogen Receptor αMCF7Alkyl>16>200[1]
HER2NCI-N87PEG4 kDa0.0319[2]
HER2NCI-N87PEG10 kDa0.1113[2]
BRD4MV4;11PEG30.055[3]
BRD4MV4;11PEG50.015[3]

Table 2: Cellular Permeability of PROTACs with Different Linkers

PROTAC TargetLinker TypePermeability (Papp, 10⁻⁶ cm/s)AssayReference
Androgen ReceptorPEG1.7Caco-2[4]
BRD4PEG30.8PAMPA[3]
BRD4PEG51.2PAMPA[3]
Androgen ReceptorVHL ligand with PEG linker0.35 (A-B), 0.24 (B-A)Caco-2[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of molecules like this compound are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Test compound (e.g., PROTAC with this compound linker)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human drug absorption. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well plates)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 18-21 days to allow for differentiation and formation of a confluent monolayer.[7]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Assay Initiation:

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[7]

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[7]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At designated time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.[8]

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.[9]

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Signaling Pathway: The Ubiquitin-Proteasome System in PROTAC Action

The following diagram illustrates the mechanism of action for a PROTAC, which relies on the cellular ubiquitin-proteasome system for targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI PROTAC PROTAC Molecule PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin cluster_ternary cluster_ternary Ub->cluster_ternary POI_Ub Ubiquitinated POI Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded cluster_ternary->POI_Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Cell Viability Assay

This diagram outlines the typical workflow for assessing the effect of a compound on cell viability using an MTT assay.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with serial dilutions of 3,6,9-Trioxaundecanedioic acid-containing compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for a typical cell viability assay.

References

Validating PROTAC Efficacy: A Comparative Guide to Linker Chemistry Featuring 3,6,9-Trioxaundecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two. The composition and length of this linker are not merely a structural consideration but a key determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of 3,6,9-Trioxaundecanedioic acid, a polyethylene (B3416737) glycol (PEG)-based linker, against other common linker classes in the context of validating the PROTAC mechanism of action. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to aid in the rational design and evaluation of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Mechanism of Action

A PROTAC's mechanism hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker plays a critical role in this process by influencing the geometry and stability of this ternary complex.[1] An optimal linker length and composition are essential for productive ubiquitination. A linker that is too short may cause steric hindrance, while an overly long one can lead to inefficient ubiquitination.[1]

This compound, a PEG-based linker, is frequently employed in PROTAC design due to its advantageous properties. PEG linkers are known for their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[2][3] Their flexibility can also be beneficial in allowing the formation of a productive ternary complex.[4]

Comparative Analysis of PROTAC Linkers

The choice of linker significantly impacts the degradation efficiency (DC50 and Dmax values) of a PROTAC. Below is a comparative summary of different linker types, including representative data from various studies. It is important to note that direct comparisons across different targets and E3 ligases should be made with caution, as the optimal linker is context-dependent.

Linker ClassExample Linker/PROTACTarget ProteinE3 LigaseDC50Dmax (%)Key Characteristics & Performance Insights
PEG-based PROTACs with varying PEG units BRD4 VHL nM range (optimal at 5 PEG units) >90 Good balance of potency, cell permeability, and oral bioavailability. The flexibility and hydrophilicity of the PEG chain are advantageous. [5]
PEG-based PROTAC with this compound derivative Estrogen Receptor α (ERα) VHL 26 µM (16-atom linker) Not specified Demonstrated the importance of optimal linker length for degradation; a 16-atom linker was significantly more potent than a 9-atom linker. [1][6]
Alkyl PROTACs with varying alkyl chain lengths TBK1 VHL 3 nM (21-atom linker) 96 Linker length is critical; linkers shorter than 12 atoms were inactive. Highlights the need for sufficient length to span the distance between the two proteins. [6]
Alkyl/Ether APN-C3-NH-Boc based PROTACs General General Data not readily available Data not readily available Often used in click chemistry for modular PROTAC assembly. Performance is dependent on the specific context of the PROTAC. [7]
Rigid PROTACs with piperazine/piperidine or triazole moieties mTOR VHL nM range >80 Rigid linkers can pre-organize the PROTAC into an active conformation, potentially enhancing selectivity and metabolic stability. Flexible linkers like PEGs often show superior degradation. [2][4]

Experimental Protocols for Validating PROTAC Mechanism of Action

Robust experimental validation is crucial to confirm that the observed protein knockdown is indeed due to the intended PROTAC mechanism. Below are detailed protocols for essential validation experiments.

Western Blot for Protein Degradation Analysis

This is a fundamental technique to quantify the reduction in the target protein levels following PROTAC treatment.[5][8]

Materials:

  • Cell line expressing the protein of interest (e.g., HeLa, MDA-MB-231)[9]

  • PROTAC of interest (with this compound or other linker)

  • Vehicle control (e.g., DMSO)[9]

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control and a co-treatment group with the PROTAC and a proteasome inhibitor.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for a loading control.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. A rescue of protein degradation in the presence of a proteasome inhibitor confirms a proteasome-dependent mechanism.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.[10][11]

Materials:

  • Cell lysates from PROTAC-treated and control cells

  • Antibody against the E3 ligase or the POI

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the cleared lysates with an antibody against the E3 ligase (or POI) overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the POI and the E3 ligase. The presence of the POI in the E3 ligase pulldown (and vice-versa) in the PROTAC-treated sample indicates the formation of the ternary complex.

Mass Spectrometry for Global Proteome Analysis

Mass spectrometry-based proteomics can provide an unbiased, global view of protein level changes upon PROTAC treatment, confirming on-target degradation and identifying potential off-target effects.[12][13]

Materials:

  • Cell lysates from PROTAC-treated and control cells

  • Reagents for protein digestion (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.

  • LC-MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify and quantify the relative abundance of proteins across the different samples. Identify proteins that are significantly downregulated to confirm on-target degradation and discover any potential off-target effects.

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with 3,6,9-Trioxaundecanedioic acid linker) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.

Western_Blot_Workflow A 1. Cell Treatment (PROTAC, Vehicle, PROTAC + MG132) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection & Analysis E->F

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

CoIP_Workflow A 1. Cell Treatment & Lysis B 2. Immunoprecipitation (with anti-E3 Ligase Ab) A->B C 3. Wash & Elute B->C D 4. Western Blot Analysis (Probe for POI) C->D E Result: POI detected in PROTAC-treated sample D->E

Caption: Workflow for Co-Immunoprecipitation to validate ternary complex formation.

Conclusion

The validation of a PROTAC's mechanism of action is a critical step in its development as a therapeutic agent. The choice of linker, such as the PEG-based this compound, profoundly influences the efficacy of the resulting PROTAC. A systematic evaluation using a combination of orthogonal methods, including Western blotting, co-immunoprecipitation, and mass spectrometry, is essential to confirm on-target, proteasome-dependent degradation. The experimental protocols and comparative data provided in this guide offer a framework for the rational design and rigorous validation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

The Impact of 3,6,9-Trioxaundecanedioic Acid on Drug Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of linkers is a critical strategy in modern drug design, profoundly influencing the pharmacokinetic (PK) profile of therapeutic agents. Among these, 3,6,9-Trioxaundecanedioic acid, a short-chain polyethylene (B3416737) glycol (PEG) derivative, has emerged as a valuable tool, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the pharmacokinetic properties of drugs with and without this linker, supported by experimental data and detailed methodologies.

Enhanced In Vivo Stability and Exposure with PEG Linkers

The primary role of incorporating a this compound linker is to modulate the physicochemical properties of a drug, thereby altering its behavior in the body. This modification, often referred to as PEGylation, generally leads to an improved pharmacokinetic profile. The hydrophilic nature of the PEG chain can increase the aqueous solubility of a drug, which is often a challenge for complex molecules like PROTACs.[][2][3] Furthermore, the presence of the PEG linker can shield the drug from metabolic enzymes, reducing its clearance and prolonging its circulation time in the bloodstream.[]

A key application of this compound is in the architecture of PROTACs, which are large, complex molecules designed to induce the degradation of specific proteins.[5][6] The linker in a PROTAC connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and composition of this linker are crucial for the PROTAC's efficacy and its pharmacokinetic properties.[2][]

The following table summarizes the expected pharmacokinetic changes when a drug is modified with a this compound linker, based on the general principles of PEGylation and data from PROTAC research.

Pharmacokinetic ParameterDrug without this compoundDrug with this compoundRationale for Change
Half-life (t½) ShorterLongerReduced clearance due to steric hindrance of metabolic enzymes and increased hydrodynamic radius.
Clearance (CL) HigherLowerDecreased renal filtration and reduced enzymatic degradation.
Volume of Distribution (Vd) VariableGenerally smallerIncreased hydrophilicity can limit distribution into tissues.
Area Under the Curve (AUC) LowerHigherIncreased systemic exposure due to longer circulation time.
Oral Bioavailability (%F) Often lowCan be improvedEnhanced solubility and stability can lead to better absorption.

Experimental Protocols

To determine the pharmacokinetic parameters of a drug with and without a this compound linker, a standard in vivo pharmacokinetic study in an animal model, such as rats or mice, is typically conducted.

In Vivo Pharmacokinetic Study Protocol

1. Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Animals are fasted overnight before drug administration.

2. Drug Formulation and Administration:

  • The drug with and without the linker is formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline).

  • For intravenous (IV) administration, the drug is administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

  • For oral (PO) administration, the drug is administered via oral gavage (e.g., 5 mg/kg).

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation (e.g., 13,000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the drug are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method should be sensitive and specific for the parent drug and its linker-modified counterpart.

  • A calibration curve is prepared by spiking known concentrations of the drug into blank plasma.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Key parameters to be determined include:

    • t½ (half-life): The time required for the plasma concentration to decrease by half.

    • Cmax (maximum concentration): The highest observed plasma concentration.

    • Tmax (time to maximum concentration): The time at which Cmax is reached.

    • AUC (area under the curve): A measure of total drug exposure over time.

    • CL (clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (volume of distribution): The apparent volume into which the drug distributes in the body.

    • %F (oral bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Logical Workflow for Pharmacokinetic Comparison

The following diagram illustrates the logical workflow for comparing the pharmacokinetics of a drug with and without a this compound linker.

G cluster_0 Drug Synthesis & Formulation cluster_1 In Vivo Study cluster_2 Analysis cluster_3 Comparison & Conclusion Synthesis_Unmodified Synthesize Unmodified Drug Formulation_Unmodified Formulate Unmodified Drug Synthesis_Unmodified->Formulation_Unmodified Synthesis_Modified Synthesize Drug with Linker Formulation_Modified Formulate Drug with Linker Synthesis_Modified->Formulation_Modified IV_Admin_Unmodified IV Administration (Unmodified) Formulation_Unmodified->IV_Admin_Unmodified PO_Admin_Unmodified PO Administration (Unmodified) Formulation_Unmodified->PO_Admin_Unmodified IV_Admin_Modified IV Administration (Modified) Formulation_Modified->IV_Admin_Modified PO_Admin_Modified PO Administration (Modified) Formulation_Modified->PO_Admin_Modified Blood_Sampling_Unmodified Blood Sampling IV_Admin_Unmodified->Blood_Sampling_Unmodified PO_Admin_Unmodified->Blood_Sampling_Unmodified Blood_Sampling_Modified Blood Sampling IV_Admin_Modified->Blood_Sampling_Modified PO_Admin_Modified->Blood_Sampling_Modified Bioanalysis_Unmodified LC-MS/MS Analysis Blood_Sampling_Unmodified->Bioanalysis_Unmodified Bioanalysis_Modified LC-MS/MS Analysis Blood_Sampling_Modified->Bioanalysis_Modified PK_Analysis_Unmodified Pharmacokinetic Analysis Bioanalysis_Unmodified->PK_Analysis_Unmodified PK_Analysis_Modified Pharmacokinetic Analysis Bioanalysis_Modified->PK_Analysis_Modified Comparison Compare PK Parameters PK_Analysis_Unmodified->Comparison PK_Analysis_Modified->Comparison

Caption: Workflow for comparing the pharmacokinetics of drugs with and without a linker.

Conclusion

The incorporation of a this compound linker is a promising strategy to enhance the pharmacokinetic properties of drugs, particularly for complex molecules like PROTACs. By increasing solubility, metabolic stability, and circulation time, this modification can lead to improved drug exposure and potentially greater therapeutic efficacy. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of the pharmacokinetic impact of this and other linkers in drug development programs.

References

3,6,9-Trioxaundecanedioic Acid: A Comparative Review of its Applications and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3,6,9-Trioxaundecanedioic acid (TUDCA) has emerged as a versatile building block in various advanced applications. This guide provides an objective comparison of its performance in two key areas: as a ligand in antibacterial metal complexes and as a flexible linker in Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed methodologies.

Antibacterial Efficacy of this compound-Based Metal Complexes

Recent studies have highlighted the potential of this compound as a ligand in the synthesis of novel metal complexes with significant antibacterial and anti-biofilm properties. In particular, complexes of Copper(II), Manganese(II), and Silver(I) with TUDCA and 1,10-phenanthroline (B135089) have demonstrated notable efficacy against Pseudomonas aeruginosa, a pathogen of significant clinical concern.

The inclusion of the TUDCA ligand in these complexes enhances their water solubility, a crucial property for potential therapeutic agents.[1] The antibacterial activity of these complexes has been quantified through the determination of their Minimum Inhibitory Concentration (MIC) and their ability to inhibit biofilm formation.

Comparative Performance Data

The following table summarizes the in vitro efficacy of these metal complexes against clinical isolates of Pseudomonas aeruginosa.

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Biofilm Inhibition (50%) (µg/mL)
Cu-tdda-phen Not specified4.4 - 26.5
Mn-tdda-phen Not specified2.5 - 29.7
Ag-tdda-phen Not specified6.2 - 33.4
Gentamicin (Control) >1 (resistance)81.3 - 116.5

Data sourced from a study on clinical isolates of P. aeruginosa. The range in biofilm inhibition values reflects activity against different clinical isolates.[2]

Experimental Protocols

Synthesis of Metal-TUDCA-Phenanthroline Complexes:

A general procedure for the synthesis of these complexes involves the reaction of the corresponding metal salt with this compound and 1,10-phenanthroline in a suitable solvent system. For instance, the synthesis of {[Cu(3,6,9-tdda)(phen)₂]·3H₂O·EtOH}n can be achieved by reacting Copper(II) salt, TUDCA, and 1,10-phenanthroline in a solution and allowing the complex to crystallize.[2]

Antibacterial Susceptibility Testing:

The Minimum Inhibitory Concentration (MIC) is determined according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[2] This typically involves a broth microdilution method where a standardized bacterial inoculum is exposed to serial dilutions of the test compounds in a 96-well plate. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after a defined incubation period.

Biofilm Inhibition Assay:

The ability of the complexes to inhibit biofilm formation is assessed using a crystal violet staining method in 96-well plates.[3] Bacterial cultures are grown in the presence of varying concentrations of the test compounds. After incubation, planktonic bacteria are removed, and the adherent biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass. The concentration that results in a 50% reduction in biofilm formation compared to the untreated control is determined.[2]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Complex Synthesis cluster_testing Antibacterial & Anti-biofilm Testing s1 Metal Salt s4 Reaction & Crystallization s1->s4 s2 This compound s2->s4 s3 1,10-Phenanthroline s3->s4 t1 Bacterial Culture (P. aeruginosa) s4->t1 Test Compounds t2 MIC Determination (Broth Microdilution) t1->t2 t3 Biofilm Inhibition Assay (Crystal Violet Staining) t1->t3 t4 Data Analysis t2->t4 t3->t4

Workflow for synthesis and testing of antibacterial metal complexes.

Efficacy of this compound as a PROTAC Linker

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target protein binder and the E3 ligase ligand is a critical component influencing the efficacy of a PROTAC. This compound, a PEG-based difunctional molecule, is a commonly employed building block for constructing these flexible linkers.

The length and composition of the PEG linker can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby affecting the efficiency of protein degradation.

Comparative Performance Data

The following table presents a synthesized comparison of the in vitro degradation efficacy of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, which utilize PEG linkers of varying lengths. The data for a PEG3 linker, which is structurally analogous to a TUDCA-derived linker, is highlighted for comparison.

LinkerDC₅₀ (nM)Dₘₐₓ (%)
PEG3 5585
PEG4 2095
PEG5 15>98
PEG6 3092

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of target protein degradation. Data is a synthesized representation from studies on BRD4-targeting PROTACs.[4]

This comparison illustrates that while a PEG3 (TUDCA-analogous) linker is effective, optimizing the linker length can lead to enhanced degradation potency.

Experimental Protocols

Synthesis of a PROTAC with a TUDCA-derived Linker:

The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the target protein binder and the E3 ligase ligand, followed by their conjugation using a linker. This compound can be activated at its carboxyl groups (e.g., using HATU or EDC) to form amide bonds with amine-functionalized protein binders and E3 ligase ligands.[5][6]

Western Blotting for Protein Degradation Quantification:

The efficacy of a PROTAC is primarily assessed by quantifying the degradation of the target protein. This is commonly done using Western blotting.[4]

  • Cell Culture and Treatment: A relevant cell line is treated with varying concentrations of the PROTAC for a specific duration.

  • Cell Lysis and Protein Quantification: The cells are lysed to release their protein content, and the total protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each treatment condition are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Antibody Incubation and Detection: The membrane is incubated with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin). The percentage of protein degradation is calculated relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.[4]

Signaling Pathways and Experimental Workflows

protac_mechanism cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System p1 Target Protein p4 Ternary Complex Formation p1->p4 p2 PROTAC (with TUDCA-derived linker) p2->p4 p3 E3 Ligase p3->p4 d1 Ubiquitination of Target Protein p4->d1 d2 Proteasomal Degradation d1->d2 d3 Degraded Protein d2->d3

Mechanism of action for a PROTAC utilizing a TUDCA-derived linker.

Conclusion

This compound demonstrates significant utility in diverse and advanced scientific applications. As a ligand, it enhances the solubility and efficacy of antibacterial metal complexes, offering a promising strategy to combat bacterial resistance. In the realm of targeted protein degradation, its role as a fundamental building block for flexible PEG linkers in PROTACs is well-established. While effective, the experimental data underscores the importance of linker optimization for achieving maximal potency in PROTAC design. Further research into the applications of TUDCA in other areas, such as hydrogels and nanoparticles for drug delivery, is warranted to fully explore its potential in the development of novel therapeutic and materials science solutions.

References

Safety Operating Guide

Proper Disposal Procedures for 3,6,9-Trioxaundecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides immediate, essential guidance on the proper disposal of 3,6,9-Trioxaundecanedioic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its hazards. This substance is classified as a combustible liquid and can cause serious eye damage[1][2]. Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Eyeshields or safety glasses with side shields.[2]To protect against splashes that can cause serious eye damage[1][2][3].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact[3].
Respiratory Protection Type ABEK (EN14387) respirator filter or N95 dust mask (US) may be required under conditions of high vapor concentration or inadequate ventilation[2][3].To avoid inhalation of vapors or mists[3].
Body Protection Laboratory coat.To protect skin and clothing from contamination[3].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination or injury.

Step 1: Evacuate and Secure the Area

  • Immediately alert personnel in the vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Remove all sources of ignition as the substance is combustible[2].

Step 2: Assess the Spill and Don Appropriate PPE

  • Before attempting to clean the spill, ensure you are wearing the appropriate PPE as detailed in Table 1.

  • Assess the extent of the spill to determine if it can be managed by laboratory personnel or if it requires a specialized response team[4].

Step 3: Contain and Absorb the Spill

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance.

  • Do not use combustible materials, such as paper towels, to absorb the spill.

  • Prevent the spill from entering drains, sewers, or waterways[3][5].

Step 4: Collect and Containerize Waste

  • Carefully scoop or sweep up the absorbed material.

  • Place the waste into a suitable, labeled chemical waste container[3][5].

  • Ensure the container is properly sealed.

Step 5: Decontaminate the Area and Dispose of Waste

  • Thoroughly clean the contaminated surface with a suitable solvent, followed by soap and water.

  • All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

  • Follow the waste disposal procedures outlined in the next section.

Waste Disposal Procedures

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. It is the responsibility of the waste generator to properly characterize all waste materials[5].

General Principle: this compound and its containers should not be disposed of with household garbage and should not be allowed to enter the environment[5]. The recommended method of disposal is to contact a licensed professional waste disposal service[5].

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled hazardous waste container[6]. The original container can be used if appropriate[6].

    • The container must be kept tightly closed and stored in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][6].

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound"[6].

    • Indicate the hazards associated with the waste (e.g., "Combustible," "Causes Serious Eye Damage").

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory supervisor[6].

    • Ensure secondary containment is used to prevent the release of material in case of a leak[6].

    • Incompatible wastes must be segregated[4][6].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal[5].

    • Provide them with an accurate description of the waste, including its composition and volume.

    • Always obey local, state, and federal regulations regarding hazardous waste disposal[5].

Disposal of Empty Containers:

  • Thoroughly empty the container of all contents.

  • Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous waste[6].

  • After rinsing, obliterate or remove the original label[6].

  • The rinsed container may be disposed of as non-hazardous waste, depending on local regulations. Consult your EHS office for specific guidance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Is there a spill? start->spill containerize Collect in a Labeled, Compatible Hazardous Waste Container ppe->containerize storage Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment containerize->storage disposal_service Contact EHS or Licensed Waste Disposal Service for Pickup storage->disposal_service spill->ppe No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->containerize end Proper Disposal Complete disposal_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,6,9-Trioxaundecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 3,6,9-Trioxaundecanedioic acid. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that causes serious eye damage.[1][2] Appropriate PPE is mandatory to prevent exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or face shieldProtects against splashes and aerosols, preventing serious eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and potential irritation.[3]
Respiratory Protection Type ABEK (EN14387) respirator filterRecommended, especially in poorly ventilated areas or when generating aerosols, to prevent respiratory tract irritation.
Protective Clothing Laboratory coat or coverallsProvides a barrier against accidental spills and contamination of personal clothing.[3]

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup prep_weigh Carefully Weigh and Prepare Solutions prep_setup->prep_weigh handle_exp Conduct Experiment prep_weigh->handle_exp Proceed to Experiment handle_transfer Use Appropriate Tools for Transfers handle_exp->handle_transfer cleanup_decon Decontaminate Work Surfaces handle_transfer->cleanup_decon After Experiment Completion cleanup_waste Dispose of Waste in Designated Chemical Waste Container cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

    • When weighing the solid or preparing solutions, avoid generating dust or aerosols.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • In case of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS).

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes), in a designated and properly labeled chemical waste container.

  • Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal procedures.

  • Container Disposal: Do not reuse empty containers. Triple rinse the container with a suitable solvent and dispose of it as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,6,9-Trioxaundecanedioic acid
Reactant of Route 2
Reactant of Route 2
3,6,9-Trioxaundecanedioic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。